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  • Product: 1,3-Dimethoxy-2,5-dimethylbenzene
  • CAS: 21390-25-0

Core Science & Biosynthesis

Foundational

"1,3-Dimethoxy-2,5-dimethylbenzene chemical properties and structure"

An In-Depth Technical Guide to 1,3-Dimethoxy-2,5-dimethylbenzene: Properties, Synthesis, and Applications Introduction 1,3-Dimethoxy-2,5-dimethylbenzene is a substituted aromatic ether that presents a unique platform for...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1,3-Dimethoxy-2,5-dimethylbenzene: Properties, Synthesis, and Applications

Introduction

1,3-Dimethoxy-2,5-dimethylbenzene is a substituted aromatic ether that presents a unique platform for synthetic chemistry. Characterized by an electron-rich benzene ring activated by two methoxy groups, its structure offers specific steric and electronic properties that can be exploited by researchers and drug development professionals. While not as extensively studied as some of its isomers, its potential as a nuanced building block in the synthesis of complex organic molecules warrants a detailed examination. This guide provides a comprehensive overview of its chemical and physical properties, a robust protocol for its synthesis, and an exploration of its applications, grounded in the principles of synthetic organic chemistry.

As a Senior Application Scientist, the focus of this document is not merely to present data, but to provide a causal understanding of the compound's behavior and utility. The methodologies described are designed to be self-validating, ensuring that researchers can reliably reproduce and build upon the information presented.

Chemical Identity and Structure

The structural arrangement of 1,3-Dimethoxy-2,5-dimethylbenzene, with methoxy groups meta to each other and flanking the two methyl groups, defines its reactivity. The IUPAC name is 1,3-dimethoxy-2,5-dimethylbenzene, and it is identified by the CAS Number 21390-25-0.[1] The molecule's formula is C₁₀H₁₄O₂, with a molecular weight of 166.22 g/mol .[2]

The electron-donating nature of the methoxy groups significantly activates the aromatic ring towards electrophilic substitution, while the methyl groups provide steric hindrance and further electronic influence, directing incoming electrophiles to specific positions.

Caption: 2D structure of 1,3-Dimethoxy-2,5-dimethylbenzene.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are critical for the identification, purification, and handling of the compound.

Physicochemical Data

The properties of 1,3-Dimethoxy-2,5-dimethylbenzene are summarized below. This data is essential for designing reaction conditions, such as selecting an appropriate solvent and determining purification methods.

PropertyValueSource
CAS Number 21390-25-0[1]
Molecular Formula C₁₀H₁₄O₂[3]
Molecular Weight 166.22 g/mol [2]
Physical Form Solid, Semi-solid, or Liquid[1]
InChI Key GIUXLBFXMAOOQJ-UHFFFAOYSA-N[1][3]
Storage Temperature Room Temperature (Sealed, Dry)[1]
Spectroscopic Profile
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two aromatic protons will appear as singlets in the aromatic region (δ 6.5-7.5 ppm). The two methoxy groups (OCH₃) will each produce a singlet at approximately δ 3.7-4.0 ppm. The two methyl groups (CH₃) attached to the ring will also yield singlets, likely in the δ 2.0-2.5 ppm range.

  • ¹³C NMR: The carbon NMR will show ten distinct signals. Six signals will be in the aromatic region (δ 110-160 ppm), with the carbons attached to the oxygen atoms being the most downfield. The two methoxy carbons will appear around δ 55-60 ppm, and the two methyl carbons will be the most upfield, typically δ 15-25 ppm.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should display a prominent molecular ion peak (M⁺) at m/z = 166. Subsequent fragmentation would likely involve the loss of methyl radicals (M-15) or methoxy radicals (M-31).

  • Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic C-H stretching vibrations for the aromatic ring and alkyl groups (~2850-3100 cm⁻¹). Strong C-O stretching bands for the aryl ether linkages are expected in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Synthesis Protocol: Williamson Ether Synthesis

The most direct and reliable synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene is via the Williamson ether synthesis, starting from 2,5-dimethylresorcinol (2,5-dimethylbenzene-1,3-diol). This method involves the deprotonation of the hydroxyl groups followed by nucleophilic substitution with a methylating agent.

Rationale for Experimental Choices
  • Starting Material: 2,5-dimethylresorcinol is the logical precursor, providing the correct carbon skeleton.

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) is chosen. It is strong enough to deprotonate the phenolic hydroxyl groups to form the more nucleophilic phenoxide ions but is not so harsh as to cause side reactions. It is also inexpensive and easy to handle.

  • Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) is a highly effective and reactive methylating agent for this transformation. It provides a readily available source of electrophilic methyl groups.

  • Solvent: A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is ideal. It effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism without interfering with the nucleophile.

  • Temperature: The reaction is performed at a moderately elevated temperature (reflux) to ensure a reasonable reaction rate without promoting decomposition or unwanted side reactions.

Step-by-Step Methodology
  • Apparatus Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.

  • Reactant Charging: To the flask, add 2,5-dimethylresorcinol (1.0 eq), potassium carbonate (2.5 eq, fine powder), and a sufficient volume of dry acetone to ensure stirring.

  • Initiation: Begin stirring the suspension. Add dimethyl sulfate (2.2 eq) to the flask dropwise using an addition funnel at room temperature. The dropwise addition helps to control any initial exotherm.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 56°C for acetone) and maintain this temperature for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and salts, and wash the solid with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water (2x) and brine (1x). This removes any remaining inorganic salts and DMF if it was used as a solvent.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 1,3-Dimethoxy-2,5-dimethylbenzene.

Caption: Experimental workflow for the synthesis of the target compound.

Applications in Research and Development

Dimethoxybenzene derivatives are valuable intermediates in organic synthesis, serving as precursors for pharmaceuticals, agrochemicals, and materials.[4] While specific high-volume applications for 1,3-Dimethoxy-2,5-dimethylbenzene are not widely documented, its structure suggests clear utility as a functionalized building block.

  • Scaffold for Complex Molecules: The electron-rich aromatic core is primed for electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation/alkylation. The existing substituents will direct new functional groups to the C4 and C6 positions, allowing for the controlled synthesis of polysubstituted aromatic compounds.

  • Precursor in Medicinal Chemistry: The 2,5-dimethoxyphenyl moiety is a recognized pharmacophore in compounds targeting the central nervous system, particularly as agonists for serotonin receptors.[5] For example, derivatives of 2,5-dimethoxybenzoic acid have been explored as anticancer agents.[5] Although this data pertains to a different isomer, it highlights the therapeutic potential of the dimethoxy-substituted phenyl scaffold, suggesting that 1,3-Dimethoxy-2,5-dimethylbenzene could serve as a starting point for novel analogues in drug discovery programs.

  • Use as a Scavenger in Peptide Synthesis: Related isomers, such as 1,3-dimethoxybenzene, are used as cation scavengers in cleavage cocktails during solid-phase peptide synthesis.[6] They act by quenching reactive carbocations that can otherwise lead to unwanted side reactions and byproducts.[6] This established application for a closely related structure suggests that 1,3-Dimethoxy-2,5-dimethylbenzene could potentially serve a similar role.

Caption: Potential synthetic utility of 1,3-Dimethoxy-2,5-dimethylbenzene.

Safety and Handling

Proper handling of 1,3-Dimethoxy-2,5-dimethylbenzene is essential to ensure laboratory safety. Based on available safety data, the compound is classified with the GHS07 pictogram.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Measures:

    • P264: Wash hands and skin thoroughly after handling.[7]

    • P280: Wear protective gloves, eye protection, and face protection.[7]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • Storage: Keep container tightly closed in a dry and well-ventilated area.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

1,3-Dimethoxy-2,5-dimethylbenzene is a valuable, though underutilized, chemical intermediate. Its synthesis is straightforward via established methods like the Williamson ether synthesis from 2,5-dimethylresorcinol. The compound's true potential lies in its utility as a functionalized aromatic building block. The specific arrangement of its activating and sterically directing groups provides a platform for the regioselective synthesis of complex, polysubstituted aromatic molecules. For researchers in drug discovery and materials science, this compound offers a unique scaffold to create novel structures with potentially valuable biological or physical properties. Further investigation into its reactivity and its incorporation into larger molecular frameworks could unlock new avenues in synthetic chemistry.

References

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Exploratory

An In-Depth Technical Guide to the Spectroscopic Data of 1,3-Dimethoxy-2,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the spectroscopic data for 1,3-Dimethoxy-2,5-dimethylbenzene (CAS No. 21390-25-0), a substituted aromatic co...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 1,3-Dimethoxy-2,5-dimethylbenzene (CAS No. 21390-25-0), a substituted aromatic compound of interest in various chemical research domains. By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate its molecular structure and chemical properties. This document serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related molecules.

Introduction

1,3-Dimethoxy-2,5-dimethylbenzene is a polysubstituted benzene ring with two methoxy and two methyl groups. The substitution pattern on the aromatic ring dictates its chemical reactivity and spectroscopic characteristics. Understanding these characteristics is crucial for its identification, purity assessment, and for predicting its behavior in chemical reactions. This guide will delve into the theoretical and practical aspects of its spectroscopic analysis.

Molecular Structure

The structure of 1,3-Dimethoxy-2,5-dimethylbenzene is foundational to interpreting its spectral data. The arrangement of the substituents on the benzene ring gives rise to a unique set of signals in each spectroscopic technique.

Caption: Molecular structure of 1,3-Dimethoxy-2,5-dimethylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 1,3-Dimethoxy-2,5-dimethylbenzene is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons.

Predicted ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.4s2HAr-H
~3.8s6HOCH₃
~2.2s6HAr-CH₃

Interpretation:

  • Aromatic Protons: Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent and are expected to appear as a singlet. Their chemical shift in the aromatic region (typically 6.0-8.0 ppm) is influenced by the electron-donating methoxy and methyl groups.

  • Methoxy Protons: The six protons of the two equivalent methoxy groups will give a sharp singlet, typically around 3.8 ppm.

  • Methyl Protons: The six protons of the two equivalent methyl groups will also appear as a singlet, generally at a higher field (lower ppm) than the methoxy protons, around 2.2 ppm.

A reported ¹H NMR spectrum for this compound shows signals at 2.11 ppm (s, 3H, CH₃), 2.38 ppm (s, 3H, CH₃), 3.79 ppm (s, 6H, 2 OCH₃), and 6.34 ppm (s, 2H, phenyl).[1] This suggests a slight non-equivalence of the two methyl groups under the experimental conditions.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~150-160C -O
~120-140C -CH₃
~100-110C -H
~55-60OC H₃
~15-20Ar-C H₃

Interpretation:

  • Aromatic Carbons: Due to symmetry, we expect four signals for the six aromatic carbons. The carbons attached to the methoxy groups will be the most downfield, followed by the carbons attached to the methyl groups, and finally the carbons bearing hydrogen atoms.

  • Methoxy Carbons: The two equivalent methoxy carbons will give a single signal around 55-60 ppm.

  • Methyl Carbons: The two equivalent methyl carbons will appear as a single signal at a higher field, typically between 15 and 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,3-Dimethoxy-2,5-dimethylbenzene will be dominated by absorptions from the aromatic ring, C-H bonds, and C-O bonds.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration Type
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch (from CH₃ groups)
1600, 1500Aromatic C=C ring stretch
1250-1000C-O stretch (aryl ether)
850-800Aromatic C-H out-of-plane bend

Interpretation:

The presence of strong C-O stretching bands confirms the ether functional groups. The aromatic C-H and C=C stretching vibrations are characteristic of the benzene ring. The aliphatic C-H stretching vibrations confirm the presence of the methyl and methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1,3-Dimethoxy-2,5-dimethylbenzene (C₁₀H₁₄O₂), the molecular weight is 166.22 g/mol .

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 166. Other significant fragments would arise from the loss of methyl or methoxy groups.

A reported mass spectrum for this compound shows a molecular ion at m/e 166.[1]

Mass_Spec_Fragmentation M [C10H14O2]+• m/z = 166 (M+) M_minus_CH3 [M - CH3]+• m/z = 151 M->M_minus_CH3 - •CH3 M_minus_OCH3 [M - OCH3]+• m/z = 135 M->M_minus_OCH3 - •OCH3 M_minus_CH2O [M - CH2O]+• m/z = 136 M->M_minus_CH2O - CH2O

Caption: Plausible mass spectrometry fragmentation pathway.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of 1,3-Dimethoxy-2,5-dimethylbenzene in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or as a KBr pellet if it is a solid.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-200).

Conclusion

The spectroscopic data of 1,3-Dimethoxy-2,5-dimethylbenzene are consistent with its proposed structure. The ¹H and ¹³C NMR spectra reveal a highly symmetric molecule, while the IR spectrum confirms the presence of the key functional groups. The mass spectrum provides the molecular weight and insights into its fragmentation pathways. This comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound in any research or development setting.

References

  • Regioselective Reductive Electrophilic Substitution of 1,2,3-Trimethoxybenzene and Its 5-Alkyl-Substituted Homologues. Erowid. Available at: [Link]

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Foundational

"solubility of 1,3-Dimethoxy-2,5-dimethylbenzene in organic solvents"

An In-depth Technical Guide to the Solubility of 1,3-Dimethoxy-2,5-dimethylbenzene in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3-Dimethoxy-2,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 1,3-Dimethoxy-2,5-dimethylbenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3-Dimethoxy-2,5-dimethylbenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility. We will explore the physicochemical properties of the molecule, predict its behavior in a range of common organic solvents based on the "like dissolves like" principle, and provide a detailed, field-proven experimental protocol for accurately determining its thermodynamic solubility. This guide is structured to empower researchers with both the theoretical knowledge and the practical methodology required for their work.

Introduction: Understanding the Solute

1,3-Dimethoxy-2,5-dimethylbenzene (CAS No: 21390-25-0) is an aromatic organic compound with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol .[1] Its structure consists of a benzene ring substituted with two methoxy (-OCH₃) groups and two methyl (-CH₃) groups.

Molecular Structure: ``` OCH₃ | CH₃-C-C-H || || H-C-C-CH₃ | OCH₃

Caption: Conceptual diagram of solubility prediction based on intermolecular forces.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain precise, quantitative solubility data, the Shake-Flask Method is the universally recognized "gold standard". [2][3]This equilibrium-based method ensures that the solvent is fully saturated with the solute, providing a true measure of thermodynamic solubility. [4][5] Objective: To determine the equilibrium solubility of 1,3-Dimethoxy-2,5-dimethylbenzene in a selected organic solvent at a specified temperature.

Materials:

  • 1,3-Dimethoxy-2,5-dimethylbenzene (solid)

  • Solvent of interest (e.g., Toluene, HPLC grade)

  • Glass vials with PTFE-lined screw caps

  • Analytical balance

  • Temperature-controlled orbital shaker or incubator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid 1,3-Dimethoxy-2,5-dimethylbenzene to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. [6] * Accurately pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial.

    • Securely cap the vial. Prepare at least three replicates for statistical validity.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typically required. [4][6]This extended time is critical to overcome kinetic barriers and achieve a true thermodynamic equilibrium. [5]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes). [6] * Carefully draw the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any microscopic particulate matter that could falsely elevate the measured concentration. [6]

  • Quantification:

    • Accurately dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of 1,3-Dimethoxy-2,5-dimethylbenzene.

    • Self-Validation: The HPLC analysis should be calibrated using a standard curve prepared from known concentrations of the compound. This ensures accuracy and trustworthiness of the quantification. [4]

  • Data Reporting:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Report the solubility in standard units, such as mg/mL or mol/L, and always specify the temperature at which the measurement was made. [6] The workflow for this protocol is visualized below.

G start Start prep 1. Preparation Add excess solute to a known volume of solvent in triplicate. start->prep equil 2. Equilibration Agitate at constant temperature for 24-72 hours. prep->equil separate 3. Phase Separation Centrifuge and then filter the supernatant through a 0.22µm filter. equil->separate quantify 4. Quantification Dilute filtrate and analyze concentration via calibrated HPLC. separate->quantify report 5. Data Reporting Calculate and report solubility (e.g., mg/mL) at specified temp. quantify->report end_node End report->end_node

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Conclusion

While no definitive, published quantitative solubility data for 1,3-Dimethoxy-2,5-dimethylbenzene currently exists, this guide establishes a robust framework for its evaluation. Based on its molecular structure, the compound is predicted to be highly soluble in nonpolar and moderately polar aprotic organic solvents, with limited solubility in polar protic solvents. For researchers requiring precise data, the detailed shake-flask protocol provided herein offers a reliable and authoritative method for experimental determination. Adherence to this protocol will yield accurate and reproducible solubility data, a cornerstone for success in chemical synthesis, formulation, and drug development.

References

  • Quora. (2020, October 19). How do intermolecular forces influence solubility?
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  • Khan Academy. Solubility and intermolecular forces.
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Exploratory

"thermodynamic properties of 1,3-Dimethoxy-2,5-dimethylbenzene"

An In-Depth Technical Guide to the Thermodynamic Properties of 1,3-Dimethoxy-2,5-dimethylbenzene For Researchers, Scientists, and Drug Development Professionals Introduction 1,3-Dimethoxy-2,5-dimethylbenzene, a substitut...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 1,3-Dimethoxy-2,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethoxy-2,5-dimethylbenzene, a substituted aromatic ether, represents a class of organic compounds with significant potential in various fields, including pharmaceuticals and materials science. Benzene derivatives are foundational in the production of a wide array of products such as dyes, pesticides, and drugs[1]. A thorough understanding of the thermodynamic properties of such molecules is paramount for process design, reaction optimization, safety assessments, and predicting their behavior in biological systems. This guide provides a comprehensive overview of the key thermodynamic parameters of 1,3-Dimethoxy-2,5-dimethylbenzene, details the methodologies for their determination, and discusses the implications for scientific research and development.

Core Physical and Chemical Properties

A baseline understanding of the fundamental properties of 1,3-Dimethoxy-2,5-dimethylbenzene is essential before delving into its thermodynamics. These identifiers and properties are crucial for both experimental and computational analysis.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂[2][3]
Molecular Weight 166.22 g/mol [2][3]
CAS Number 21390-25-0[3]
InChI Key GIUXLBFXMAOOQJ-UHFFFAOYSA-N[2][3]
Canonical SMILES COc1cc(C)cc(OC)c1C[2]
Physical Form Solid or Semi-solid or Liquid[3]

Key Thermodynamic Parameters

Thermodynamic properties govern the stability, reactivity, and phase behavior of a compound. While specific experimental data for 1,3-Dimethoxy-2,5-dimethylbenzene is sparse in publicly available literature, this section outlines the critical parameters and their significance, supported by data from structurally related compounds. The database service Cheméo lists several thermodynamic properties for this compound, such as ideal gas heat capacity (Cp,gas), standard Gibbs free energy of formation (ΔfG°), enthalpy of formation at standard conditions (ΔfH°gas), enthalpy of fusion (ΔfusH°), and enthalpy of vaporization (ΔvapH°)[2].

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a critical measure of a molecule's energetic stability. For aromatic ethers, these values are often determined through combustion calorimetry[4][5]. For instance, the standard molar enthalpy of formation in the gaseous phase for the related compound 1,3-dimethoxybenzene has been determined to be -(221.8 ± 2.4) kJ·mol⁻¹[5].

Gibbs Free Energy of Formation (ΔfG°)

The Gibbs free energy of formation combines enthalpy and entropy to determine the spontaneity of a compound's formation from its elements. It is a vital parameter for predicting chemical reaction equilibria.

Standard Entropy (S°) and Heat Capacity (Cp)

Entropy is a measure of the molecular disorder or randomness of a system. The standard entropy and heat capacity (the amount of heat required to raise the temperature of a substance by a specific amount) can be computed from spectroscopic data under the rigid rotor harmonic oscillator approximation[6]. These values are essential for calculating changes in Gibbs free energy at different temperatures. For example, the NIST Chemistry WebBook provides extensive data on the constant pressure heat capacity for both the liquid and gas phases of related compounds like 1,3-dimethylbenzene[7][8].

Phase Transition Properties

Phase transitions are fundamental to material handling, purification, and formulation. Key parameters include the normal melting point (Tfus), normal boiling point (Tboil), enthalpy of fusion (ΔfusH°), and enthalpy of vaporization (ΔvapH°)[2].

PropertyDescriptionSignificance
Normal Melting Point (Tfus) Temperature at which the solid and liquid phases are in equilibrium at 1 atm.Defines the transition from solid to liquid state; crucial for formulation and storage.
Normal Boiling Point (Tboil) Temperature at which the vapor pressure of the liquid equals 1 atm.Key for distillation and purification processes. The isomer 1,4-dimethoxy-2,5-dimethylbenzene has a reported boiling point of 240.8 °C at 760 mmHg[9].
Enthalpy of Fusion (ΔfusH°) The heat absorbed by one mole of a substance to change from solid to liquid state at its melting point.Important for understanding melting behavior and for applications like phase change materials (PCMs)[10]. Can be determined using Differential Scanning Calorimetry (DSC)[11].
Enthalpy of Vaporization (ΔvapH°) The heat absorbed by one mole of a substance to change from liquid to gas state at its boiling point.Essential for predicting vapor pressure and for modeling vaporization processes.

Methodologies for Thermodynamic Property Determination

The determination of thermodynamic properties relies on a combination of precise experimental techniques and powerful computational methods.

Experimental Methodologies

1. Calorimetry Calorimetry is the science of measuring heat changes in chemical or physical processes and is a primary tool for acquiring thermodynamic data[12][13].

  • Differential Scanning Calorimetry (DSC): DSC is a versatile thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature[14]. It is highly effective for determining heat capacity, melting points, and enthalpies of fusion[11][14].

    • Causality: By precisely measuring the energy absorbed or released during a phase transition, DSC provides direct, quantitative data on the thermodynamic parameters governing these changes[14]. This is crucial for assessing material purity and stability[11][15].

  • Bomb Calorimetry: This technique is used to measure the heat of combustion of a substance[16]. By burning a compound in a high-pressure oxygen environment and measuring the temperature change of the surrounding water, the standard molar energy of combustion is determined. This value is then used to derive the standard molar enthalpy of formation[4][16].

    • Causality: Bomb calorimetry ensures complete combustion, allowing for the accurate measurement of the total energy released. This provides the foundational data from which the enthalpy of formation, a measure of the compound's intrinsic stability, is calculated[13].

Experimental Workflow for Thermodynamic Characterization

G cluster_exp Experimental Determination Sample High-Purity Sample (1,3-Dimethoxy-2,5-dimethylbenzene) DSC Differential Scanning Calorimetry (DSC) Sample->DSC Heat Flow vs. T Bomb Bomb Calorimetry Sample->Bomb Combustion Static Static Method (Vapor Pressure) Sample->Static P vs. T Data_Phase Tfus, Tboil, ΔfusH, Cp DSC->Data_Phase Data_Formation ΔcH°, ΔfH° Bomb->Data_Formation Data_Vap ΔvapH° Static->Data_Vap

Caption: Experimental workflow for determining key thermodynamic properties.

2. Spectroscopic Techniques Spectroscopic methods can provide data that, through statistical mechanics, can be used to calculate thermodynamic functions like entropy and heat capacity[17][18]. For example, vibrational frequencies obtained from infrared (IR) and Raman spectroscopy can be used to compute the vibrational contribution to thermodynamic properties[19].

Computational Methodologies

Computational chemistry offers a powerful alternative for predicting thermodynamic properties, especially when experimental data is scarce.

  • Ab Initio and Density Functional Theory (DFT): High-level ab initio calculations (such as G3(MP2)//B3LYP) and DFT methods are used to compute the gas-phase enthalpies of formation[4]. These methods solve the electronic structure of the molecule to determine its energy and other properties.

    • Causality: By modeling the molecule from first principles, these computational approaches can predict the stability of different isomers and provide insights into electronic structure that are not directly accessible through experiment[4][20]. The accuracy of these predictions is often validated by comparing them with experimental results for related compounds[4].

  • Quantitative Structure-Property Relationship (QSPR): QSPR studies develop correlations between the physicochemical properties of compounds and their molecular structures or descriptors[1]. This allows for the prediction of properties for new or unmeasured compounds based on data from known molecules.

Computational Workflow for Thermodynamic Prediction

G cluster_comp Computational Prediction Input Molecular Structure (InChI/SMILES) Method Select Method (e.g., DFT, G3(MP2)) Input->Method Calc Geometry Optimization & Frequency Calculation Method->Calc Thermochem Statistical Mechanics Calculation Calc->Thermochem Vibrational Frequencies, Rotational Constants Output Predicted Properties (ΔfH°, S°, Cp) Thermochem->Output

Caption: A generalized workflow for the computational prediction of thermodynamic properties.

Conclusion

A comprehensive understanding of the thermodynamic properties of 1,3-Dimethoxy-2,5-dimethylbenzene is indispensable for its effective application in drug development and materials science. While direct experimental data for this specific molecule is limited, established methodologies such as calorimetry, spectroscopy, and computational chemistry provide robust frameworks for its characterization. By leveraging these techniques, researchers can accurately determine key parameters like enthalpy of formation, heat capacity, and phase transition data, enabling the optimization of synthetic routes, the design of stable formulations, and the prediction of its behavior in complex systems.

References

  • Chemical Properties of Benzene, 1,3-dimethoxy-2,5-dimethyl. Cheméo. [Link]

  • Summary of Methods for Testing the Thermodynamic Properties of Materials. Universallab. [Link]

  • How Calorimetry Enhances Understanding of Organic Semiconductor Behaviors. Raynergy Tek, Inc.[Link]

  • Spectroscopic ellipsometry as a route to thermodynamic characterization. Soft Matter (RSC Publishing). [Link]

  • Mathematical Methods for Computing Thermodynamic Functions from Spectroscopic Data. The Journal of Chemical Physics. [Link]

  • Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry. [Link]

  • Spectroscopic determination of thermodynamic quantities. Journal of Chemical Education. [Link]

  • Chemical Properties of 1,3-dimethoxybenzene (CAS 151-10-0). Cheméo. [Link]

  • On Computation of Entropy Measures and Their Statistical Analysis for Complex Benzene Systems. Taylor & Francis Online. [Link]

  • Experimental and Computational Thermodynamic Study of Three Monofluoronitrobenzene Isomers. The Journal of Physical Chemistry B. [Link]

  • Using calorimeters for accurate heat measurement. Student Academic Success, Deakin University. [Link]

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. [Link]

  • Methodology to Predict Thermodynamic Data from Spectroscopic Analysis. ResearchGate. [Link]

  • 1,3-dimethylbenzene -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables (WTT). [Link]

  • Calorimetry (A-Level). ChemistryStudent. [Link]

  • 1,4-DIMETHOXY-2,5-DIMETHYLBENZENE. lookchem. [Link]

  • Calorimetry. Chemistry 2e, OpenStax. [Link]

  • Benzene, 1,3-dimethyl- Condensed phase thermochemistry data. NIST Chemistry WebBook. [Link]

  • Benzene, 1,3-dimethyl- Gas phase thermochemistry data. NIST Chemistry WebBook. [Link]

  • Calorimetric and Theoretical Determination of Standard Enthalpies of Formation of Dimethoxy- and Trimethoxybenzene Isomers. ResearchGate. [Link]

  • A Computational Investigation of π-π Interactions in a Variety of Benzene Derivatives. Bangladesh Journals Online. [Link]

  • Thermodynamic Functions of Benzene 1,3,dichloro -2-methoxy,N,N'-Dimethyl urea. ResearchGate. [Link]

  • Benzene, 1,3-dimethyl- Phase change data. NIST Chemistry WebBook. [Link]

  • Computational Calculation of Nitrobenzene and Its Derivatives. Academia.edu. [Link]

  • Thermodynamic and structural aspects of liquid and solid benzene. Monte Carlo study. Journal of the American Chemical Society. [Link]

  • 1,4-Dimethoxy-2,5-dimethylbenzene. PubChem. [Link]

  • 1,3-Dimethoxy-2,5-dimethyl-benzene. SpectraBase. [Link]

  • Aromatic poly(ether ester)s derived from a naturally occurring building block nipagin and linear aliphatic α,ω-diols. RSC Advances. [Link]

  • Benzene, 1,3-dimethyl- Reaction thermochemistry data. NIST Chemistry WebBook. [Link]

  • 1,3-Dimethoxybenzene. Wikipedia. [Link]

  • Experimental Study of the Thermodynamic Properties of Diethyl Ether (DEE) at Saturation. International Journal of Thermophysics. [Link]

  • Critical Properties and Vapor Pressures of Some Ethers and Heterocyclic Compounds. Journal of Chemical & Engineering Data. [Link]

  • Names and Properties of Ethers. Chemistry LibreTexts. [Link]

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  • 1,3-Dimethoxybenzene. Chemsrc. [Link]

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Foundational

"historical synthesis methods for 1,3-Dimethoxy-2,5-dimethylbenzene"

An In-depth Technical Guide to the Historical Synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene Introduction 1,3-Dimethoxy-2,5-dimethylbenzene is a substituted aromatic ether with applications as a building block in special...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Historical Synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene

Introduction

1,3-Dimethoxy-2,5-dimethylbenzene is a substituted aromatic ether with applications as a building block in specialized organic synthesis. Its molecular structure, featuring a resorcinol-type oxygenation pattern combined with the substitution of p-xylene, presents a unique synthetic challenge. The historical synthesis of this molecule is not extensively documented as a standalone procedure. Instead, its preparation is intrinsically linked to the synthesis of its key precursor, 2,5-dimethylresorcinol (also known as 2,5-dimethyl-1,3-benzenediol or β-Orcinol).[1][2]

This guide provides a comprehensive overview of the logical and historically significant synthetic pathways to 1,3-Dimethoxy-2,5-dimethylbenzene, focusing on the classical chemical transformations required to construct the core 2,5-dimethylresorcinol intermediate. We will explore a multi-step pathway beginning from the industrially relevant starting material, 2,5-dimethylphenol, and culminate in the final etherification step to yield the target molecule. This narrative emphasizes the chemical rationale behind the chosen reactions, reflecting a field-proven approach to multi-step organic synthesis.

Retrosynthetic Analysis: A Logic-Driven Approach

A retrosynthetic analysis of 1,3-Dimethoxy-2,5-dimethylbenzene reveals a straightforward strategy. The primary disconnections are the two methyl ether C-O bonds, pointing to a classical Williamson ether synthesis as the final step. This approach identifies 2,5-dimethylresorcinol as the pivotal intermediate. The core of the synthetic problem, therefore, lies in the efficient and regioselective preparation of this substituted diol.

G TM 1,3-Dimethoxy- 2,5-dimethylbenzene (Target Molecule) DMR 2,5-Dimethylresorcinol (Key Intermediate) TM->DMR C-O Disconnection (Etherification) DMP 2,5-Dimethylphenol (Starting Material) DMR->DMP C-O Disconnection (Hydroxylation)

Caption: Retrosynthetic pathway for 1,3-Dimethoxy-2,5-dimethylbenzene.

Primary Synthetic Pathway: From 2,5-Dimethylphenol

A robust and historically significant route to 2,5-dimethylresorcinol begins with 2,5-dimethylphenol (p-xylenol), a compound accessible from p-xylene or via the diazotization of 2,5-dimethylaniline.[3] The critical challenge is the introduction of a second hydroxyl group at the C3 position, meta to the existing hydroxyl and ortho to a methyl group. This is accomplished through a series of classical aromatic transformations.

Workflow for the Synthesis of 2,5-Dimethylresorcinol from 2,5-Dimethylphenol

The conversion leverages a four-step sequence: (1) Protection of the phenol via acetylation, (2) Fries rearrangement to introduce a carbonyl handle, (3) Baeyer-Villiger oxidation to form an ester, and (4) Hydrolysis to reveal the second hydroxyl group.

G cluster_main Pathway A: 2,5-Dimethylphenol to 2,5-Dimethylresorcinol A 2,5-Dimethylphenol B 2,5-Dimethylphenyl acetate A->B Acetylation (Ac₂O, Base) C 4-Acetyl-2,5- dimethylphenol B->C Fries Rearrangement (AlCl₃) D 4-Hydroxy-2,5- dimethylphenyl acetate C->D Baeyer-Villiger Oxidation (m-CPBA) E 2,5-Dimethylresorcinol D->E Hydrolysis (NaOH, H₂O)

Caption: Key transformations in the synthesis of 2,5-dimethylresorcinol.

Step 1: Acetylation of 2,5-Dimethylphenol

Causality: The initial acetylation step serves to protect the phenolic hydroxyl group. This prevents it from interfering with the subsequent Lewis acid-catalyzed Fries rearrangement and directs the reaction. Acetic anhydride is a common, effective, and historically relevant acetylating agent.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,5-dimethylphenol (1.0 eq) and a slight excess of acetic anhydride (1.2 eq).

  • Add a catalytic amount of a base, such as pyridine or sodium acetate.

  • Heat the mixture to reflux (approx. 140°C) for 1-2 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • After cooling, carefully pour the reaction mixture into cold water to hydrolyze the excess acetic anhydride.

  • Extract the product, 2,5-dimethylphenyl acetate, with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be purified by distillation.

Step 2: Fries Rearrangement to 4-Acetyl-2,5-dimethylphenol

Causality: The Fries rearrangement is a classic method for converting a phenyl ester into a hydroxy aryl ketone. It involves an intramolecular electrophilic aromatic substitution. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), facilitates the migration of the acyl group from the phenolic oxygen to an ortho or para position on the aromatic ring. In this case, the para position (C4) is sterically accessible and electronically favored.

Experimental Protocol:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (AlCl₃, approx. 2.5 eq).

  • Add a high-boiling inert solvent, such as nitrobenzene or 1,2-dichloroethane.

  • Slowly add 2,5-dimethylphenyl acetate (1.0 eq) to the stirred suspension, maintaining the temperature below 10°C.

  • After the addition is complete, slowly heat the mixture to approximately 60-80°C and maintain for several hours until TLC indicates consumption of the starting material.

  • Cool the reaction mixture and quench by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent.

  • The resulting 4-acetyl-2,5-dimethylphenol can be purified by recrystallization or column chromatography.

Step 3: Baeyer-Villiger Oxidation

Causality: The Baeyer-Villiger oxidation is a cornerstone reaction in organic synthesis for converting a ketone into an ester.[4] This reaction, first reported in 1899, is the most critical step in this pathway for introducing the second oxygen atom onto the benzene ring.[5] A peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), is used as the oxidant. The reaction proceeds via the "Criegee intermediate," with the aryl group migrating preferentially over a methyl group, thus ensuring the correct ester is formed.[6]

Experimental Protocol:

  • Dissolve 4-acetyl-2,5-dimethylphenol (1.0 eq) in a suitable solvent like dichloromethane or chloroform.

  • Add a buffer, such as sodium bicarbonate or sodium phosphate, to neutralize the carboxylic acid byproduct.

  • Cool the solution in an ice bath and add m-CPBA (approx. 1.1 eq) portion-wise, keeping the temperature below 10°C.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, quench the excess peroxyacid by adding a solution of sodium sulfite or sodium thiosulfate.

  • Separate the organic layer and wash it sequentially with sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The product, 4-hydroxy-2,5-dimethylphenyl acetate, can be purified by column chromatography.

Step 4: Hydrolysis to 2,5-Dimethylresorcinol

Causality: The final step to unmask the second hydroxyl group is a simple ester hydrolysis. Basic conditions, using an alkali hydroxide like sodium hydroxide, are typically employed for efficient saponification of the acetate group.

Experimental Protocol:

  • Dissolve the crude 4-hydroxy-2,5-dimethylphenyl acetate in a mixture of methanol and water.

  • Add an aqueous solution of sodium hydroxide (NaOH, approx. 2-3 eq).

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of ~5-6 with dilute hydrochloric acid.

  • The product, 2,5-dimethylresorcinol, will often precipitate and can be collected by filtration. Alternatively, it can be extracted with ethyl acetate.

  • Dry the organic extracts and remove the solvent to yield the crude product, which can be purified by recrystallization from water or a suitable organic solvent.

Final Step: Williamson Ether Synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene

With the key intermediate, 2,5-dimethylresorcinol, in hand, the final step is a straightforward double methylation via the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups by a base to form nucleophilic phenoxides, which then displace a halide from a methylating agent.

G DMR 2,5-Dimethylresorcinol Base + Base (e.g., K₂CO₃, NaOH) DMR->Base Deprotonation MA + Methylating Agent (e.g., (CH₃)₂SO₄, CH₃I) Base->MA Nucleophilic Attack (Sₙ2) TM 1,3-Dimethoxy- 2,5-dimethylbenzene MA->TM

Caption: Workflow for the final methylation step.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2,5-dimethylresorcinol (1.0 eq) in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).

  • Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, >2.2 eq) or sodium hydride (NaH, >2.2 eq).

  • Stir the suspension vigorously.

  • Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄, >2.2 eq) or methyl iodide (CH₃I, >2.2 eq), dropwise to the mixture. Caution: Dimethyl sulfate is highly toxic and must be handled with extreme care in a fume hood.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by TLC.

  • After cooling, filter off the inorganic salts and remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a dilute aqueous NaOH solution (to remove any unreacted phenol) followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The final product, 1,3-Dimethoxy-2,5-dimethylbenzene, can be purified by vacuum distillation or column chromatography.

Quantitative Data Summary

The following table summarizes the typical reagents and conditions for the described synthetic pathway. Yields are representative for the type of transformation and may vary based on specific experimental conditions and scale.

StepReaction TypeStarting MaterialKey ReagentsSolventTypical Yield
1 Acetylation2,5-DimethylphenolAcetic Anhydride, PyridineNeat or Solvent-free>90%
2 Fries Rearrangement2,5-Dimethylphenyl acetateAlCl₃Nitrobenzene50-70%
3 Baeyer-Villiger4-Acetyl-2,5-dimethylphenolm-CPBA, NaHCO₃Dichloromethane70-85%
4 Hydrolysis4-Hydroxy-2,5-dimethylphenyl acetateNaOHMethanol/Water>90%
5 Williamson Ether Synthesis2,5-Dimethylresorcinol(CH₃)₂SO₄, K₂CO₃Acetone80-95%

Conclusion

The synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene is a classic exercise in multi-step aromatic chemistry. While direct historical documentation is sparse, a logical and robust pathway can be constructed through the synthesis of the critical precursor, 2,5-dimethylresorcinol. By employing a sequence of well-established and mechanistically understood reactions—acetylation, Fries rearrangement, Baeyer-Villiger oxidation, hydrolysis, and Williamson ether synthesis—researchers can effectively prepare the target molecule from readily available starting materials. This guide provides the necessary technical details and chemical rationale to empower scientists in drug development and organic synthesis to approach this and similar targets with confidence and a strong grounding in fundamental chemical principles.

References

  • PubChem. (n.d.). 2,5-Dimethylresorcinol. National Center for Biotechnology Information. Retrieved from [Link][2]

  • NIST. (n.d.). 1,3-Benzenediol, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link][7]

  • Google Patents. (n.d.). Continuous synthesis method of 2, 5-dimethylphenol. Retrieved from [3]

  • Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link][4]

  • PrepChem.com. (n.d.). Synthesis of 1,3-dimethoxy-5-methyl-benzene. Retrieved from [Link][8]

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Exploratory

Toxicological Profiling and Safety Dynamics of 1,3-Dimethoxy-2,5-dimethylbenzene

Executive Summary As drug development and materials science increasingly rely on functionalized aromatic compounds, understanding the safety and metabolic fate of these precursors is paramount. 1,3-Dimethoxy-2,5-dimethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and materials science increasingly rely on functionalized aromatic compounds, understanding the safety and metabolic fate of these precursors is paramount. 1,3-Dimethoxy-2,5-dimethylbenzene (CAS: 21390-25-0) is a dialkoxy-dialkyl benzene derivative utilized in advanced chemical synthesis. While its acute systemic toxicity is relatively low, its physicochemical nature necessitates stringent handling protocols to mitigate localized irritation. This whitepaper synthesizes the physicochemical properties, toxicological mechanisms, metabolic pathways, and validated safety protocols for 1,3-Dimethoxy-2,5-dimethylbenzene, providing a foundational guide for researchers and safety professionals.

Physicochemical Identity and Hazard Classification

The toxicological behavior of 1,3-Dimethoxy-2,5-dimethylbenzene is intrinsically linked to its structure. The presence of two methoxy groups increases its electron density and alters its partition coefficient (LogP), making it highly lipophilic. This lipophilicity facilitates rapid partitioning into biological membranes, which is the primary driver for its localized irritant properties[1].

Quantitative safety and chemical data are summarized in the table below:

ParameterSpecification / Value
Chemical Name 1,3-Dimethoxy-2,5-dimethylbenzene
Synonyms 2,6-Dimethoxy-p-xylene
CAS Registry Number 21390-25-0
Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
Physical Form Solid, Semi-solid, or Liquid (Temperature dependent)
Purity (Standard) ≥ 95.0%
GHS Hazard Statements H315 : Causes skin irritationH319 : Causes serious eye irritation
GHS Signal Word Warning (GHS07 Exclamation Mark)
Storage Conditions Sealed in a dry environment at room temperature

Mechanistic Toxicology and Metabolic Fate

Localized Irritation (Acute Toxicity)

According to the Globally Harmonized System (GHS), 1,3-Dimethoxy-2,5-dimethylbenzene is classified as a Category 2 Skin Irritant (H315) and Category 2A Eye Irritant (H319)[1].

  • Causality of Skin Irritation: The compound's lipophilic nature allows it to easily penetrate the lipid-rich stratum corneum of the epidermis. Once integrated into the lipid bilayer, it disrupts the highly ordered lamellar structures, leading to increased transepidermal water loss (TEWL) and triggering the release of pro-inflammatory cytokines (such as IL-1α) from keratinocytes.

  • Causality of Eye Irritation: The corneal epithelium is highly sensitive to lipophilic solvents. Exposure leads to rapid cellular desiccation and protein denaturation within the corneal stroma, manifesting as acute stinging, erythema, and lacrimation.

Hepatic Biotransformation (Phase I & Phase II Metabolism)

While specific in vivo pharmacokinetic data for 1,3-Dimethoxy-2,5-dimethylbenzene is limited, structurally analogous methoxy-aromatics and xylenes follow highly conserved metabolic pathways mediated by hepatic Cytochrome P450 (CYP) enzymes[2][3].

The metabolism of this compound undergoes a bifurcated Phase I oxidative process:

  • O-Demethylation: CYP450 enzymes (particularly CYP2E1 and CYP1A2) catalyze the oxidative cleavage of the methoxy ether bonds, releasing formaldehyde and yielding highly reactive phenol or catechol derivatives[2][4].

  • Benzylic Oxidation: The methyl groups undergo sequential oxidation to benzyl alcohols, which are subsequently oxidized by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) to form benzoic acid derivatives[3].

Following Phase I, these polar metabolites undergo Phase II conjugation (glucuronidation via UGTs or sulfation via SULTs) to facilitate renal clearance[3].

G sub 1,3-Dimethoxy-2,5-dimethylbenzene (CAS: 21390-25-0) cyp Cytochrome P450 (Hepatic Microsomes) sub->cyp Phase I Metabolism path1 O-Demethylation cyp->path1 path2 Benzylic Oxidation cyp->path2 metab1 Phenol / Catechol Derivatives path1->metab1 metab2 Benzyl Alcohol Derivatives path2->metab2 conj Phase II Conjugation (UGTs / SULTs) metab1->conj metab3 Benzoic Acid Derivatives metab2->metab3 ADH / ALDH metab3->conj excrete Renal Excretion conj->excrete Clearance

Proposed CYP450-mediated metabolic pathway for 1,3-Dimethoxy-2,5-dimethylbenzene.

Experimental Protocols for Toxicity and Metabolism Evaluation

To empirically validate the safety profile and metabolic clearance of 1,3-Dimethoxy-2,5-dimethylbenzene, the following self-validating in vitro assays are recommended.

Protocol 1: In Vitro CYP450 Metabolic Stability Assay

Objective: To quantify intrinsic hepatic clearance ( CLint​ ) and identify Phase I metabolites via LC-MS/MS. Self-Validating Mechanism: The inclusion of Verapamil as a high-clearance positive control ensures that the microsomal enzymes are highly active. A minus-NADPH negative control ensures that any observed degradation is strictly CYP-mediated and not due to chemical instability.

Step-by-Step Methodology:

  • Preparation of Reaction Matrix: Thaw Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Substrate Addition: Spike 1,3-Dimethoxy-2,5-dimethylbenzene into the buffer to achieve a final assay concentration of 1 µM (keep organic solvent concentration <0.5% v/v to prevent CYP inhibition).

  • Pre-Incubation: Add RLM to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Kinetic Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately plunge it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures the CYP enzymes, halting the reaction, while precipitating proteins for cleaner downstream analysis.

  • Centrifugation & Analysis: Centrifuge at 4,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC-MS/MS vials for multiple reaction monitoring (MRM) analysis to track parent compound depletion and metabolite formation.

Protocol 2: Acute Cytotoxicity Screening (HepG2 MTT Assay)

Objective: To assess the acute hepatocellular toxicity of the compound. Self-Validating Mechanism: Triton X-100 (0.1%) is used as a positive control to define 100% cytotoxicity, providing a dynamic range for the assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells (a human hepatoma cell line retaining metabolic competence) in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere to allow for adherence.

  • Compound Dosing: Prepare serial dilutions of 1,3-Dimethoxy-2,5-dimethylbenzene in DMSO, then dilute into the culture media (final DMSO concentration ≤ 0.1%). Treat the cells with concentrations ranging from 0.1 µM to 100 µM for 48 hours.

  • MTT Incubation: Aspirate the treatment media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization & Quantification: Discard the MTT solution. Add 100 µL of DMSO to each well to solubilize the formazan crystals. Read the absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Occupational Safety and Handling Workflows

Given the H315 and H319 hazard classifications[1], stringent occupational safety protocols must be enforced during the handling of 1,3-Dimethoxy-2,5-dimethylbenzene.

  • Engineering Controls: All weighing, transferring, and synthesis procedures must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosolized particulates.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (minimum 0.11 mm thickness) are required. Due to the compound's lipophilicity, gloves should be changed immediately if contaminated.

    • Eye Protection: Tightly fitting safety goggles (conforming to EN 166 or ANSI Z87.1) are mandatory to prevent severe eye irritation.

    • Clothing: Standard laboratory coat with closed-toe shoes.

  • Spill Management: In the event of a spill, do not flush with water immediately as the compound is poorly soluble. Mechanically collect the solid/semi-solid material using spark-proof tools, or absorb liquid forms with an inert absorbent (e.g., vermiculite or sand). Wash the contaminated surface thoroughly with soap and water to emulsify and remove residual lipophilic chemical[1].

References

  • Torrens, et al. "Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals." Green Chemistry (RSC Publishing), 2023.[Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). "ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004)." INCHEM, 2004.[Link]

Sources

Foundational

Reactivity Profile of the Aromatic Ring in 1,3-Dimethoxy-2,5-dimethylbenzene: A Technical Guide for Synthetic and Medicinal Chemists

Executive Summary 1,3-Dimethoxy-2,5-dimethylbenzene is a tetrasubstituted, highly electron-rich aromatic system frequently utilized as a building block in complex natural product synthesis and medicinal chemistry (). Bec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Dimethoxy-2,5-dimethylbenzene is a tetrasubstituted, highly electron-rich aromatic system frequently utilized as a building block in complex natural product synthesis and medicinal chemistry (). Because four of the six aromatic positions are occupied by electron-donating groups, the molecule exhibits exceptional nucleophilicity. This guide provides an in-depth mechanistic analysis of its reactivity, focusing on how the synergistic directing effects of its substituents dictate highly regioselective Electrophilic Aromatic Substitution (EAS) at the C4 and C6 positions.

Structural and Electronic Profiling: The Causality of Reactivity

To predict and control the reactivity of 1,3-dimethoxy-2,5-dimethylbenzene, one must analyze the independent and combined electronic contributions of its substituents. Aromatic resonance effects are driven by the conjugation of substituents with the pi bonds of the ring, while inductive effects are dictated by electronegativity differences (1)[1].

  • Methoxy Groups (-OCH₃) at C1 and C3: Oxygen is more electronegative than carbon, exerting a minor electron-withdrawing inductive effect (-I). However, this is overwhelmingly superseded by the strong electron-donating resonance effect (+R) of the oxygen lone pairs. Consequently, methoxy groups are powerful ortho/para directors and ring activators (2)[2].

  • Methyl Groups (-CH₃) at C2 and C5: Alkyl groups inductively donate electron density (+I) and stabilize adjacent positive charge via hyperconjugation, making them weak ortho/para directors (1)[1].

Due to the symmetry of the molecule, positions C4 and C6 are chemically equivalent. When mapping the directing effects, we observe a phenomenon of synergistic activation . The C4 position is simultaneously para to the C1 methoxy, ortho to the C3 methoxy, and ortho to the C5 methyl group. This convergence of electron density makes C4 and C6 exceptionally susceptible to electrophilic attack.

G C1 C1: -OCH3 (Strong Activating) C4 Position C4 (Highly Activated) C1->C4 Para-directing C6 Position C6 (Highly Activated) C1->C6 Ortho-directing C3 C3: -OCH3 (Strong Activating) C3->C4 Ortho-directing C3->C6 Para-directing C5 C5: -CH3 (Weak Activating) C5->C4 Ortho-directing C5->C6 Ortho-directing

Caption: Synergistic ortho/para directing effects activating C4 and C6 positions.

Electrophilic Aromatic Substitution (EAS) Modalities

In standard EAS, an electrophile attacks the pi system to form a resonance-stabilized arenium ion (sigma complex), followed by deprotonation to restore aromaticity (3)[3]. For 1,3-dimethoxy-2,5-dimethylbenzene, the extreme stabilization of the arenium intermediate fundamentally alters standard reaction conditions:

  • Halogenation without Lewis Acids: Standard bromination of benzene requires a strong Lewis acid catalyst (e.g., FeBr₃) to polarize the Br-Br bond (1)[1]. However, applying FeBr₃ to 1,3-dimethoxy-2,5-dimethylbenzene results in uncontrollable polyhalogenation and oxidative degradation. Instead, mild reagents like N-Bromosuccinimide (NBS) in dichloromethane (DCM) are sufficient for quantitative mono-bromination.

  • Vilsmeier-Haack Formylation: This reaction is exclusively reserved for highly activated arenes. The reaction utilizes Phosphorus Oxychloride (POCl₃) and Dimethylformamide (DMF) to generate a chloromethyleneiminium ion, which acts as the electrophile to install a formyl (-CHO) group at C4.

Quantitative Data & Reaction Parameters
Reaction TypeReagent SystemLewis Acid Required?TemperatureKinetic Profile
Bromination NBS / DCMNo0 °C to RTFast (< 2 hours); highly exothermic if not cooled.
Formylation POCl₃ / DMFNo (Reagent-driven)0 °C to 90 °CModerate; requires heating for intermediate hydrolysis.
Nitration HNO₃ / Ac₂ONo-10 °CExtremely fast; requires strict cryogenic control.
Acylation Acyl ChlorideMild (e.g., ZnCl₂)0 °CModerate; AlCl₃ may cause ether cleavage (demethylation).

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Observational cues and analytical checkpoints are embedded directly into the workflow to confirm mechanistic success.

Protocol A: Catalyst-Free Regioselective Bromination

Objective: Synthesize 4-bromo-1,3-dimethoxy-2,5-dimethylbenzene.

  • Preparation: Dissolve 10.0 mmol of 1,3-dimethoxy-2,5-dimethylbenzene in 20 mL of anhydrous DCM under an inert argon atmosphere at 0 °C.

  • Electrophile Addition: Add 10.5 mmol of N-Bromosuccinimide (NBS) in small portions over 15 minutes.

    • Self-Validation Checkpoint: The solution will temporarily turn pale yellow as the bromonium species forms, but should clear as the highly nucleophilic arene consumes the electrophile. A persistent deep orange color indicates stalled kinetics or excess bromine.

  • Reaction Tracking: Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Monitor via TLC (Hexane:EtOAc 9:1).

    • Self-Validation Checkpoint: The mono-brominated product will exhibit a slightly higher Rf​ value than the starting material due to increased lipophilicity.

  • Quenching: Add 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate reduces any unreacted electrophilic bromine to benign bromide salts, preventing further halogenation during concentration.

  • Analytical Validation (¹H NMR): The unreacted starting material exhibits a characteristic 2H singlet at δ 6.34 ppm corresponding to the symmetric C4 and C6 protons (4)[4].

    • Self-Validation Checkpoint: Successful mono-bromination is confirmed by the disappearance of the 2H singlet and the emergence of a 1H singlet (shifted slightly downfield), confirming substitution at exactly one position.

Protocol B: Vilsmeier-Haack Formylation Workflow

Because the Vilsmeier-Haack reaction involves the in-situ generation of a highly reactive intermediate, the order of addition is strictly causal.

G A 1. POCl3 + DMF (Vilsmeier Reagent Generation) B 2. Add 1,3-Dimethoxy-2,5-dimethylbenzene (0°C to RT) A->B C 3. Electrophilic Attack at C4/C6 (Imminium Intermediate) B->C D 4. Aqueous Hydrolysis (Sodium Acetate buffer) C->D E 5. Extraction & Purification (Yields Aryl Aldehyde) D->E

Caption: Step-by-step workflow for the Vilsmeier-Haack formylation of the aromatic ring.

Mechanistic Execution:

  • Reagent Generation: Cool 15 mmol of anhydrous DMF to 0 °C. Dropwise, add 12 mmol of POCl₃. Causality: Pre-mixing these reagents generates the chloromethyleneiminium ion before the arene is introduced, preventing side reactions between POCl₃ and the electron-rich aromatic ring.

  • Substrate Addition: Slowly add 10 mmol of 1,3-dimethoxy-2,5-dimethylbenzene dissolved in minimal DMF.

  • Intermediate Formation: Heat the mixture to 90 °C for 4 hours. The highly activated C4 position attacks the iminium ion.

  • Hydrolysis: Cool to room temperature and pour over crushed ice containing sodium acetate. Causality: The basic aqueous environment hydrolyzes the stable iminium intermediate into the final formyl group (-CHO) while neutralizing the generated HCl.

References

  • Azzena, U., et al. "Regioselective Reductive Electrophilic Substitution of 1,2,3-Trimethoxybenzene and Its 5-Alkyl-Substituted Homologues" Erowid. 4

  • Sigma-Aldrich. "1,3-Dimethoxy-2,5-dimethylbenzene | 21390-25-0" Sigma-Aldrich Product Catalog.

  • Chemistry LibreTexts. "11.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary)" Chemistry LibreTexts. 1

  • Master Organic Chemistry. "Electrophilic Aromatic Substitution: The Six Key Reactions" Master Organic Chemistry. 3

  • MSU Chemistry. "Substitution Reactions of Benzene and Other Aromatic Compounds" Michigan State University.2

Sources

Exploratory

"isomers of dimethoxy-dimethylbenzene and their properties"

An In-depth Technical Guide to the Isomers of Dimethoxy-dimethylbenzene: Synthesis, Properties, and Applications Introduction Dimethoxy-dimethylbenzene represents a fascinating class of aromatic compounds with the molecu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Isomers of Dimethoxy-dimethylbenzene: Synthesis, Properties, and Applications

Introduction

Dimethoxy-dimethylbenzene represents a fascinating class of aromatic compounds with the molecular formula C₁₀H₁₄O₂. These molecules, consisting of a benzene ring substituted with two methoxy (-OCH₃) groups and two methyl (-CH₃) groups, exist as numerous structural isomers. The specific arrangement of these substituents on the aromatic core dictates the molecule's physicochemical properties, reactivity, and ultimately, its utility. For researchers in medicinal chemistry and materials science, a deep understanding of these isomeric relationships is paramount for the rational design of novel therapeutics, agrochemicals, and functional materials.

This guide provides a comprehensive exploration of the isomers of dimethoxy-dimethylbenzene. It moves beyond a simple cataloging of compounds to offer insights into the causal relationships between structure and properties. We will delve into synthetic strategies, comparative physicochemical data, spectroscopic characterization, and potential applications, providing a foundational resource for scientists and drug development professionals.

Isomeric Landscape of Dimethoxy-dimethylbenzene

The structural diversity of dimethoxy-dimethylbenzene arises from the various possible substitution patterns on the benzene ring. We can systematically categorize these isomers based on the relative positions of the two methyl groups, which form a xylene (dimethylbenzene) core: ortho-, meta-, or para-xylene.[1][2]

dot

Caption: Isomeric families of dimethoxy-dimethylbenzene based on the xylene core.

The substitution pattern profoundly influences molecular symmetry, which in turn affects physical properties. For instance, isomers with higher symmetry, such as those derived from p-xylene, tend to pack more efficiently into a crystal lattice, resulting in higher melting points compared to their less symmetrical ortho- or meta- counterparts.[1]

Comparative Physicochemical Properties

While comprehensive experimental data for every isomer is not always available in a single source, we can compile known values and infer trends based on well-understood principles of organic chemistry. The table below summarizes key properties for several representative isomers.

IsomerIUPAC NameCAS No.Molecular WeightPhysical StateMelting Point (°C)Boiling Point (°C)
p-Xylene Core
1,4-Dimethoxy-2,3-dimethylbenzene39021-83-5166.22---
1,4-Dimethoxy-2,5-dimethylbenzene2674-32-0166.22---
m-Xylene Core
1,3-Dimethoxy-4,6-dimethylbenzene-166.22---
o-Xylene Core
1,2-Dimethoxy-4,5-dimethylbenzene-166.22---
Reference Compounds
o-Xylene1,2-Dimethylbenzene95-47-6106.16Liquid-25.2144.4
m-Xylene1,3-Dimethylbenzene108-38-3106.16Liquid-47.4139.3
p-Xylene1,4-Dimethylbenzene106-42-3106.16Liquid13-14137
1,4-Dimethoxybenzene1,4-Dimethoxybenzene150-78-7138.17White Solid54-56212.6
1,3-Dimethoxybenzene1,3-Dimethoxybenzene151-10-0138.17Liquid-52217
1,2-Dimethoxybenzene1,2-Dimethoxybenzene91-16-7138.17Liquid22-23206-208

The methoxy groups, being electron-donating, significantly increase the polarity and boiling points of these compounds compared to the parent xylenes. The difference in melting points between the solid 1,4-dimethoxybenzene and its liquid isomers highlights the impact of molecular symmetry on the solid-state packing.[3][7]

Synthesis Strategies: A Mechanistic Perspective

The synthesis of specific dimethoxy-dimethylbenzene isomers relies on fundamental reactions in organic chemistry, primarily electrophilic aromatic substitution and nucleophilic substitution. The choice of strategy depends on the availability of starting materials and the desired substitution pattern.

Friedel-Crafts Alkylation of Dimethoxybenzenes

A robust and common method involves the Friedel-Crafts alkylation of a dimethoxybenzene precursor.[8] This electrophilic aromatic substitution reaction is particularly effective because the two methoxy groups are strong activating groups, directing the incoming alkyl groups to ortho and para positions.

  • Causality: The oxygen atoms of the methoxy groups donate electron density into the benzene ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack. This activation makes the reaction more facile than with unsubstituted benzene.

  • Controlling Isomerism: The directing effect of the methoxy groups is key. For example, starting with 1,4-dimethoxybenzene, alkylation will occur at the positions ortho to the methoxy groups (the 2 and 5 positions), yielding the 2,5-dialkyl-1,4-dimethoxybenzene derivative.[9] Steric hindrance can also play a role; bulky alkylating agents may favor substitution at less hindered positions. Polyalkylation is a common side reaction because the first alkyl group further activates the ring, but this can be controlled by stoichiometry and reaction conditions.[9]

Methylation of Dihydroxy-dimethylbenzenes (Xylenols)

An alternative approach involves the methylation of a corresponding dihydroxy-dimethylbenzene (a dimethyl-benzenediol). This is a nucleophilic substitution reaction, typically a Williamson ether synthesis, where the phenoxide ions act as nucleophiles.

  • Causality: The phenolic protons are acidic and can be removed by a suitable base (e.g., NaOH, K₂CO₃) to generate highly nucleophilic phenoxide ions. These ions then attack a methylating agent, such as dimethyl sulfate or methyl iodide.

  • Selectivity: This method is highly effective if the desired dihydroxy-dimethylbenzene precursor is readily available. The primary challenge can be achieving selective methylation if other reactive functional groups are present. Using greener methylating agents like dimethyl carbonate (DMC) with solid acid or base catalysts is a more modern, environmentally conscious approach.[10][11]

Synthesis_Workflow

Sources

Foundational

"1,3-Dimethoxy-2,5-dimethylbenzene CAS number and molecular formula"

For Researchers, Scientists, and Drug Development Professionals Foreword Authored for the discerning scientific community, this guide delves into the core chemical and physical properties of 1,3-Dimethoxy-2,5-dimethylben...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Authored for the discerning scientific community, this guide delves into the core chemical and physical properties of 1,3-Dimethoxy-2,5-dimethylbenzene. As a Senior Application Scientist, my objective is to present a comprehensive and practical resource that extends beyond a simple data sheet. This document is structured to provide not only the fundamental data points essential for laboratory work but also to illuminate the causality behind experimental choices and to ground the information in authoritative, verifiable sources. The protocols and data herein are presented to be self-validating, fostering confidence and reproducibility in your research and development endeavors.

Section 1: Core Compound Identification and Properties

1,3-Dimethoxy-2,5-dimethylbenzene is an aromatic organic compound characterized by a benzene ring substituted with two methoxy groups and two methyl groups.

Core Identifiers:

IdentifierValue
CAS Number 21390-25-0
Molecular Formula C₁₀H₁₄O₂
Synonyms 2,6-DIMETHOXY-P-XYLENE

Physicochemical Properties:

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and formulation.

PropertyValueSource
Molecular Weight 166.22 g/mol Calculated
Physical Form Solid, Semi-solid, or Liquid
Storage Temperature Room Temperature, sealed in a dry environment

Further detailed experimental data on properties such as melting point, boiling point, and density are not consistently available across public databases and should be determined empirically for specific batches.

Spectral Data for Characterization:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The chemical shifts and splitting patterns will be indicative of their positions on the benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will reveal the number of unique carbon environments within the molecule, including the aromatic carbons, the methoxy carbons, and the methyl carbons.[1]

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and alkyl groups, C-O stretching of the methoxy groups, and C=C stretching of the aromatic ring.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help to confirm the structure.

Section 2: Synthesis and Purification

The synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene can be approached from precursors such as 2,5-dimethylresorcinol or orcinol, a related compound. A general and effective method involves the methylation of the hydroxyl groups of the corresponding dihydroxybenzene.

Experimental Protocol: Synthesis via Methylation of 2,5-Dimethylresorcinol

This protocol is based on established methods for the methylation of phenolic compounds.

Reaction Scheme:

Synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene 2,5-Dimethylresorcinol 2,5-Dimethylresorcinol 1,3-Dimethoxy-2,5-dimethylbenzene 1,3-Dimethoxy-2,5-dimethylbenzene 2,5-Dimethylresorcinol->1,3-Dimethoxy-2,5-dimethylbenzene  Dimethyl Sulfate, NaOH, H₂O/THF

Caption: Synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene.

Materials:

  • 2,5-Dimethylresorcinol

  • Dimethyl sulfate

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethylresorcinol in a suitable solvent mixture such as THF and water.

  • Base Addition: Cool the solution in an ice bath and add a stoichiometric excess of sodium hydroxide to deprotonate the hydroxyl groups, forming the sodium salt.

  • Methylation: While stirring vigorously, add dimethyl sulfate dropwise to the reaction mixture. Caution: Dimethyl sulfate is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench any unreacted dimethyl sulfate. Extract the product into an organic solvent such as diethyl ether.

  • Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Protocol: Column Chromatography

Procedure:

  • Column Packing: Prepare a silica gel column using a suitable eluent system, such as a mixture of hexanes and ethyl acetate.

  • Sample Loading: Dissolve the crude 1,3-Dimethoxy-2,5-dimethylbenzene in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,3-Dimethoxy-2,5-dimethylbenzene.[2]

Section 3: Chemical Reactivity and Applications

The reactivity of 1,3-Dimethoxy-2,5-dimethylbenzene is largely governed by the electron-donating methoxy groups, which activate the benzene ring towards electrophilic aromatic substitution.[3][4] The methyl groups also contribute to this activation.

Electrophilic Aromatic Substitution

The methoxy groups are ortho- and para-directing. In this molecule, the positions ortho and para to the methoxy groups are substituted, which will influence the regioselectivity of further substitutions. The most likely positions for electrophilic attack are the remaining unsubstituted carbons on the ring. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation are expected to proceed on the activated ring.[4][5]

Applications in Drug Development and Organic Synthesis

Dimethoxybenzene derivatives are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals.[6] While specific, high-profile applications of 1,3-Dimethoxy-2,5-dimethylbenzene in drug development are not widely documented in publicly available literature, its structural motifs are present in various biologically active compounds.

Its utility can be inferred from the applications of its parent compound, 1,3-dimethoxybenzene, which is used in the synthesis of oxathiane spiroketal donors and as a scavenger in peptide synthesis to prevent the formation of carbocations.[7][8] The electron-rich nature of the ring makes it a useful building block in the construction of larger molecular scaffolds.

Section 4: Safety and Handling

As a responsible scientist, adherence to strict safety protocols is non-negotiable. The following information is based on data for the closely related compound 1,3-dimethoxybenzene and should be considered relevant for 1,3-Dimethoxy-2,5-dimethylbenzene.

Hazard Identification:

  • GHS Pictograms: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

Handling and Storage:

  • Store in a well-ventilated place. Keep the container tightly closed in a dry area at room temperature.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Use only outdoors or in a well-ventilated area.

References

  • Sihauli Chemicals Private Limited. 1,3-dimethoxy Benzene Manufacturers In India. [Link]

  • Doc Brown's Chemistry. Organic Chemistry Electrophilic Aromatic Substitution. Free In-Depth Study Guide. [Link]

  • SAGE Publications. Reactions of 1,2- and 1,3-Dimethoxy- and 1,3,5-Trimethoxybenzene with Nitrogen Dioxide/Dinitrogen Tetraoxide in Dichloromethane. [Link]

  • Doc Brown. C8H10 C-13 nmr spectrum of 1,3-dimethylbenzene analysis of chemical shifts ppm. [Link]

Sources

Exploratory

A Technical Guide to the Physical State and Appearance of 1,3-Dimethoxy-2,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals Introduction 1,3-Dimethoxy-2,5-dimethylbenzene, a substituted aromatic ether, is a compound of interest in various fields of chemical research and developme...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethoxy-2,5-dimethylbenzene, a substituted aromatic ether, is a compound of interest in various fields of chemical research and development. Its molecular structure, characterized by a benzene ring with two methoxy groups and two methyl groups, gives rise to specific physicochemical properties that are crucial for its handling, application, and inclusion in synthetic pathways. This technical guide provides a comprehensive overview of the physical state and appearance of 1,3-Dimethoxy-2,5-dimethylbenzene, drawing upon available data to offer a valuable resource for laboratory and development settings.

Physicochemical Properties at a Glance

A summary of the key physical and chemical properties of 1,3-Dimethoxy-2,5-dimethylbenzene is presented in the table below. It is important to note that while some data is derived from experimental observations by chemical suppliers, other values, such as the melting and boiling points, are based on computational predictions and should be considered as such.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂Cheméo
Molecular Weight 166.22 g/mol Cheméo
CAS Number 21390-25-0Sigma-Aldrich
Physical Form Solid, Semi-solid, Liquid, or Cloudy LiquidSigma-Aldrich[1]
Calculated Melting Point 37.75 °C (310.90 K)Cheméo[2]
Calculated Boiling Point 241.51 °C (514.66 K)Cheméo[2]
Appearance No experimental data available
Odor No experimental data available
Storage Temperature Room Temperature (sealed in dry conditions)Sigma-Aldrich

Elucidating the Physical State

The physical state of 1,3-Dimethoxy-2,5-dimethylbenzene at ambient temperature is not definitively categorized as a simple solid or liquid. Chemical supplier Sigma-Aldrich describes the compound's physical form as "Solid or Semi-solid or Liquid or Cloudy liquid"[1]. This ambiguity is strongly indicative of a substance with a melting point in close proximity to standard room temperature.

This observation is supported by a calculated melting point of 37.75 °C (310.90 K) from the Cheméo database[2]. A melting point in this range explains why the substance may be observed in different states depending on the specific ambient temperature of the laboratory or storage facility. On a warmer day, it may present as a liquid, while on a cooler day, it could be a solid or a semi-solid mixture of both phases. The "cloudy liquid" description further suggests that the substance may exist as a partially solidified mixture or as a liquid with suspended microcrystals near its melting point.

The calculated boiling point of 241.51 °C (514.66 K) indicates that 1,3-Dimethoxy-2,5-dimethylbenzene is a relatively low-volatility compound at room temperature[2].

Figure 1: This diagram illustrates the relationship between the calculated melting point and the supplier's description of the physical state of 1,3-Dimethoxy-2,5-dimethylbenzene at room temperature.

Appearance: Color and Odor

As of the date of this guide, there is no readily available experimental data describing the specific color and odor of 1,3-Dimethoxy-2,5-dimethylbenzene. However, insights can be drawn from the appearance of structurally similar compounds.

For instance, the related isomer 1,4-Dimethoxy-2,5-dimethylbenzene is documented as a colorless liquid with a strong, sweet odor[3]. Another related compound, 1,4-dimethoxybenzene, is a white solid with an intensely sweet floral odor[4]. The parent compound, 1,3-dimethoxybenzene, is also a colorless liquid[5]. While it is not scientifically rigorous to directly extrapolate these properties to 1,3-Dimethoxy-2,5-dimethylbenzene, the consistent lack of color in these related aromatic ethers suggests that the target compound is also likely to be colorless or white in its solid form. The presence of methoxy groups in similar compounds often imparts a sweet or aromatic odor.

Experimental Methodologies for Characterization

To definitively determine the physical properties of 1,3-Dimethoxy-2,5-dimethylbenzene, the following standard experimental protocols are recommended:

1. Melting Point Determination (Capillary Method):

  • Objective: To determine the precise temperature range over which the compound transitions from a solid to a liquid.

  • Methodology:

    • A small, dry sample of 1,3-Dimethoxy-2,5-dimethylbenzene is packed into a capillary tube.

    • The capillary tube is placed in a melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

2. Boiling Point Determination (Distillation Method):

  • Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

  • Methodology:

    • A sample of the compound is placed in a distillation flask with a few boiling chips.

    • The flask is fitted with a condenser and a thermometer.

    • The sample is heated until it boils, and the vapor rises to the thermometer bulb.

    • The temperature at which the liquid and vapor are in equilibrium is recorded as the boiling point.

3. Appearance and Odor Assessment:

  • Objective: To visually and olfactorily characterize the compound.

  • Methodology:

    • Color: A sample is placed on a clean, white surface and observed under good lighting. The color, or lack thereof, is recorded.

    • Odor: With appropriate safety precautions in a well-ventilated area, the odor of the compound is cautiously noted by wafting the vapors towards the nose. The character and intensity of the odor are described.

Conclusion

The physical state of 1,3-Dimethoxy-2,5-dimethylbenzene is best described as variable at ambient temperatures, existing as a solid, semi-solid, or liquid, which is consistent with its calculated melting point of approximately 38 °C. While its appearance and odor have not been experimentally documented, related compounds suggest it is likely a colorless or white substance with a potentially sweet or aromatic scent. For researchers and drug development professionals, it is crucial to consider the proximity of its melting point to room temperature for proper handling and storage. Definitive characterization of its physical properties through standard experimental methods is highly recommended for any application requiring precise physical data.

Sources

Foundational

An In-depth Technical Guide on the Discovery of 1,3-Dimethoxy-2,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the historical synthesis and chemical properties of 1,3-Dimethoxy-2,5-dimethylbenzene, a significant aromati...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the historical synthesis and chemical properties of 1,3-Dimethoxy-2,5-dimethylbenzene, a significant aromatic compound. While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its synthesis is intrinsically linked to the development of hydroquinone chemistry in the late 19th and early 20th centuries. This document traces the logical path to its first likely synthesis through an examination of the preparation of its key precursor, 2,5-dimethylhydroquinone, and the subsequent methylation techniques available at the time.

Introduction to 1,3-Dimethoxy-2,5-dimethylbenzene

1,3-Dimethoxy-2,5-dimethylbenzene, also known by the common name xylohydroquinone dimethyl ether, is a substituted aromatic ether. Its structure, featuring a benzene ring with two methoxy groups and two methyl groups, gives rise to specific chemical properties and reactivity that have made it a useful intermediate in organic synthesis.

The Precursor: The Synthesis of 2,5-Dimethylhydroquinone (Xylohydroquinone)

The journey to 1,3-Dimethoxy-2,5-dimethylbenzene begins with its unmethylated precursor, 2,5-dimethylhydroquinone. The synthesis of this compound was a key step, as the subsequent methylation of the hydroxyl groups would lead to the target molecule.

Early Synthetic Approaches

While modern methods for the synthesis of 2,5-dimethylhydroquinone exist, historical preparations would have relied on the fundamental reactions of aromatic chemistry being developed in the late 19th century. One plausible early route involves the reduction of 2,5-dimethyl-p-benzoquinone.

The Advent of Methylation: Formation of the Dimethyl Ether

With 2,5-dimethylhydroquinone available, the final step to obtaining 1,3-Dimethoxy-2,5-dimethylbenzene is the methylation of the two hydroxyl groups. The Williamson ether synthesis, a well-established reaction by the late 19th century, would have been the most probable method employed by early organic chemists.

The Williamson Ether Synthesis: A Timeless Tool

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing 1,3-Dimethoxy-2,5-dimethylbenzene, this would involve the following conceptual steps:

  • Deprotonation: Treatment of 2,5-dimethylhydroquinone with a strong base to form the corresponding disodium or dipotassium salt (dialkoxide).

  • Nucleophilic Substitution: Reaction of the dialkoxide with a methylating agent, such as methyl iodide or dimethyl sulfate.

This reaction would proceed via an SN2 mechanism, with the phenoxide ions acting as nucleophiles and attacking the electrophilic methyl group of the methylating agent.

Experimental Protocol: A Probable Historical Synthesis

The following protocol outlines a likely method for the first synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene, based on the chemical knowledge and techniques of the era.

Step 1: Preparation of 2,5-Dimethylhydroquinone (A representative historical method)

  • A detailed protocol for a modern synthesis of 2,5-dimethylhydroquinone can be found in various sources, often involving the oxidation of 2,5-dimethylphenol followed by reduction.[1]

Step 2: Methylation of 2,5-Dimethylhydroquinone

  • Dissolution: 2,5-dimethylhydroquinone is dissolved in a suitable anhydrous solvent, such as ethanol or diethyl ether.

  • Base Addition: A strong base, such as sodium metal or sodium ethoxide, is added to the solution to deprotonate the hydroxyl groups, forming the disodium salt of 2,5-dimethylhydroquinone.

  • Addition of Methylating Agent: A methylating agent, most commonly dimethyl sulfate or methyl iodide, is added to the reaction mixture.

  • Reaction: The mixture is heated under reflux to drive the reaction to completion.

  • Workup: After cooling, the reaction mixture is quenched with water. The product, 1,3-Dimethoxy-2,5-dimethylbenzene, being insoluble in water, would be extracted with an organic solvent like diethyl ether.

  • Purification: The organic extract is washed, dried, and the solvent is evaporated. The crude product is then purified by distillation or recrystallization.

Physicochemical Properties and Spectroscopic Data

The following tables summarize the key physical and chemical properties of 1,3-Dimethoxy-2,5-dimethylbenzene, along with its characteristic spectroscopic data.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₄O₂
Molecular Weight166.22 g/mol
AppearanceSolid or Semi-solid or Liquid or Cloudy liquid
Boiling PointData not readily available in summarized format
Melting PointData not readily available in summarized format
PurityTypically available at 95%

Data sourced from commercial supplier information.[2]

Table 2: Spectroscopic Data

TechniqueKey Signals
Mass Spectrometry (GC-MS)Molecular ion peak (M+) at m/z 166
¹H NMRSignals corresponding to aromatic protons and methyl and methoxy group protons.
¹³C NMRSignals corresponding to aromatic carbons and methyl and methoxy group carbons.
Infrared (IR)Characteristic peaks for C-O stretching of the ether groups and C-H stretching of the aromatic and alkyl groups.

Spectroscopic data is available for viewing on spectral databases.[3]

Logical Relationships in the Synthesis

The synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene follows a clear logical progression from a simpler, substituted phenol to the final diether product.

Synthesis_Pathway 2,5-Dimethylphenol 2,5-Dimethylphenol 2,5-Dimethyl-p-benzoquinone 2,5-Dimethyl-p-benzoquinone 2,5-Dimethylphenol->2,5-Dimethyl-p-benzoquinone Oxidation 2,5-Dimethylhydroquinone 2,5-Dimethylhydroquinone 2,5-Dimethyl-p-benzoquinone->2,5-Dimethylhydroquinone Reduction 1,3-Dimethoxy-2,5-dimethylbenzene 1,3-Dimethoxy-2,5-dimethylbenzene 2,5-Dimethylhydroquinone->1,3-Dimethoxy-2,5-dimethylbenzene Methylation

Caption: Synthetic pathway to 1,3-Dimethoxy-2,5-dimethylbenzene.

Conclusion

While the precise moment of the "discovery" of 1,3-Dimethoxy-2,5-dimethylbenzene is not memorialized in a single, dedicated publication, its synthesis was a logical and inevitable outcome of the burgeoning field of organic chemistry in the late 19th and early 20th centuries. The development of methods for the synthesis of substituted hydroquinones, coupled with the well-established Williamson ether synthesis, provided the necessary chemical tools for its creation. This guide serves to illuminate the historical and chemical context of this important aromatic compound, providing a valuable resource for researchers and professionals in the chemical sciences.

Sources

Exploratory

The Alchemist's Guide to Aromatic Architecture: A Technical Treatise on the Nomenclature of Substituted Dimethoxybenzenes

This guide provides an in-depth exploration of the systematic and common nomenclature of substituted dimethoxybenzenes, a class of compounds frequently encountered in the landscape of research, particularly in the realm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the systematic and common nomenclature of substituted dimethoxybenzenes, a class of compounds frequently encountered in the landscape of research, particularly in the realm of drug discovery and development. For the researcher, a precise and unambiguous naming system is not merely a matter of convention; it is the bedrock of clear communication, reproducible science, and the efficient navigation of chemical databases. This document will dissect the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, delve into historical and trivial names, and provide a practical framework for the structural elucidation and naming of complex dimethoxybenzene derivatives.

Part 1: Deconstructing the Dimethoxybenzene Core: Isomers and Fundamental Nomenclature

The foundational step in naming any substituted dimethoxybenzene is to understand the parent structure. Dimethoxybenzene (C₈H₁₀O₂) exists as three structural isomers, the distinction of which is crucial for accurate nomenclature.[1] These isomers are:

  • 1,2-Dimethoxybenzene: Also known by its common name, veratrole .[1]

  • 1,3-Dimethoxybenzene: Also known as resorcinol dimethyl ether.[2]

  • 1,4-Dimethoxybenzene: Also known as hydroquinone dimethyl ether.

The numbering of the benzene ring is the cornerstone of IUPAC nomenclature for substituted aromatic compounds. For disubstituted benzenes, including the dimethoxybenzene isomers, the relative positions of the substituents can be indicated by numbers or by the prefixes ortho-, meta-, and para-.[3][4]

  • Ortho- (o-): Refers to a 1,2-substitution pattern, where the substituents are on adjacent carbon atoms.

  • Meta- (m-): Refers to a 1,3-substitution pattern, with one carbon atom separating the substituents.

  • Para- (p-): Refers to a 1,4-substitution pattern, where the substituents are on opposite sides of the benzene ring.

Therefore, the IUPAC and common names of the dimethoxybenzene isomers are:

IUPAC NameCommon NameIsomer
1,2-DimethoxybenzeneVeratroleortho-
1,3-Dimethoxybenzenemeta-
1,4-Dimethoxybenzenepara-

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edge [color="#5F6368"];

// Benzene ring nodes b1 [label="", pos="0,1!"]; b2 [label="", pos="-0.87,0.5!"]; b3 [label="", pos="-0.87,-0.5!"]; b4 [label="", pos="0,-1!"]; b5 [label="", pos="0.87,-0.5!"]; b6 [label="", pos="0.87,0.5!"];

// Double bonds b1 -- b2; b3 -- b4; b5 -- b6;

// Substituent nodes sub1 [label="OCH₃", shape=plaintext, fontcolor="#34A853", pos="0,1.5!"]; sub2 [label="OCH₃", shape=plaintext, fontcolor="#34A853", pos="-1.3,0.5!"]; sub3 [label="OCH₃", shape=plaintext, fontcolor="#EA4335", pos="-1.3,-0.5!"]; sub4 [label="OCH₃", shape=plaintext, fontcolor="#FBBC05", pos="0,-1.5!"];

// Edges to substituents b1 -- sub1 [label="1"]; b2 -- sub2 [label="2 (ortho)"]; b3 -- sub3 [label="3 (meta)"]; b4 -- sub4 [label="4 (para)"];

label = "Numbering and isomer positions on a benzene ring."; labelloc="b"; fontsize=10; }

Caption: IUPAC numbering and isomer positions on a benzene ring.

Part 2: Navigating Polysubstituted Dimethoxybenzenes: The Principle of Priority

In the context of drug development, dimethoxybenzene scaffolds are often adorned with a variety of other functional groups. When a benzene ring has three or more substituents, the ortho-, meta-, and para- prefixes are no longer sufficient, and a numerical system is required to denote the position of each substituent. The key to correctly naming these complex molecules lies in understanding the priority of functional groups as dictated by IUPAC rules.[5][6]

The principal functional group is assigned the lowest possible number (locant), and this carbon becomes C1 of the benzene ring. The remaining substituents are then numbered to give them the lowest possible locants, and they are listed alphabetically in the name.[7]

A selection of common functional groups in decreasing order of priority is as follows:

  • Carboxylic acids (-COOH)

  • Esters (-COOR)

  • Acid halides (-COX)

  • Amides (-CONH₂)

  • Nitriles (-CN)

  • Aldehydes (-CHO)

  • Ketones (-COR)

  • Alcohols (-OH)

  • Amines (-NH₂)

  • Ethers (-OR), Alkyl halides, Nitro compounds

When a dimethoxybenzene derivative contains a functional group of higher priority than the methoxy groups (ethers), the higher-priority group dictates the parent name and the numbering of the ring. For instance, a hydroxyl group has a higher priority than a methoxy group. Therefore, a compound with both would be named as a derivative of phenol, not as a dimethoxybenzene.

Example 1: 4-Bromo-1,2-dimethoxybenzene

Here, the two methoxy groups establish the parent name "dimethoxybenzene". The bromine atom is a substituent. Numbering begins at one of the methoxy-substituted carbons and proceeds in the direction that gives the bromine atom the lowest possible number.

Example 2: 3,4-Dimethoxybenzoic acid

In this case, the carboxylic acid group has the highest priority and therefore determines the parent name, "benzoic acid". The carbon to which the carboxylic acid is attached is C1. The methoxy groups are then located at positions 3 and 4.

Example 3: 1-(3,4-Dimethoxyphenyl)ethan-1-one

This molecule contains a ketone functional group. When a ketone is attached to a benzene ring, the compound can be named as a substituted phenone. In this case, the parent is ethanone, and the 3,4-dimethoxyphenyl group is a substituent on the ketone.

The presence of the 3,4-dimethoxybenzene moiety is a common feature in many pharmacologically active molecules. For instance, it is found in some cathepsin K inhibitors, where this substitution pattern has been shown to confer favorable pharmacokinetic properties.[8]

Part 3: Physical and Spectroscopic Properties of Dimethoxybenzene Isomers

A thorough understanding of the physicochemical properties of the dimethoxybenzene isomers is essential for their handling, characterization, and application in synthesis.

Property1,2-Dimethoxybenzene (Veratrole)1,3-Dimethoxybenzene1,4-Dimethoxybenzene
Molar Mass 138.17 g/mol 138.17 g/mol 138.17 g/mol
Appearance Colorless liquid or solidColorless liquidWhite crystalline solid
Melting Point 22-23 °C[1]-52 °C[9]54-58 °C
Boiling Point 206-207 °C[1]217-218 °C212-213 °C
Solubility in water Slightly solubleSlightly soluble[9]Slightly soluble

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of substituted dimethoxybenzenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of a molecule.

  • ¹H NMR: The chemical shifts of the aromatic protons are influenced by the electron-donating nature of the methoxy groups, which generally shield the ortho and para protons, causing them to appear at a higher field (lower ppm) compared to benzene (δ ~7.3 ppm).[10][11] The methoxy protons themselves typically appear as a sharp singlet around δ 3.8-3.9 ppm.

  • ¹³C NMR: The carbon atoms attached to the methoxy groups are significantly deshielded and appear downfield. The symmetry of the molecule can often be deduced from the number of distinct signals in the ¹³C NMR spectrum.

A detailed analysis of the coupling patterns and chemical shifts in both ¹H and ¹³C NMR spectra is critical for determining the substitution pattern on the benzene ring.[12][13]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For substituted dimethoxybenzenes, key characteristic absorptions include:

  • C-H stretching (aromatic): Typically found in the region of 3100-3000 cm⁻¹.[14][15]

  • C-H stretching (methyl of methoxy): Usually observed between 2950 and 2850 cm⁻¹.

  • C=C stretching (aromatic ring): A series of bands of variable intensity in the 1600-1450 cm⁻¹ region.[16][17]

  • C-O stretching (ether): Strong absorptions typically in the 1250-1000 cm⁻¹ range.

  • Out-of-plane C-H bending: The pattern of these bands in the 900-675 cm⁻¹ region can be diagnostic of the substitution pattern on the benzene ring (ortho, meta, or para).[16][18]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For dimethoxybenzenes, the molecular ion peak (M⁺) will be observed at an m/z corresponding to its molecular weight. The fragmentation patterns can provide further structural information.

Part 4: Experimental Protocols for Structural Elucidation

The following section outlines a generalized workflow for the characterization of a novel substituted dimethoxybenzene derivative. The causality behind each experimental choice is highlighted to provide a framework for robust analytical methodology.

Caption: A generalized workflow for the synthesis, purification, and structural characterization of a substituted dimethoxybenzene.

Step 1: Sample Preparation

The quality of the spectroscopic data is directly dependent on the purity of the sample.

  • For NMR Spectroscopy: A pure, dry sample (typically 1-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-20 mg/mL.[19] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • For Mass Spectrometry: The sample is typically dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of about 1 mg/mL, and then further diluted to the low µg/mL or ng/mL range.[20] It is crucial to use high-purity solvents to minimize background noise. The sample solution must be free of non-volatile salts and buffers, which can interfere with the ionization process.[20][21]

  • For IR Spectroscopy: For solid samples, a KBr pellet or a thin film on a salt plate (e.g., NaCl, KBr) can be prepared. For liquid samples, a thin film between two salt plates is typically used. The sample must be free of water, as water has strong IR absorptions that can obscure important spectral features.

Step 2: Data Acquisition
  • NMR Spectroscopy: A standard ¹H NMR spectrum is acquired first. Following this, a ¹³C{¹H} NMR spectrum (proton-decoupled) is obtained. If the structure is complex, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for establishing proton-proton and proton-carbon correlations, respectively.

  • Mass Spectrometry: The sample is introduced into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). A full scan mass spectrum is acquired to determine the molecular weight. Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and obtain structural information.

  • IR Spectroscopy: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure solvent) is first recorded and subtracted from the sample spectrum to obtain the spectrum of the analyte.

Step 3: Data Analysis and Nomenclature Assignment
  • Integrate Spectroscopic Data: The information from each technique is pieced together like a puzzle. The molecular formula can often be deduced from the molecular ion peak in the mass spectrum and the ¹³C NMR data. The functional groups are identified from the IR spectrum. The connectivity of the atoms is determined from the chemical shifts, coupling patterns, and correlations in the NMR spectra.

  • Elucidate the Structure: Based on the integrated data, a chemical structure is proposed.

  • Assign the IUPAC Name: Once the structure is confidently determined, the IUPAC nomenclature rules are applied to assign a systematic and unambiguous name to the compound. This involves identifying the principal functional group, numbering the benzene ring to give the substituents the lowest possible locants, and listing the substituents in alphabetical order.

Conclusion

A mastery of the nomenclature of substituted dimethoxybenzenes is a fundamental skill for any researcher or scientist working in the field of organic chemistry, particularly in drug discovery and development. This guide has provided a comprehensive overview of the IUPAC rules, common naming conventions, and the practical application of spectroscopic techniques for the structural elucidation and naming of these important compounds. By adhering to these principles, scientists can ensure clarity, precision, and consistency in their chemical communication, thereby fostering collaboration and advancing scientific progress.

References

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  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28.
  • Ma, R., Huang, C. B., Liu, A. H., Li, X. D., & He, L. N. (2017). In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe (NO 3) 3· 9H 2 O. Green Chemistry, 19(18), 4385-4391.
  • Scribd. Nomenclature of Benzene Derivatives | PDF. Available from: [Link]

  • KPU Pressbooks. 2.4 IUPAC Naming of Organic Compounds with Functional Groups. Available from: [Link]

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  • ProtonGuru. (2020, November 23). Lecture for Lesson IV.10: Naming Polysubstituted Benzene Compounds [Video]. YouTube. Available from: [Link]

  • Schaefer, T., Sebastian, R., Lemire, A., & Penner, G. H. (1990). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Canadian Journal of Chemistry, 68(8), 1393-1399.
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  • Chemistry Stack Exchange. IUPAC nomenclature benzene ring and functional group. (2016). Available from: [Link]

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  • National Institute of Standards and Technology. Benzene, 1,3-dimethoxy-. In NIST Chemistry WebBook. Available from: [Link]

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  • 13.10 INTERPRETATION OF IR SPECTRA. Available from: [Link]

  • Lievens, T. Intermediate IUPAC Nomenclature VII. University of California, Davis. Available from: [Link]

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  • Mass Spectrometry analysis of Small molecules. (2013). [PowerPoint slides]. Available from: [Link]

  • Copies of 1H, 13C, 19F NMR spectra. Available from: [Link]

  • Al-Ostath, A., et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. RSC medicinal chemistry, 13(12), 1547–1565.
  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Available from: [Link]

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  • Crawford, J. J., et al. (2012). Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. Journal of medicinal chemistry, 55(20), 8827–8837.
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Protocols & Analytical Methods

Method

"detailed protocol for the synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene"

Application Note: Scalable Synthesis and Purification of 1,3-Dimethoxy-2,5-dimethylbenzene Executive Summary & Strategic Utility 1,3-Dimethoxy-2,5-dimethylbenzene (CAS 21390-25-0) is a highly electron-rich aromatic inter...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Purification of 1,3-Dimethoxy-2,5-dimethylbenzene

Executive Summary & Strategic Utility

1,3-Dimethoxy-2,5-dimethylbenzene (CAS 21390-25-0) is a highly electron-rich aromatic intermediate critical to the development of complex pharmaceuticals and natural products. It serves as a foundational building block in the synthesis of novel ubiquinone analogs[1] and Thielocin B1, a potent protein-protein interaction inhibitor of the PAC3 homodimer[2].

While exotic synthetic routes exist—such as the regioselective reductive electrophilic substitution of 3,4,5-trimethoxytoluene using alkali metals[3] or the oxidative coupling of benzyl anions[4]—the most robust, scalable, and cost-effective method is the exhaustive O-methylation of 2,5-dimethylresorcinol via a Williamson ether synthesis. This guide details a self-validating protocol optimized for high yield, safety, and analytical purity.

Mechanistic Rationale & Causality

To ensure a high-yielding reaction, every reagent and condition has been selected based on strict mechanistic causality:

  • Base Selection (K₂CO₃): Potassium carbonate is chosen over stronger aqueous bases (like NaOH) because it is a mild, heterogeneous base. It efficiently deprotonates the hydroxyl groups of 2,5-dimethylresorcinol to form phenoxide anions without promoting the oxidative degradation typical of electron-rich resorcinols in strongly alkaline, aqueous environments.

  • Electrophile (Methyl Iodide): MeI is utilized due to the superior leaving-group ability of the highly polarizable iodide ion, which accelerates the S_N2 transition state. While dimethyl sulfate is a viable industrial alternative, it poses significantly higher toxicity and handling risks[5].

  • Solvent Dynamics (Acetone): Anhydrous acetone acts as a polar aprotic solvent. It poorly solvates the generated phenoxide anions, leaving them "naked" and highly nucleophilic. Additionally, its boiling point (56 °C) provides an ideal thermal ceiling for the reflux phase, driving the reaction to completion without risking thermal decomposition.

Mechanism Phenol 2,5-Dimethylresorcinol (Weak Acid) Phenoxide Phenoxide Anion (Strong Nucleophile) Phenol->Phenoxide Deprotonation Base K2CO3 (Mild Base) Base->Phenoxide Extracts H+ Product 1,3-Dimethoxy-2,5-dimethylbenzene (Target Ether) Phenoxide->Product SN2 Attack Electrophile Methyl Iodide (MeI) (Electrophile) Electrophile->Product Donates -CH3

Figure 1: Mechanistic pathway of the SN2 O-methylation driven by potassium carbonate.

Experimental Protocol

Quantitative Data & Reagent Stoichiometry

The following table summarizes the stoichiometric requirements for a standard 10-gram scale synthesis.

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
2,5-Dimethylresorcinol 138.161.0 eq10.0 gStarting Substrate
Potassium Carbonate 138.203.0 eq30.0 gHeterogeneous Base
Methyl Iodide 141.943.0 eq13.5 mLAlkylating Agent
Acetone (Anhydrous) 58.08N/A100 mLPolar Aprotic Solvent
Step-by-Step Methodology

Step 1: Preparation & Deprotonation

  • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethylresorcinol (10.0 g, 72.4 mmol) in anhydrous acetone (100 mL).

  • Add finely powdered, anhydrous K₂CO₃ (30.0 g, 217 mmol) to the solution.

  • Stir the resulting suspension at room temperature for 30 minutes. Causality: This incubation period allows for the initial formation of the phenoxide anion, visually indicated by a slight darkening of the mixture.

Step 2: Alkylation 4. Attach a reflux condenser and cool the reaction flask to 0 °C using an ice-water bath. 5. Add methyl iodide (13.5 mL, 217 mmol) dropwise via a syringe. Causality: Dropwise addition controls the exothermic nature of the initial S_N2 alkylation. 6. Remove the ice bath and gradually heat the mixture to a gentle reflux (approx. 56–60 °C) using an oil bath or heating mantle. 7. Maintain reflux for 8–12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) eluent until the starting material spot is completely consumed.

Step 3: Workup & Isolation 8. Cool the reaction mixture to room temperature. 9. Filter the suspension through a pad of Celite to remove inorganic salts (KI byproduct and unreacted K₂CO₃). Wash the filter cake with an additional 50 mL of acetone. 10. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. 11. Dissolve the crude oily residue in Ethyl Acetate (150 mL). Wash the organic layer with distilled water (2 × 50 mL) to remove any residual salts, followed by a brine wash (50 mL) to pre-dry the organic layer. 12. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

Step 4: Purification 13. Purify the crude product via vacuum distillation. The target compound distills at 105 °C at 10 Torr[3]. Alternatively, pass the crude oil through a short silica gel plug eluting with 5% EtOAc in Hexanes.

Workflow Step1 1. Dissolution (Acetone, 2,5-Dimethylresorcinol) Step2 2. Base Addition (K2CO3, Stir 30 min) Step1->Step2 Step3 3. Alkylation (MeI dropwise, Reflux 8-12h) Step2->Step3 Step4 4. Workup (Filter salts, EtOAc/H2O Extract) Step3->Step4 Step5 5. Purification (Vacuum Distillation / Silica Plug) Step4->Step5

Figure 2: Step-by-step experimental workflow for the O-methylation of 2,5-dimethylresorcinol.

Analytical Characterization

To ensure the protocol is a self-validating system, verify the synthesized 1,3-dimethoxy-2,5-dimethylbenzene against the following established analytical benchmarks[3]:

Analytical MethodSignal / ValueStructural Assignment / Note
¹H NMR (CDCl₃, 400 MHz) δ 6.34 (s, 2H)Aromatic ring protons (C4-H, C6-H)
¹H NMR (CDCl₃, 400 MHz) δ 3.79 (s, 6H)Methoxy protons (-OCH₃)
¹H NMR (CDCl₃, 400 MHz) δ 2.38 (s, 3H)Aryl methyl protons (C5-CH₃)
¹H NMR (CDCl₃, 400 MHz) δ 2.11 (s, 3H)Aryl methyl protons (C2-CH₃)
Boiling Point 105 °C at 10 TorrVerified via vacuum distillation
Physical State / MP 49–50 °CClear oil that solidifies into a crystalline solid upon standing

Troubleshooting & Safety

  • Incomplete Methylation: If TLC indicates the presence of the mono-methylated intermediate, ensure the K₂CO₃ is strictly anhydrous (oven-dried prior to use) and add an additional 0.5 eq of MeI, refluxing for an extra 2 hours.

  • Safety Warning: Methyl iodide is a potent alkylating agent and a suspected carcinogen. All manipulations involving MeI must be performed inside a certified chemical fume hood using appropriate PPE (double nitrile gloves, lab coat, and safety goggles).

Sources

Application

Application Notes &amp; Protocols: 1,3-Dimethoxy-2,5-dimethylbenzene as a Versatile Starting Material in Organic Synthesis

Introduction: Unveiling the Synthetic Potential of 1,3-Dimethoxy-2,5-dimethylbenzene 1,3-Dimethoxy-2,5-dimethylbenzene, also known as the dimethyl ether of 2,5-dimethylhydroquinone, is a highly valuable and versatile sta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Synthetic Potential of 1,3-Dimethoxy-2,5-dimethylbenzene

1,3-Dimethoxy-2,5-dimethylbenzene, also known as the dimethyl ether of 2,5-dimethylhydroquinone, is a highly valuable and versatile starting material in modern organic synthesis. Its structure is characterized by an aromatic core symmetrically substituted with two strongly electron-donating methoxy groups and two weakly electron-donating methyl groups. This specific arrangement of substituents imbues the molecule with unique electronic properties, rendering it an exceptionally activated and nucleophilic aromatic system.

The methoxy groups, positioned para to each other, not only enhance the electron density of the benzene ring but also serve as latent quinone functionalities. This dual nature makes 1,3-Dimethoxy-2,5-dimethylbenzene a cornerstone precursor for two primary classes of reactions:

  • Oxidative Demethylation: The facile conversion of the dimethoxyarene into the corresponding 1,4-benzoquinone is arguably its most significant application. This transformation provides a direct route to 2,5-dimethyl-1,4-benzoquinone, a critical building block for pharmacologically active molecules, including analogues of Coenzyme Q.[1][2]

  • Electrophilic Aromatic Substitution (EAS): The profound electron-donating capacity of the four substituents makes the aromatic ring highly susceptible to attack by a wide range of electrophiles, allowing for the introduction of new functional groups with high regioselectivity.[3][4]

This guide provides an in-depth exploration of these applications, featuring field-proven protocols, mechanistic insights, and comparative data to empower researchers in leveraging the full synthetic potential of this important molecule.

Part 1: Oxidative Demethylation to 2,5-Dimethyl-1,4-benzoquinone

The protection of a hydroquinone as its dimethyl ether is a common strategy in multi-step synthesis, as it allows for manipulation of other parts of a molecule while shielding the sensitive hydroquinone moiety.[5] The subsequent deprotection via oxidative demethylation is a key step to unmask the corresponding quinone. This process generally proceeds through an electron-transfer mechanism, forming a labile cation radical that readily undergoes cleavage of the aryl-oxygen bond.[5][6]

A variety of reagents can effect this transformation, each with its own advantages in terms of yield, selectivity, and reaction conditions.

Comparative Analysis of Oxidative Methods
Oxidizing ReagentTypical ConditionsYieldAdvantages & Mechanistic NotesReferences
Ceric Ammonium Nitrate (CAN) Acetonitrile/Water, 0°C to RT82-91%Mild conditions, high yields. The reaction can be run with catalytic CAN and a co-oxidant like tert-butyl hydroperoxide.[7][7]
Argentic Oxide (AgO) Aqueous Dioxane, Dilute HNO₃, RTHighEfficient and rapid at room temperature. Isotopic labeling studies confirm aryl-oxygen bond cleavage.[5][5]
Nitrogen Dioxide (NO₂) Dichloromethane, RT or belowQuantitativeProceeds via an electron-transfer mechanism to form a cation radical. The workup is simple, involving only solvent removal.[6][6]
Electrochemical (Anodic) Oxidation Methanol, various electrolytesVariableCan yield quinones or other products depending on the electrolyte (e.g., KOH vs. LiClO₄).[8][9][10] Offers a reagent-free oxidation method.[8][9][10]
Cobalt(III) Fluoride Not specifiedGood to ExcellentEffective for preparing benzoquinone derivatives.[11]
Experimental Workflow: Oxidative Demethylation

The following diagram illustrates the general workflow for the synthesis of 2,5-dimethyl-1,4-benzoquinone from its dimethoxy precursor.

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Isolation cluster_purify Purification A Dissolve 1,3-Dimethoxy- 2,5-dimethylbenzene in Acetonitrile C Add CAN solution dropwise to substrate at 0 °C A->C B Prepare aqueous solution of Ceric Ammonium Nitrate (CAN) B->C D Stir at room temperature Monitor by TLC C->D E Quench with water and extract with Diethyl Ether D->E F Wash organic layer (H₂O, brine) E->F G Dry (Na₂SO₄), filter, and concentrate F->G H Purify crude solid by column chromatography or recrystallization G->H I Characterize product (NMR, IR, MP) H->I

Sources

Method

Application Note: Electrophilic Aromatic Substitution (EAS) on 1,3-Dimethoxy-2,5-dimethylbenzene

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary 1,3-Dimethoxy-2,5-dimethylbenzene is a highly electron-rich aromatic scaffold f...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

1,3-Dimethoxy-2,5-dimethylbenzene is a highly electron-rich aromatic scaffold frequently utilized in the total synthesis of complex natural products, most notably the sorbicillinoids [[1]]([Link]). Due to the synergistic electron-donating effects of its substituents, this molecule undergoes exceptionally facile Electrophilic Aromatic Substitution (EAS). This application note details the mechanistic rationale behind its strict regioselectivity and provides validated, self-consistent protocols for three fundamental EAS transformations: Friedel-Crafts acylation, Vilsmeier-Haack formylation, and mild electrophilic bromination.

Structural & Mechanistic Rationale

The regiochemical outcome of EAS on 1,3-dimethoxy-2,5-dimethylbenzene is dictated by the combined electronic and steric influences of its four substituents:

  • Methoxy Groups (-OCH 3​ ) at C1 and C3: Exert a strong positive mesomeric (+M) effect, strongly activating the ortho and para positions.

  • Methyl Groups (-CH 3​ ) at C2 and C5: Exert a weak positive inductive (+I) and hyperconjugative effect, also directing ortho and para.

A structural analysis reveals that positions C4 and C6 are the only unsubstituted carbons on the ring. Crucially, the molecule possesses a plane of symmetry passing through C2 and C5. Thus, C4 and C6 are chemically and magnetically equivalent. Both positions are synergistically activated by the directing effects of all four substituents. Consequently, electrophilic attack occurs exclusively at C4 (or C6), yielding a single, isomerically pure mono-substituted product without the need for complex separation of regioisomers.

G A 1,3-Dimethoxy-2,5-dimethylbenzene (Starting Material) B -OCH3 Groups (C1, C3) Strong +M Effect (Activating) A->B C -CH3 Groups (C2, C5) Weak +I Effect (Activating) A->C D C4 / C6 Positions Synergistically Activated Symmetrically Equivalent B->D Ortho/Para Directing C->D Ortho/Para Directing E Regioselective Electrophilic Aromatic Substitution (EAS) D->E Single Mono-substituted Product

Mechanistic logic of regioselective EAS on 1,3-dimethoxy-2,5-dimethylbenzene.

Validated Experimental Protocols

General Safety Note: All reactions involving Lewis acids (AlCl 3​ ), Vilsmeier reagents (POCl 3​ ), or brominating agents must be conducted in a well-ventilated fume hood using rigorously dried glassware and anhydrous solvents under an inert atmosphere (Argon or N 2​ ).

Protocol A: Regioselective Friedel-Crafts Acylation (Propionylation)

This protocol is adapted from the total synthesis of sorbicillinoid precursors, where the arene is acylated to form the core hexaketide skeleton .

  • Causality & Design: Standard Friedel-Crafts acylations require a catalytic amount of Lewis acid. However, 1,3-dimethoxy-2,5-dimethylbenzene contains two Lewis-basic methoxy groups that competitively coordinate with AlCl 3​ . Furthermore, the resulting aryl ketone product forms a stable complex with the Lewis acid. Therefore, a stoichiometric excess (>2.5 eq) of AlCl 3​ is strictly required to ensure complete conversion. Temperature control (0 °C) during addition is critical to prevent AlCl 3​ -mediated cleavage of the methoxy ether bonds (demethylation).

  • Procedure:

    • Charge a flame-dried round-bottom flask with 1,3-dimethoxy-2,5-dimethylbenzene (1.0 eq) and propionyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Portion-wise, add anhydrous aluminum chloride (AlCl 3​ ) (2.5 eq) over 15 minutes to control the exothermic complexation.

    • Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor by TLC (Hexanes/EtOAc 8:2) until the starting material is consumed.

    • Quenching: Carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and 1M HCl to break the aluminum-ketone complex.

    • Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated aqueous NaHCO 3​ , followed by brine.

    • Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via flash column chromatography to yield 1-(2,4-dimethoxy-3,6-dimethylphenyl)propan-1-one.

Workflow Step1 Preparation Dissolve in DCM Step2 Activation Add AlCl3 at 0 °C Step1->Step2 Step3 Reaction Stir at RT Step2->Step3 Step4 Quenching Pour into Ice/HCl Step3->Step4 Step5 Purification Chromatography Step4->Step5

Standard workflow for Friedel-Crafts acylation of highly activated aromatic substrates.

Protocol B: Vilsmeier-Haack Formylation
  • Causality & Design: While Gattermann-Koch formylation is a classical method, it requires toxic CO gas and harsh Lewis acids. For highly activated electron-rich arenes like polymethoxybenzenes, the Vilsmeier-Haack reaction is the superior choice. It utilizes a mild electrophile (the chloromethyleneiminium ion, or Vilsmeier reagent) generated in situ from Phosphorus Oxychloride (POCl 3​ ) and Dimethylformamide (DMF) .

  • Procedure:

    • In a dry flask, cool anhydrous DMF (3.0 eq) to 0 °C.

    • Dropwise add POCl 3​ (1.5 eq) under Argon. Stir for 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent (observed as a pale yellow complex).

    • Add a solution of 1,3-dimethoxy-2,5-dimethylbenzene (1.0 eq) in a minimum volume of anhydrous DMF.

    • Heat the reaction mixture to 80 °C for 3 hours.

    • Cool to room temperature and pour onto crushed ice. Neutralize the mixture to pH 7 using saturated aqueous sodium acetate (NaOAc) or 2M NaOH. Note: Neutralization is required to hydrolyze the intermediate iminium salt to the desired benzaldehyde.

    • Extract with Ethyl Acetate (3x), wash with water (to remove DMF) and brine, dry over Na 2​ SO 4​ , and concentrate to yield 2,4-dimethoxy-3,6-dimethylbenzaldehyde.

Protocol C: Mild Electrophilic Bromination
  • Causality & Design: Direct bromination with Br 2​ and a Lewis acid catalyst (FeBr 3​ ) is too harsh for this substrate and can lead to over-bromination or oxidative degradation. Using N-Bromosuccinimide (NBS) in DMF provides a controlled, low steady-state concentration of electrophilic bromine, ensuring clean mono-bromination .

  • Procedure:

    • Dissolve 1,3-dimethoxy-2,5-dimethylbenzene (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C.

    • Add NBS (1.05 eq) in a single portion. Note: NBS should be freshly recrystallized from water to remove trace Br 2​ and succinimide.

    • Stir the mixture at room temperature for 1-2 hours in the absence of light.

    • Pour the mixture into distilled water to precipitate the product (or extract with Ethyl Acetate if it remains an oil).

    • Wash the organic layer extensively with water to remove DMF and succinimide byproducts. Dry and concentrate to yield 1-bromo-2,4-dimethoxy-3,6-dimethylbenzene.

Quantitative Data & Reaction Summary

Reaction TypeElectrophile SourceReagents & SolventsTemp / TimeTypical YieldProduct Functionalization
Friedel-Crafts Acylation Acylium Ion ( R−C≡O+ )Propionyl Chloride, AlCl 3​ (2.5 eq), DCM0 °C to RT, 2-4h80 - 88%1-(2,4-dimethoxy-3,6-dimethylphenyl)propan-1-one
Vilsmeier-Haack Formylation Iminium Ion ( [Me2​N=CHCl]+ )POCl 3​ (1.5 eq), DMF (solvent/reagent)0 °C to 80 °C, 3h75 - 85%2,4-dimethoxy-3,6-dimethylbenzaldehyde
Mild Bromination Bromonium Ion ( Br+ )NBS (1.05 eq), DMF0 °C to RT, 1-2h90 - 95%1-bromo-2,4-dimethoxy-3,6-dimethylbenzene

Sources

Application

Application Note: 1,3-Dimethoxy-2,5-dimethylbenzene as a Core Scaffold in Pharmaceutical Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale In advanced pharmaceutical s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

In advanced pharmaceutical synthesis, the selection of an aromatic scaffold dictates the efficiency, regioselectivity, and downstream viability of the entire synthetic route. 1,3-Dimethoxy-2,5-dimethylbenzene (CAS: 21390-25-0) is a highly privileged, electron-rich building block utilized extensively in the total synthesis of complex natural products and targeted therapeutics.

The strategic value of this molecule lies in its precise steric and electronic topography. The two strongly electron-donating methoxy groups (-OCH₃) synergistically activate the aromatic ring, making it an exceptional nucleophile for electrophilic aromatic substitution (e.g., Friedel-Crafts reactions). Concurrently, the 2,5-dimethyl groups provide critical steric shielding and dictate regiocontrol, ensuring that electrophilic attack occurs exclusively at the symmetry-equivalent C4 or C6 positions.

This application note details the causality, workflows, and self-validating protocols for utilizing 1,3-Dimethoxy-2,5-dimethylbenzene in two major pharmaceutical domains:

  • The synthesis of Sorbicillinoid analogs (potent anti-inflammatory and antimicrobial agents)[1].

  • The synthesis of Ubiquinone (Coenzyme Q) analogs (mitochondrial electron-transfer modulators)[2].

Application Workflow I: Synthesis of Sorbicillinoid Cores

Sorbicillinoids are a class of fungal metabolites characterized by a highly substituted resorcinol core. 1,3-Dimethoxy-2,5-dimethylbenzene serves as the foundational precursor for this core. The synthesis relies on a Lewis acid-catalyzed Friedel-Crafts acylation followed by a harsh, yet controlled, ether cleavage to unmask the biologically active phenol groups[1].

Synthetic Logic & Causality
  • Activation: Aluminum chloride (AlCl₃) coordinates with the acyl chloride (e.g., sorbyl chloride or isobutyryl chloride) to generate a highly reactive acylium ion.

  • Regioselective Attack: The electron density funneled into the ring by the 1,3-dimethoxy groups drives the attack at the unsubstituted C4 position, yielding a single regioisomer.

  • Deprotection: Boron tribromide (BBr₃) is employed for demethylation. As a hard Lewis acid, BBr₃ coordinates to the basic ether oxygens. Subsequent nucleophilic attack by the bromide ion on the methyl group (S_N2) cleaves the ether, releasing the free resorcinol required for target-binding in biological systems.

G SM 1,3-Dimethoxy-2,5-dimethylbenzene (Electron-rich Scaffold) Acylation Friedel-Crafts Acylation (AlCl3, Acyl Chloride) SM->Acylation Electrophilic Attack Intermediate Acylated Dimethoxy Intermediate (Regioselective at C4) Acylation->Intermediate C-C Bond Formation Deprotection Ether Cleavage (BBr3, CH2Cl2, -78°C) Intermediate->Deprotection Lewis Acid Coordination Product Sorbicillinoid Core (Resorcinol Derivative) Deprotection->Product Demethylation

Fig 1. Mechanistic workflow for the synthesis of sorbicillinoid cores via Friedel-Crafts acylation.

Protocol 1: Regioselective Acylation and Deprotection

This protocol is designed as a self-validating system; visual and analytical checkpoints ensure reaction fidelity.

Step A: Friedel-Crafts Acylation

  • Preparation: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Add 1,3-Dimethoxy-2,5-dimethylbenzene (1.0 equiv) and anhydrous CH₂Cl₂ (0.2 M concentration).

  • Activation: Cool the solution to 0 °C using an ice bath. Add anhydrous AlCl₃ (1.5 equiv) portion-wise. Self-Validation Check: The suspension will turn pale yellow, indicating the formation of the Lewis acid-arene complex.

  • Acylation: Dropwise, add the chosen acyl chloride (1.2 equiv). Stir at 0 °C for 1 hour, then allow it to warm to room temperature for 3 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The starting material spot (UV active, high Rf) must completely disappear.

  • Quenching: Pour the mixture carefully over crushed ice and 1M HCl. Causality: The acidic aqueous quench destroys the aluminum complex, preventing emulsion formation and releasing the organic product. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate.

Step B: BBr₃-Mediated Demethylation

  • Cooling: Dissolve the crude acylated intermediate in anhydrous CH₂Cl₂. Cool strictly to -78 °C using a dry ice/acetone bath. Causality: Low temperatures prevent unwanted bromination of the aromatic ring or cleavage of the acyl chain.

  • Cleavage: Slowly add BBr₃ (3.0 equiv, 1M in CH₂Cl₂). Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature overnight.

  • Quenching & Recovery: Cool the flask back to 0 °C and strictly quench by the dropwise addition of methanol. Self-Validation Check: Vigorous fuming and bubbling will occur as excess BBr₃ reacts with MeOH to form volatile methyl bromide and trimethyl borate. Concentrate under reduced pressure to yield the crude resorcinol derivative, which can be purified via silica gel chromatography.

Application Workflow II: Synthesis of Ubiquinone (Coenzyme Q) Analogs

Ubiquinone analogs are essential in treating mitochondrial dysfunctions. 1,3-Dimethoxy-2,5-dimethylbenzene is utilized to construct the lipophilic tail-bearing precursor, which is subsequently oxidized to the biologically active p-quinone headgroup[2].

Synthetic Logic & Causality
  • Precursor Assembly: The dimethoxybenzene ring is first alkylated (often via cross-coupling or Friedel-Crafts alkylation) to attach the polyprenyl or targeted lipophilic side chain.

  • Oxidative Demethylation: The transformation of the highly stable dimethoxybenzene into a reactive p-quinone requires a potent single-electron oxidant. Ceric Ammonium Nitrate (CAN) is the gold standard for this transformation[3]. CAN abstracts an electron from the electron-rich aromatic system, forming a radical cation. Attack by water (from the solvent system) followed by further oxidation and the expulsion of two equivalents of methanol yields the quinone[3][4].

G SM 1,3-Dimethoxy-2,5-dimethylbenzene Alkylation Side-Chain Attachment (e.g., Polyprenyl group) SM->Alkylation Substitution Precursor Lipophilic Dimethoxy Precursor Alkylation->Precursor Intermediate Oxidation Oxidative Demethylation (CAN, MeCN/H2O) Precursor->Oxidation Single-Electron Transfer Quinone Ubiquinone Analog (p-Quinone Headgroup) Oxidation->Quinone Aryl-Oxygen Cleavage

Fig 2. Synthetic pathway for ubiquinone analogs utilizing CAN-mediated oxidative demethylation.

Protocol 2: CAN-Mediated Oxidative Demethylation

This protocol utilizes colorimetric feedback to validate the progression of the single-electron transfer mechanism.

  • Preparation: Dissolve the alkylated 1,3-dimethoxy-2,5-dimethylbenzene precursor (1.0 equiv) in a solvent mixture of Acetonitrile (MeCN) and H₂O (ratio 3:1 or 4:1). Causality: MeCN solubilizes the organic precursor, while H₂O is mechanistically required as the oxygen source for the newly formed quinone carbonyls.

  • Oxidation: Cool the solution to 0 °C. Prepare a solution of Ceric Ammonium Nitrate (CAN, 2.5 to 3.0 equiv) in a minimal amount of H₂O. Add the CAN solution dropwise over 15 minutes.

  • Self-Validation Check: Upon addition of CAN, the pale/colorless solution will immediately flash deep red/orange, indicating the formation of the radical cation intermediate and the subsequent generation of the conjugated quinone.

  • Completion: Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. TLC will show the complete consumption of the starting material and the appearance of a bright yellow/orange spot (the quinone).

  • Workup: Dilute the mixture with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and evaporate. The crude quinone is typically pure enough for downstream biological assays but can be recrystallized if necessary.

Quantitative Data & Analytical Benchmarks

To ensure reproducibility across different laboratory environments, the following table summarizes the expected quantitative yields and critical analytical markers for the intermediate stages discussed in the workflows.

Reaction StepReagents / CatalystTemp & TimeTypical YieldKey Analytical Marker (Validation)
Friedel-Crafts Acylation Acyl Chloride, AlCl₃, CH₂Cl₂0 °C to RT, 4 h75–85%¹H-NMR: Loss of symmetric Ar-H; appearance of a single new Ar-H singlet at ~6.20 ppm[1].
Methoxy Deprotection BBr₃ (1M), CH₂Cl₂-78 °C to RT, 12 h80–90%¹H-NMR: Complete disappearance of -OCH₃ singlets (~3.8 ppm); appearance of broad -OH peaks.
Oxidative Demethylation CAN, MeCN/H₂O (3:1)0 °C to RT, 1.5 h60–95%IR Spectroscopy: Appearance of strong quinone C=O stretching at ~1650 cm⁻¹. Visual: Deep yellow/orange product[3].

References

  • The fungal natural product class of the sorbicillinoids: structures, bioactivities, biosynthesis, and synthesis Supporting Infor The Royal Society of Chemistry URL:[Link]

  • WO2007095630A2 - New ubiquinone analogs and methods of use Google Patents URL
  • Electronic effects in the oxidation of 1,4-Dimethoxybenzene derivatives with ceric ammonium nitrate Journal of Organic Chemistry (via mdma.ch) URL:[Link]

Sources

Method

Application Notes &amp; Protocols: 1,3-Dimethoxy-2,5-dimethylbenzene as a Versatile Building Block for Complex Molecule Synthesis

Introduction: The Strategic Value of a Polysubstituted Aromatic Core In the intricate field of synthetic organic chemistry, the selection of a starting material is a critical decision that dictates the efficiency and ele...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Polysubstituted Aromatic Core

In the intricate field of synthetic organic chemistry, the selection of a starting material is a critical decision that dictates the efficiency and elegance of a synthetic route. 1,3-Dimethoxy-2,5-dimethylbenzene emerges as a strategically valuable building block due to its unique combination of electronic and steric properties. The benzene ring is highly activated by two electron-donating methoxy groups, predisposing it to facile electrophilic aromatic substitution. Concurrently, the methyl groups provide steric bulk and additional electronic enrichment, which can be exploited to control regioselectivity and to serve as synthetic handles for further transformations. This guide provides an in-depth exploration of the reactivity of 1,3-dimethoxy-2,5-dimethylbenzene, complete with detailed protocols for its conversion into key intermediates essential for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

Section 1: Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties and handling requirements is paramount for safe and successful experimentation.

1.1: Compound Data Summary

The key physicochemical properties of 1,3-dimethoxy-2,5-dimethylbenzene are summarized below.

PropertyValue
CAS Number 21390-25-0
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
Appearance Not specified; related dimethoxybenzenes are liquids or low-melting solids.[1]
Boiling Point Not specified; 1,3-dimethoxybenzene boils at 85-87 °C / 7 mmHg.[1]
Density Not specified; 1,3-dimethoxybenzene has a density of 1.055 g/mL at 25 °C.[1]
1.2: Safety and Handling Protocols

As with all chemical reagents, proper safety protocols must be strictly followed. The information provided here is based on data for structurally related dimethoxybenzenes and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) for the compound in use.

  • Personal Protective Equipment (PPE): Always wear chemical splash-resistant safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][3]

  • Handling: Avoid all personal contact, including inhalation and skin contact.[4] Do not eat, drink, or smoke in the handling area.[4] Keep the container tightly closed when not in use and store away from heat, sparks, and open flames.[3]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[3] Ensure containers are clearly labeled and checked regularly for leaks.[4]

  • First Aid Measures:

    • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3][5]

    • Skin: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][3]

    • Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, administer oxygen.[2][3]

    • Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[3]

Section 2: Key Synthetic Transformations and Protocols

The utility of 1,3-dimethoxy-2,5-dimethylbenzene lies in its predictable reactivity, allowing for its controlled transformation into more complex structures. The following sections detail key reactions and provide actionable protocols.

2.1: Electrophilic Aromatic Substitution: Gateway to Functionalization

Expertise & Rationale: The core principle of electrophilic aromatic substitution (EAS) is the attack of an electrophile by the nucleophilic π-system of the aromatic ring.[6] In 1,3-dimethoxy-2,5-dimethylbenzene, the two methoxy groups are powerful activating, ortho-para directing groups, making the ring highly susceptible to substitution. The positions ortho and para to the methoxy groups (C2, C4, C6) are electronically enriched. However, the existing methyl groups at C2 and C5 sterically hinder the C2 position and direct incoming electrophiles to the remaining activated and accessible positions, primarily C4 and C6. This predictable regioselectivity is a significant synthetic advantage.

Protocol 2.1.1: Regioselective Monochlorination

This protocol describes the introduction of a chlorine atom, a versatile handle for subsequent cross-coupling reactions. N-chlorosuccinimide (NCS) is chosen as a mild and effective chlorinating agent, reducing the risk of over-chlorination that can occur with harsher reagents like chlorine gas.[7]

Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-dimethoxy-2,5-dimethylbenzene (1.0 mmol, 1.0 eq) in 10 mL of a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.1 mmol, 1.1 eq) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with 20 mL of DCM. Wash the organic layer sequentially with 15 mL of saturated sodium thiosulfate solution, 15 mL of water, and 15 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product, primarily 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene, can be purified by flash column chromatography on silica gel to yield the pure product.[8]

eas_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product A 1,3-Dimethoxy- 2,5-dimethylbenzene C Electrophilic Aromatic Substitution (Solvent, RT) A->C B Electrophile Source (e.g., NCS) B->C D Functionalized Product (e.g., Chloro-derivative) C->D  Forms C-E Bond

Caption: Workflow for Electrophilic Aromatic Substitution.

2.2: Oxidative Demethylation: Accessing Benzoquinones

Expertise & Rationale: 1,4-Dimethoxyarenes are excellent precursors for 1,4-benzoquinones, a structural motif present in numerous biologically active compounds and natural products.[9] The reaction proceeds via a two-electron oxidation, typically involving cleavage of the ether bonds and subsequent oxidation of the resulting hydroquinone. This transformation is a powerful method for installing a highly functionalized and reactive core.

Protocol 2.2.1: Synthesis of 2,5-Dimethyl-1,4-benzoquinone

This protocol uses an oxidizing agent to convert the electron-rich hydroquinone ether into the corresponding benzoquinone. While various oxidants can be used, this generalized procedure highlights the key steps.

Experimental Protocol:

  • Setup: Dissolve 1,3-dimethoxy-2,5-dimethylbenzene (1.0 mmol, 1.0 eq) in a mixture of acetonitrile and water (e.g., 3:1 ratio, 10 mL total volume) in a round-bottom flask.

  • Oxidant Addition: Cool the solution in an ice bath. Add a suitable oxidizing agent, such as ceric ammonium nitrate (CAN) or (diacetoxyiodo)benzene, portion-wise over 15 minutes with vigorous stirring. The choice of oxidant is critical and may require optimization.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the characteristic yellow spot of the quinone.

  • Workup: Once complete, pour the reaction mixture into 30 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude 2,5-dimethyl-1,4-benzoquinone can be purified by recrystallization from a suitable solvent like ethanol or by silica gel chromatography.[10]

oxidation_workflow A 1,3-Dimethoxy- 2,5-dimethylbenzene C Oxidative Demethylation A->C B Oxidizing Agent (e.g., CAN) B->C D Hydroquinone Intermediate (transient) C->D  [O] E 2,5-Dimethyl-1,4-benzoquinone D->E  [O]

Caption: Pathway for the Oxidation to a Benzoquinone.

2.3: Metal-Catalyzed Cross-Coupling: Building Molecular Complexity

Expertise & Rationale: Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[11][12] To employ our building block in these reactions, it must first be functionalized with a suitable leaving group, typically a halide, as achieved in Protocol 2.1.1. The resulting aryl halide can then be coupled with a wide variety of partners, such as boronic acids (Suzuki), terminal alkynes (Sonogashira), or amines (Buchwald-Hartwig), to rapidly assemble complex molecular scaffolds.[12][13]

Protocol 2.3.1: Generalized Suzuki-Miyaura Coupling

This protocol provides a general framework for the palladium-catalyzed Suzuki-Miyaura reaction, coupling the chloro-derivative from Protocol 2.1.1 with an arylboronic acid.

Experimental Protocol:

  • Setup: To a Schlenk flask, add 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol, 2-3 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water (e.g., 4:1 ratio, 10 mL total volume), via syringe.

  • Reaction: Heat the reaction mixture with stirring to a temperature between 80-110 °C. Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Isolation: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

suzuki_cycle center Pd(0)Ln A Ar-X B Oxidative Addition A->B C Ar-Pd(II)-X B->C D Transmetalation C->D E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->center  Regenerates  Catalyst G Ar-Ar' F->G H Ar'-B(OR)2 H->D I Base I->D

Caption: Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.

References

  • 1,3-Dimethoxybenzene - Apollo Scientific.
  • Material Safety Data Sheet - 1,3-Dimethoxybenzene, 99% - Cole-Parmer.
  • Safety Data Sheet 1,3-Dimethoxybenzene - metasci.
  • 1,3-Dimethoxy-2,5-dimethyl-benzene - SpectraBase.
  • SAFETY D
  • 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene - PMC.
  • Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive.
  • Technical Guide: Properties, Synthesis, and Potential Biological Activity of Substituted Dichlorodimethoxybenzenes - Benchchem.
  • 1,3-Dimethoxybenzene = 98 151-10-0 - Sigma-Aldrich.
  • Editorial Catalysts: Special Issue on Transition Metal C
  • Chapter 5 5.1 5.1 Introduction 5.1.1 Cross-coupling reactions.
  • Provided for non-commercial research and educational use only. Not for reproduction, distribution or commercial use.
  • Metal-Catalyzed Cross-Coupling Reactions, Second Edition | Request PDF - ResearchG
  • 1,3-Dimethoxy-2,5-dimethylbenzene | 21390-25-0 - Sigma-Aldrich.
  • 14538-50-2|2,5-Dimethoxy-1,3-dimethylbenzene|BLD Pharm.
  • 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene - ResearchG
  • Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry.
  • Application of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene in Cross-Coupling Reactions: A Methodological Overview - Benchchem.
  • 1.31: Electrophilic Substitution - Chemistry LibreTexts.
  • 2,6-DI-tert-BUTYL-p-BENZOQUINONE - Organic Syntheses Procedure.
  • Recent advances in 1,4-benzoquinone chemistry - SciSpace.
  • C8H10 C-13 nmr spectrum of 1,3-dimethylbenzene analysis of chemical shifts ppm ... - Doc Brown.

Sources

Application

Application Note: Preparative Normal-Phase Purification of 1,3-Dimethoxy-2,5-dimethylbenzene

Physicochemical Profiling & Purification Rationale 1,3-Dimethoxy-2,5-dimethylbenzene is an electron-rich, highly non-polar aromatic ether frequently utilized as a synthetic intermediate or building block in complex natur...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Purification Rationale

1,3-Dimethoxy-2,5-dimethylbenzene is an electron-rich, highly non-polar aromatic ether frequently utilized as a synthetic intermediate or building block in complex natural product synthesis and medicinal chemistry. Due to the symmetrical placement of the sterically hindering methyl groups and the electron-donating methoxy groups, the molecule exhibits minimal hydrogen-bond accepting capability and lacks hydrogen-bond donors.

Understanding these intrinsic physicochemical properties is the critical first step in designing a high-efficiency normal-phase chromatographic purification strategy.

Table 1: Physicochemical Properties of 1,3-Dimethoxy-2,5-dimethylbenzene

PropertyValueChromatographic Implication
CAS Number 21390-25-0[1]N/A
Molecular Formula C10H14O2[1]Lacks highly polar functional groups.
Molecular Weight 166.22 g/mol [2]Small molecule; elutes rapidly.
Physical State Liquid / Low-melting solid[1]Prone to oiling out; requires careful loading.
Polarity Classification Non-polar Aromatic EtherDemands a highly non-polar mobile phase[3].
UV Activity Highly Active (254 nm)Enables real-time fraction monitoring via TLC.

Chromatographic Strategy & Mechanistic Causality

As a Senior Application Scientist, I approach column chromatography not as a series of empirical guesses, but as a predictable thermodynamic system. The separation of 1,3-Dimethoxy-2,5-dimethylbenzene from crude reaction matrices (such as those resulting from Friedel-Crafts alkylation or Williamson ether synthesis) relies on exploiting weak dipole-dipole interactions.

  • Stationary Phase Selection (Causality): We utilize standard 40–63 µm (230–400 mesh) silica gel [4]. The causality here is rooted in surface area and flow dynamics. As established by W.C. Still in 1978, this specific particle size provides a substantially higher surface area per weight compared to coarser grades, maximizing the theoretical plates available for separation without requiring high-pressure HPLC pumps[4][5].

  • Mobile Phase Selection (Causality): Because aromatic ethers are highly non-polar, they elute just after saturated hydrocarbons but well before esters, ketones, or alcohols[3]. If a standard 80:20 Hexane:Ethyl Acetate system is used, the target molecule will wash out in the void volume ( V0​ ), resulting in zero resolution. Therefore, we employ a 98:2 Hexane:Ethyl Acetate isocratic system. The 2% Ethyl Acetate acts as a minor modifier to competitively bind to the most active silanol (Si-OH) sites on the silica, preventing peak tailing while maintaining a high retention factor ( k′ ) for the target[6].

  • Sample Loading (Causality): Because the target is often an oil, wet-loading with a polar solvent like Dichloromethane (DCM) can cause severe "band broadening" as the polar solvent drags the compound down the column prematurely. To prevent this, we mandate Dry Loading . By pre-adsorbing the crude mixture onto a small amount of silica gel and evaporating the solvent prior to loading, we ensure an infinitely narrow starting band, which is geometrically critical for high-resolution separations[7].

Experimental Workflow Visualization

Workflow Step1 Crude Matrix (Contains target & polar impurities) Step2 Stationary Phase Prep (Slurry Pack 40-63 µm Silica) Step1->Step2 Step3 Sample Application (Dry Loading via Silica Gel) Step2->Step3 Step4 Isocratic Elution (98:2 Hexane:EtOAc) Step3->Step4 Step5 Fraction Analysis (TLC, UV 254 nm) Step4->Step5 Step6 Pure Target Compound (1,3-Dimethoxy-2,5-dimethylbenzene) Step5->Step6

Flash chromatography workflow for 1,3-Dimethoxy-2,5-dimethylbenzene purification.

Step-by-Step Purification Protocol

Phase A: Column Preparation
  • Determine Column Size: Weigh the crude mixture. Calculate the required silica gel mass using a 30:1 to 50:1 (Silica:Crude) weight ratio[7]. Select a glass column diameter that allows the packed silica to sit at a height of roughly 15–20 cm.

  • Slurry Packing: In an Erlenmeyer flask, suspend the calculated silica gel in 100% Hexane. Swirl vigorously to remove trapped air bubbles.

  • Pouring: Pour the slurry into the column in a single, continuous motion. Open the stopcock and apply gentle positive air pressure to pack the bed tightly.

  • Bed Protection: Once the solvent level reaches the top of the silica, carefully add a 1 cm protective layer of anhydrous sodium sulfate ( Na2​SO4​ ) to prevent physical disruption of the silica surface during solvent addition[7].

Phase B: Dry Loading the Sample
  • Dissolve the crude 1,3-Dimethoxy-2,5-dimethylbenzene in a minimal volume of volatile solvent (e.g., DCM or Acetone).

  • Add dry silica gel to the flask (approximately 2 to 3 times the mass of the crude mixture).

  • Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained.

  • Carefully pour this dry powder evenly onto the top of the Na2​SO4​ layer in the column. Top with another 0.5 cm of Na2​SO4​ .

Phase C: Elution & Fractionation
  • Initial Flush: Carefully add 1 Column Volume (CV) of 100% Hexane to elute any highly non-polar hydrocarbon impurities (e.g., grease or unreacted aliphatic starting materials).

  • Target Elution: Switch the mobile phase to 98:2 Hexane:Ethyl Acetate . Apply positive pressure to maintain a flow rate where the solvent level drops at approximately 2 inches per minute[4].

  • Collection: Collect fractions in standard test tubes (e.g., 15 mL or 20 mL volumes depending on column scale).

Phase D: TLC Analysis & Pooling
  • Spot every third fraction onto a normal-phase Silica Gel 60 F254 TLC plate.

  • Develop the plate in 95:5 Hexane:Ethyl Acetate.

  • Visualize under a UV lamp (254 nm). 1,3-Dimethoxy-2,5-dimethylbenzene will appear as a strong dark spot against the green fluorescent background due to its electron-rich aromatic core.

  • Pool all fractions containing only the target spot.

Protocol Self-Validation & Troubleshooting

To ensure absolute scientific integrity, this protocol functions as a self-validating system . Do not proceed to downstream applications until the following criteria are met:

  • In-Process Validation (Co-Spotting): When analyzing fractions, always co-spot the crude mixture alongside the purified fraction on the TLC plate. Validation Metric: The Rf value of the purified fraction must perfectly align with the target spot in the crude lane, with zero presence of baseline material or trailing spots.

  • Mass Balance Validation: Calculate the mass recovery. (Masspure​+Massimpurities​)/Masscrude_loaded​ . Validation Metric: Recovery should be ≥90% . A recovery of <70% indicates that the target compound has either irreversibly adsorbed to the silica (unlikely for an ether) or evaporated during rotary evaporation (highly likely, as 1,3-Dimethoxy-2,5-dimethylbenzene is somewhat volatile). Troubleshooting: If yield is low, ensure the rotary evaporator water bath does not exceed 30°C during the final concentration step.

  • Orthogonal Purity Check: While UV 254 nm confirms the presence of the aromatic ring, it is blind to aliphatic impurities. Validation Metric: Stain the TLC plate with an Anisaldehyde or Phosphomolybdic Acid (PMA) stain and heat. The appearance of only a single spot confirms the absence of UV-inactive contaminants.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 43(14), 2923–2925. URL: [Link]

  • University of Rochester. "Solvent Systems for Flash Column Chromatography." URL: [Link]

  • Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography." URL: [Link]

Sources

Method

"large-scale synthesis considerations for 1,3-Dimethoxy-2,5-dimethylbenzene"

Application Note: Large-Scale Synthesis and Process Engineering of 1,3-Dimethoxy-2,5-dimethylbenzene Executive Summary & Application Scope 1,3-Dimethoxy-2,5-dimethylbenzene (CAS: 21390-25-0) is a highly electron-rich, sy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Synthesis and Process Engineering of 1,3-Dimethoxy-2,5-dimethylbenzene

Executive Summary & Application Scope

1,3-Dimethoxy-2,5-dimethylbenzene (CAS: 21390-25-0) is a highly electron-rich, symmetrically substituted aromatic building block. Due to its unique steric and electronic profile, it serves as a critical intermediate in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). It is prominently featured in the development of [1], the synthesis of fungal [2], and as a precursor for protein-protein interaction inhibitors like [3]. For process chemists and drug development professionals, the reliable, high-yield, and safe scale-up of this intermediate is paramount. This guide details the thermodynamic causality and self-validating protocols required for its large-scale synthesis via the exhaustive O-methylation of 2,5-dimethylresorcinol.

Mechanistic Causality & Synthetic Strategy

The most atom-economical and scalable route to 1,3-dimethoxy-2,5-dimethylbenzene is the double O-methylation of 2,5-dimethylbenzene-1,3-diol (2,5-dimethylresorcinol).

Regioselectivity (O- vs. C-Alkylation): Resorcinol derivatives exhibit ambident nucleophilicity. To strictly favor O-alkylation over C-alkylation, hard electrophiles such as Dimethyl Sulfate (DMS) are utilized. Soft electrophiles (like methyl iodide) in the presence of weak bases can lead to unwanted C-alkylation at the highly activated 4- or 6-positions.

Solvent & Catalyst Dynamics: We employ a biphasic liquid-liquid system (Toluene/Aqueous NaOH) augmented with a Phase Transfer Catalyst (PTC), specifically Tetrabutylammonium bromide (TBAB). The causality behind this architectural choice is two-fold:

  • Exotherm & Hydrolysis Control: DMS is highly susceptible to basic hydrolysis. By confining the lipophilic DMS to the organic phase and generating the reactive phenoxide at the aqueous-organic interface via the PTC, we minimize the parasitic hydrolysis of DMS. This reduces the required reagent equivalents from a wasteful >3.0 eq to a highly efficient 2.2 eq.

  • Safety & Heat Dissipation: Water acts as an exceptional heat sink. The biphasic system absorbs the intense heat of the exothermic methylation, preventing thermal runaway and subsequent degradation of the product.

Quantitative Process Metrics

The selection of the alkylating agent dictates the process economics, yield, and safety profile. Table 1 summarizes the rationale behind reagent selection for large-scale campaigns, while Table 2 outlines the critical physicochemical parameters for product validation.

Table 1: Reagent Comparison for the O-Methylation of 2,5-Dimethylresorcinol

Alkylating AgentReactivity (O-Alkylation)Cost at ScaleToxicity / Safety ProfilePrimary Byproducts
Dimethyl Sulfate (DMS) Excellent (Hard Electrophile)LowHigh (Carcinogen, Volatile)Sodium methyl sulfate (Aq)
Methyl Iodide (MeI) Moderate (Prone to C-alkylation)HighHigh (Highly Volatile, CNS Toxin)Sodium iodide (Aq)
Dimethyl Carbonate (DMC) Good (Requires >130°C, Autoclave)ModerateLow (Green Reagent)Methanol, CO₂ (Gas)

Table 2: Physicochemical Specifications of 1,3-Dimethoxy-2,5-dimethylbenzene

ParameterSpecificationAnalytical Method
CAS Number 21390-25-0N/A
Molecular Formula C₁₀H₁₄O₂MS (m/z: 166.22)
Boiling Point 239.1 °C at 760 mmHgDistillation / DSC
Density 0.977 g/cm³Pycnometer
Purity Target > 98.5%GC-FID (Area %)

Process Workflow Diagram

The following workflow illustrates the logical progression of the synthesis, emphasizing the critical In-Process Control (IPC) feedback loop and the mandatory safety quenching step.

G SM 2,5-Dimethylresorcinol (Starting Material) Base Alkaline Deprotonation (NaOH, TBAB Catalyst) SM->Base Alkylation O-Methylation (DMS, 2.2 eq, 15-25°C) Base->Alkylation IPC In-Process Control (GC) Check Mono-methoxy < 0.5% Alkylation->IPC IPC->Alkylation Fail (> 0.5%) Quench Safety Quench (10% NH4OH) Destroy Excess DMS IPC->Quench Pass (< 0.5%) Workup Phase Separation & Organic Extraction Quench->Workup Purification Vacuum Distillation (bp 239.1°C at 760 mmHg) Workup->Purification Product 1,3-Dimethoxy-2,5-dimethylbenzene (Target Product) Purification->Product

Figure 1: Process workflow for the large-scale O-methylation of 2,5-dimethylresorcinol.

Experimental Protocol: Self-Validating Biphasic Methylation

This protocol is engineered for a 1-kg scale but is linearly scalable to pilot-plant dimensions. It incorporates self-validating In-Process Controls (IPCs) to ensure process integrity before advancing to hazardous downstream steps.

Reagents Required:

  • 2,5-Dimethylresorcinol: 1.00 kg (7.24 mol, 1.0 eq)

  • Dimethyl Sulfate (DMS): 2.01 kg (15.93 mol, 2.2 eq)

  • Sodium Hydroxide (NaOH, 30% w/w aq): 2.12 kg (15.93 mol, 2.2 eq)

  • Tetrabutylammonium bromide (TBAB): 0.05 kg (0.15 mol, 0.02 eq)

  • Toluene: 5.0 L

  • Ammonium Hydroxide (NH₄OH, 10% aq): 1.0 L

Step-by-Step Methodology:

  • Reactor Preparation & Deprotonation:

    • Charge a 10 L jacketed glass-lined reactor with 5.0 L of Toluene and 1.00 kg of 2,5-dimethylresorcinol. Initiate stirring at 250 RPM.

    • Add 0.05 kg of TBAB.

    • Cool the reactor jacket to 10 °C.

    • Slowly dose 2.12 kg of 30% NaOH(aq) over 30 minutes.

    • Causality: Gradual base addition prevents localized heating and premature oxidative degradation of the highly electron-rich phenoxide. The mixture will form a distinct biphasic suspension.

  • Electrophilic Methylation (Exothermic):

    • Adjust the jacket temperature to maintain the internal reaction mass at 15–20 °C.

    • CRITICAL STEP: Dose 2.01 kg of DMS via an addition funnel over 2.5 hours.

    • Causality: The reaction is violently exothermic. Dosing controls the heat release. If the internal temperature exceeds 25 °C, DMS hydrolysis accelerates rapidly, generating sulfuric acid which neutralizes the base, stalls the reaction, and reduces overall yield.

    • Post-addition, stir the biphasic mixture at 25 °C for 4 hours.

  • Self-Validating In-Process Control (IPC):

    • Halt stirring. Allow the phases to separate. Sample the upper organic layer.

    • Analyze via GC-FID.

    • Validation Criterion: The intermediate 3-methoxy-2,5-dimethylphenol must be < 0.5% (Area %).

    • Feedback Loop: If the intermediate is > 0.5%, add 0.1 eq of DMS and 0.1 eq of NaOH, stir for 1 hour, and re-test. Do not proceed to quenching until the criterion is met.

  • Safety Quench (DMS Destruction):

    • Once the IPC passes, charge 1.0 L of 10% aqueous NH₄OH to the reactor. Stir vigorously at 30 °C for 1 hour.

    • Causality: Unreacted DMS is a severe safety hazard and potent alkylating agent. Ammonia reacts with DMS orders of magnitude faster than water or NaOH, forming highly water-soluble methylamines. This completely neutralizes the electrophilic hazard prior to operator exposure during workup.

  • Phase Separation & Workup:

    • Stop agitation and allow the mixture to settle for 30 minutes.

    • Decant the lower aqueous phase (containing sodium methyl sulfate, methylamines, and inorganic salts) to hazardous aqueous waste.

    • Wash the upper organic phase with 2.0 L of Brine (15% NaCl), separate, and dry the organic layer over anhydrous Na₂SO₄.

  • Purification via Vacuum Distillation:

    • Transfer the organic phase to a distillation apparatus.

    • Strip the Toluene solvent at atmospheric pressure (bp 110 °C).

    • Apply high vacuum (e.g., 10 mmHg) and fractionally distill the residue. 1,3-Dimethoxy-2,5-dimethylbenzene will distill as a clear oil (bp ~105 °C at 10 mmHg; lit. 239.1 °C at 760 mmHg).

    • Expected Yield: 1.08 – 1.14 kg (90–95% theoretical yield).

References

  • Google Patents. "WO2007095630A2 - New ubiquinone analogs and methods of use.
  • Royal Society of Chemistry. "The fungal natural product class of the sorbicillinoids: structures, bioactivities, biosynthesis, and synthesis." Available at:[Link]

  • Springer. "Total Synthesis of Thielocin B1 as a Protein–Protein Interaction Inhibitor of PAC3 Homodimer." Available at: [Link]

Application

Application Note: A Practical Guide to Monitoring Reactions of 1,3-Dimethoxy-2,5-dimethylbenzene by Thin-Layer Chromatography (TLC)

The Strategic Role of TLC in Reaction Monitoring Thin-Layer Chromatography (TLC) is a cornerstone analytical technique in organic synthesis, prized for its simplicity, speed, and cost-effectiveness.[1][2][3] It operates...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of TLC in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a cornerstone analytical technique in organic synthesis, prized for its simplicity, speed, and cost-effectiveness.[1][2][3] It operates on the principle of differential partitioning, where components of a mixture are separated based on their affinity for a stationary phase (typically a polar adsorbent like silica gel) and a mobile phase (an organic solvent system).[1][2][4][5] For reaction monitoring, its power lies in providing a rapid, qualitative snapshot of the reaction's progress. By sampling a reaction mixture over time, a chemist can visually track the consumption of the starting material and the concurrent formation of the product(s), allowing for informed decisions on reaction time, completion, and the presence of byproducts.[3][6][7]

Understanding the Analyte: 1,3-Dimethoxy-2,5-dimethylbenzene

1,3-Dimethoxy-2,5-dimethylbenzene is an electron-rich aromatic ether.[8] Its key characteristics relevant to TLC analysis are:

  • Structure and Polarity: The molecule consists of a benzene ring substituted with two electron-donating methoxy (-OCH₃) groups and two methyl (-CH₃) groups. While the benzene ring and methyl groups are non-polar, the oxygen atoms in the methoxy groups introduce some polarity. Overall, it is a relatively non-polar compound.

  • Reactivity: The high electron density of the aromatic ring makes it highly susceptible to electrophilic aromatic substitution (EAS) reactions.[9][10][11] In a typical EAS reaction (e.g., nitration, halogenation, acylation), a hydrogen atom on the ring is replaced by an electrophile. This transformation almost invariably leads to a product with a different polarity than the starting material—usually a more polar one. This change in polarity is the fundamental property that allows for effective separation and monitoring by TLC.

Experimental Design: The TLC Workflow

Monitoring a reaction effectively requires a systematic approach to the TLC experiment. The following workflow is designed to be a self-validating system, ensuring reproducible and clear results.

TLC_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis P1 Select TLC Plate (Silica Gel 60 F254) P2 Optimize Mobile Phase (Solvent System) P1->P2 P3 Prepare & Saturate Developing Chamber P2->P3 E1 Prepare TLC Plate (Draw Origin Line) P3->E1 E2 Prepare & Spot Samples (SM, Rxn, Co-spot) E1->E2 E3 Develop Plate in Chamber E2->E3 E4 Mark Solvent Front & Dry Plate E3->E4 A1 Visualize Spots (UV, Stains) E4->A1 A2 Calculate Rf Values A1->A2 A3 Interpret Results (Assess Reaction Progress) A2->A3

Caption: A three-phase workflow for systematic reaction monitoring using TLC.

Detailed Protocols

Protocol 1: Mobile Phase (Eluent) Optimization

The choice of eluent is the most critical variable for achieving good separation. The goal is to find a solvent system where the starting material, 1,3-Dimethoxy-2,5-dimethylbenzene, has a Retention Factor (Rf) of approximately 0.3-0.5.[7][12] This positioning ensures that more polar products (lower Rf) and less polar byproducts (higher Rf) have adequate space to resolve on the plate.

  • Select Solvents: For aromatic compounds of moderate polarity, a binary mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane) is an excellent starting point.[6][13][14]

  • Prepare Test Systems: In separate beakers or vials, prepare small volumes of several solvent systems with varying ratios. For a Hexane/Ethyl Acetate system, good starting points are 95:5, 90:10, and 80:20 (v/v).

  • Spot and Test: On a single TLC plate, spot a dilute solution of pure 1,3-Dimethoxy-2,5-dimethylbenzene in three separate lanes.

  • Develop: Run the TLC plate in the most non-polar system first (e.g., 95:5 Hexane:EtOAc).

  • Analyze: Visualize the plate and calculate the Rf.

    • If the Rf is too high (>0.6), the eluent is too polar. This is unlikely with the starting material and a non-polar system.

    • If the Rf is too low (<0.2), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 90:10 to 80:20 Hexane:EtOAc) and repeat the test until the desired Rf is achieved.

Protocol 2: Step-by-Step Reaction Monitoring

Materials:

  • Silica gel 60 F254 TLC plates[6]

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Pencil

  • UV Lamp (254 nm)

  • Staining solution (e.g., Permanganate or Anisaldehyde dip) and heat gun

  • Reaction sampling tools (e.g., glass capillary or syringe)

Procedure:

  • Chamber Preparation: Pour the optimized mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. Close the lid and let the chamber atmosphere saturate for 5-10 minutes.[15] This is crucial for reproducible results.

  • Plate Preparation: Take a TLC plate and, using a pencil, lightly draw an origin line about 1-1.5 cm from the bottom edge. Be careful not to gouge the silica layer.

  • Reaction Sampling: At designated time points (e.g., t=0, 30 min, 60 min), withdraw a tiny aliquot of the reaction mixture using a capillary tube.[7] Dilute this aliquot in a small vial containing a volatile solvent like ethyl acetate.

  • Spotting the Plate: Using a clean capillary tube for each sample, apply small, concentrated spots on the origin line. A typical spotting arrangement is:

    • Lane 1 (SM): Pure starting material (1,3-Dimethoxy-2,5-dimethylbenzene).

    • Lane 2 (Co): Co-spot. First, spot the starting material. Then, carefully spot the reaction mixture directly on top of the SM spot. This lane is essential for unambiguously identifying the starting material spot in the reaction lane.

    • Lane 3 (Rxn): The diluted sample from the reaction mixture.

  • Development: Carefully place the spotted TLC plate into the saturated chamber. Ensure the origin line is above the solvent level.[16] Allow the solvent front to travel up the plate until it is approximately 1 cm from the top edge.

  • Marking and Drying: Immediately remove the plate and mark the final position of the solvent front with a pencil.[15][16] Allow the solvent to fully evaporate from the plate in a well-ventilated area.

Visualization and Data Interpretation

Visualization Methods
  • UV Light (Non-destructive): Place the dried plate under a short-wave (254 nm) UV lamp. Being an aromatic compound, 1,3-Dimethoxy-2,5-dimethylbenzene and many of its derivatives will absorb UV light and appear as dark spots against the plate's fluorescent green background.[17][18][19][20][21] Lightly circle the visible spots with a pencil.

  • Chemical Stains (Destructive): If spots are not UV-active or for confirmation, use a chemical stain.

    • Potassium Permanganate (KMnO₄) Stain: An excellent general stain for compounds that can be oxidized. Dip the plate in the solution and gently warm with a heat gun. Spots will appear as yellow-brown against a purple background.[22][23]

    • p-Anisaldehyde Stain: A versatile stain that, upon heating, can produce a range of colors for different functional groups, aiding in the differentiation of products and byproducts.[17][24]

    • Iodine (I₂): Placing the plate in a chamber with iodine crystals will cause most organic compounds, particularly aromatic ones, to appear as temporary brown spots.[17][20]

Interpreting the Chromatogram

The primary quantitative metric from a TLC plate is the Retention Factor (Rf) .

  • Calculation: Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front).[15][25][26][27][28]

  • Significance: The Rf value is a ratio and is characteristic for a given compound in a specific eluent system.[15][29] A less polar compound interacts more weakly with the polar silica gel and travels further up the plate, resulting in a higher Rf value. Conversely, a more polar compound has a lower Rf value.

TLC_Interpretation cluster_plate Interpreting the TLC Plate cluster_legend Legend & Analysis Plate Origin Origin (Pencil Line) SolventFront Solvent Front (Pencil Line) Origin->SolventFront  dist(Solvent) SM_Spot SM Origin->SM_Spot  dist(SM) Prod_Spot P Origin->Prod_Spot  dist(P) Co_Spot_SM Co_Spot_P Lane1 SM Lane2 Co-spot Lane3 Rxn Key1 SM = Starting Material (Higher Rf, Less Polar) Key2 P = Product (Lower Rf, More Polar) Analysis Analysis: - SM spot in 'Rxn' lane is faint. - Strong Product spot has appeared. - Co-spot confirms identity of SM. - Reaction is nearing completion.

Caption: Idealized TLC plate showing reaction progress and Rf calculation points.

Reaction Progress Analysis:

  • t=0: A strong spot corresponding to the starting material should be visible in the reaction lane.

  • Intermediate times: The intensity of the starting material spot will decrease, while a new spot, the product (typically with a lower Rf), will appear and intensify.

  • Completion: The reaction is generally considered complete when the starting material spot is no longer visible by the chosen visualization method.

Data Summary

For a hypothetical nitration reaction, the expected polarity and Rf changes are summarized below.

CompoundExpected PolarityExpected Relative Rf ValueTypical Solvent System (Hexane:EtOAc)
1,3-Dimethoxy-2,5-dimethylbenzeneLowHigh (e.g., 0.5)90:10
Nitro-1,3-dimethoxy-2,5-dimethylbenzeneHigherLower (e.g., 0.2)90:10

Troubleshooting Common Issues

  • Streaking Spots: Often caused by applying too much sample (overloading) or the sample being poorly soluble in the eluent. Dilute the sample further before spotting.[16]

  • Spots Run at Solvent Front (Rf ≈ 1): The eluent is too polar. Decrease the proportion of the polar solvent.

  • Spots Remain at Origin (Rf ≈ 0): The eluent is not polar enough. Increase the proportion of the polar solvent.

  • Irreproducible Rf Values: This is often due to an unsaturated chamber. Always use filter paper and allow sufficient time for saturation.[15]

By following these detailed protocols and understanding the principles behind them, researchers can confidently and accurately employ TLC as a powerful tool for monitoring reactions involving 1,3-Dimethoxy-2,5-dimethylbenzene, leading to better control over reaction outcomes and more efficient synthesis.

References

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography - Chemistry Online @ UTSC.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1,3-dimethoxy-2,5-dimethyl.
  • Guerrero, A. (n.d.). Calculating retention factors for TLC. Khan Academy.
  • Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses.
  • Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC.
  • Amrita Virtual Lab. (n.d.). Thin Layer Chromatography.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • Filter-Bio. (2025, December 19). How to detect compounds on TLC plates?
  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography.
  • Merck Millipore. (n.d.). Thin-Layer Chromatography Process.
  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
  • Khan Academy. (2013, September 17). Calculating retention factors for TLC | AP Chemistry. YouTube.
  • BYJU'S. (2019, February 28). Thin Layer Chromatography Principle.
  • Bachem. (2024, August 15). What Is Thin Layer Chromatography (TLC)?.
  • Organic Chemistry @ CU Boulder. (n.d.). Stains for Developing TLC Plates.
  • Labster. (n.d.). TLC Visualization Methods.
  • Sigma-Aldrich. (n.d.). 1,3-Dimethoxy-2,5-dimethylbenzene.
  • University of California, Los Angeles. (n.d.). TLC Stains.
  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
  • BGD Group. (2011). TLC Developing System.
  • Dr. Aman. (2023, May 14). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time!.
  • University of Rochester, Chemistry Department. (n.d.). Magic Formulas: TLC Stains.
  • Not Voodoo. (n.d.). TLC stains.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
  • Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide.
  • Chegg.com. (2021, March 22). Solved ELECTROPHILIC AROMATIC SUBSTITUTION.
  • Sigma-Aldrich. (n.d.). 1,3-Dimethoxy-2,5-dimethylbenzene | 21390-25-0.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • LabXchange. (2025, January 2). Electrophilic Aromatic Substitution.
  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism.
  • Organic Chemistry @ CU Boulder. (n.d.). Thin Layer Chromatography (TLC).

Sources

Method

The Untapped Potential of 1,3-Dimethoxy-2,5-dimethylbenzene in Dye Synthesis: A Theoretical Exploration

For Immediate Release Introduction: The Rationale for 1,3-Dimethoxy-2,5-dimethylbenzene as a Dye Intermediate Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (azo group), are the most widely us...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Introduction: The Rationale for 1,3-Dimethoxy-2,5-dimethylbenzene as a Dye Intermediate

Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (azo group), are the most widely used class of synthetic colorants in a multitude of industries, including textiles, printing, and food.[1] Their synthesis classically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich aromatic compound, known as the coupling component.[2]

The structure of the coupling component is a critical determinant of the final dye's color, fastness, and other performance characteristics. 1,3-Dimethoxy-2,5-dimethylbenzene, with its electron-donating methoxy and methyl groups, presents as a promising, yet underexplored, coupling component. The methoxy groups, in particular, are known to be powerful activating groups in electrophilic aromatic substitution reactions, such as azo coupling.

Key Structural Features and Their Implications:

  • Electron-Donating Groups: The two methoxy (-OCH₃) and two methyl (-CH₃) groups on the benzene ring increase the electron density of the aromatic system, making it highly susceptible to electrophilic attack by the diazonium ion.

  • Steric Hindrance: The methyl groups, positioned ortho to the methoxy groups, can provide steric hindrance, which may influence the position of the azo coupling and potentially enhance the stability of the resulting dye molecule.

  • Solubility: The presence of methoxy groups may impart a degree of solubility in organic solvents, suggesting potential applications in solvent-based dyes.

Theoretical Synthesis of Azo Dyes using 1,3-Dimethoxy-2,5-dimethylbenzene

The synthesis of an azo dye using 1,3-Dimethoxy-2,5-dimethylbenzene as the coupling component would follow the general and well-established principles of azo dye chemistry. The overall reaction can be visualized as a two-step process:

Synthesis_Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling AromaticAmine Primary Aromatic Amine (Ar-NH2) NaNO2_HCl NaNO2 + HCl (in situ HNO2) 0-5 °C AromaticAmine->NaNO2_HCl Reacts with DiazoniumSalt Diazonium Salt (Ar-N2+Cl-) NaNO2_HCl->DiazoniumSalt Forms CouplingComponent 1,3-Dimethoxy-2,5-dimethylbenzene DiazoniumSalt->CouplingComponent Couples with AzoDye Azo Dye CouplingComponent->AzoDye Forms

Figure 1: General workflow for the synthesis of an azo dye using 1,3-Dimethoxy-2,5-dimethylbenzene as the coupling component.

Part A: Diazotization of a Primary Aromatic Amine

The first step is the conversion of a primary aromatic amine into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Experimental Protocol: Diazotization

  • Preparation of the Amine Solution: Dissolve the chosen primary aromatic amine (e.g., aniline, p-toluidine, or a substituted aniline) in a suitable volume of dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Preparation of Sodium Nitrite Solution: Prepare a solution of sodium nitrite in deionized water.

  • Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the chilled amine solution. Maintain the temperature below 5 °C throughout the addition. The reaction is complete when a slight excess of nitrous acid is detected (test with potassium iodide-starch paper).

Causality Behind Experimental Choices:

  • Low Temperature (0-5 °C): Diazonium salts are unstable and can decompose at higher temperatures, leading to the formation of unwanted by-products. Maintaining a low temperature is crucial for maximizing the yield of the diazonium salt.

  • Acidic Medium: The presence of a strong acid, such as hydrochloric acid, is necessary for the in-situ generation of nitrous acid from sodium nitrite and to prevent the coupling of the diazonium salt with the unreacted primary amine.

Part B: Azo Coupling with 1,3-Dimethoxy-2,5-dimethylbenzene

The newly formed diazonium salt is then immediately reacted with the coupling component, 1,3-Dimethoxy-2,5-dimethylbenzene.

Experimental Protocol: Azo Coupling

  • Preparation of the Coupling Component Solution: Dissolve 1,3-Dimethoxy-2,5-dimethylbenzene in a suitable solvent, such as ethanol or a mixture of ethanol and water. Cool the solution to 0-5 °C.

  • Coupling Reaction: Slowly add the cold diazonium salt solution to the chilled solution of 1,3-Dimethoxy-2,5-dimethylbenzene with vigorous stirring. The coupling reaction is typically rapid, and the formation of the colored azo dye should be observed almost immediately.

  • Completion and Isolation: Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling. The precipitated azo dye can then be isolated by filtration, washed with cold water to remove any soluble impurities, and dried.

Causality Behind Experimental Choices:

  • Vigorous Stirring: Ensures efficient mixing of the reactants, leading to a higher yield and a more homogenous product.

  • Immediate Use of Diazonium Salt: Due to its instability, the diazonium salt should be used immediately after its preparation.

Predicted Properties and Potential Applications

The resulting azo dyes derived from 1,3-Dimethoxy-2,5-dimethylbenzene are predicted to exhibit several interesting properties:

PropertyPredicted CharacteristicRationale
Color Yellow to Orange/RedThe extended conjugation provided by the azo linkage between the two aromatic rings is expected to result in absorption in the visible region of the electromagnetic spectrum. The exact color will depend on the substituents on the diazonium component.
Solubility Good solubility in organic solventsThe presence of two methoxy and two methyl groups would likely increase the lipophilicity of the dye molecule, making it suitable for applications as a solvent dye.
Light Fastness Potentially highThe bulky methyl groups ortho to the methoxy groups may provide some steric protection to the azo linkage, potentially enhancing its stability towards photodegradation.

Potential Applications:

  • Solvent Dyes: For use in inks, plastics, and other non-aqueous systems.

  • Disperse Dyes: With appropriate modifications to reduce water solubility, these dyes could potentially be used for dyeing synthetic fibers such as polyester.

  • Niche Applications: The unique substitution pattern might lead to dyes with interesting photophysical properties, such as fluorescence or solvatochromism, which could be exploited in sensor technology or as molecular probes.

Conclusion and Future Directions

While the direct application of 1,3-Dimethoxy-2,5-dimethylbenzene as a dye intermediate is not prominently featured in existing scientific and patent literature, its chemical structure strongly suggests its viability as a coupling component for the synthesis of novel azo dyes. The theoretical protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis and characterization of these new colorants.

Future research should focus on the practical synthesis of a range of azo dyes using this intermediate with various diazonium salts. Subsequent detailed characterization of the resulting dyes, including their spectroscopic properties (UV-Vis, NMR), coloristic properties, and fastness properties, will be crucial to fully elucidate the potential of 1,3-Dimethoxy-2,5-dimethylbenzene in the field of dye chemistry. Such studies could pave the way for the development of new high-performance dyes with unique and valuable characteristics.

References

  • Benkhaya, S., M’rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. [Link]

  • Christie, R. M. (2015). Colour Chemistry. Royal Society of Chemistry.
  • Gregory, P. (2000). High-technology applications of organic colorants. Springer Science & Business Media.
  • Hunger, K. (Ed.). (2007).
  • Zollinger, H. (2003). Color chemistry: syntheses, properties, and applications of organic dyes and pigments. John Wiley & Sons.

Sources

Application

"experimental setup for the methylation of 2,5-dimethylhydroquinone"

Mechanistic Insights and Comparative Protocols for 1,4-Dimethoxy-2,5-dimethylbenzene Synthesis Target Audience: Researchers, scientists, and drug development professionals. Introduction & Scientific Rationale The exhaust...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insights and Comparative Protocols for 1,4-Dimethoxy-2,5-dimethylbenzene Synthesis

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Scientific Rationale

The exhaustive O-methylation of 2,5-dimethylhydroquinone (also known as 2,5-dimethylbenzene-1,4-diol) yields 1,4-dimethoxy-2,5-dimethylbenzene. This compound is a critical intermediate in the synthesis of complex natural products (such as the tetralone derivative Bhimanone)[1], redox shuttles for lithium-ion battery energy storage[2], and advanced functionalized materials.

The transformation relies on a classic Williamson ether synthesis mechanism. Because the starting material contains two phenolic hydroxyl groups (pKa ~10.0), the reaction requires a base to deprotonate the phenol, generating a highly nucleophilic phenoxide anion. This intermediate subsequently undergoes a Bimolecular Nucleophilic Substitution (S_N2) reaction with an electrophilic methylating agent. The dual methylation must be driven to absolute completion to avoid complex mixtures of mono- and di-methylated products.

Experimental Design: Causality and Reagent Selection

The choice of methylating agent and base fundamentally alters the reaction kinetics, safety profile, and downstream workup requirements. We compare two field-proven methodologies:

  • Method A: Dimethyl Sulfate (DMS) / Aqueous Sodium Hydroxide (NaOH). This is a highly scalable, biphasic reaction[1]. NaOH readily deprotonates the diol. DMS is highly electrophilic, allowing the reaction to proceed at lower temperatures (0–5°C). The low temperature is critical to prevent the runaway exothermic hydrolysis of DMS and to avoid unwanted ring-alkylation.

  • Method B: Methyl Iodide (MeI) / Anhydrous Potassium Carbonate (K₂CO₃). This method utilizes a heterogeneous base in a polar aprotic solvent (e.g., acetone or DMF)[3]. Anhydrous conditions prevent the hydrolysis of MeI. Refluxing is required to overcome the activation energy for the second methylation step, as the mono-methoxy intermediate is sterically hindered and less reactive.

Quantitative Comparison of Methodologies

Table 1 summarizes the experimental parameters for both methods to aid in protocol selection based on laboratory setup, safety constraints, and scale.

ParameterMethod A (DMS / NaOH)Method B (MeI / K₂CO₃)Rationale / Causality
Reagent Dimethyl Sulfate (2.2 eq)Methyl Iodide (2.5 eq)DMS is cost-effective for scale-up; MeI is easier to handle at lab scale.
Base NaOH (Aqueous, 2.2 eq)K₂CO₃ (Anhydrous, 2.5 eq)NaOH provides rapid deprotonation; K₂CO₃ avoids aqueous hydrolysis of MeI.
Solvent Methanol / WaterAcetone (Anhydrous)Biphasic vs. Polar Aprotic environments dictate reaction kinetics.
Temperature 0°C to 5°C, then RTReflux (~56°C)Strict thermal control in Method A prevents exothermic runaway.
Reaction Time 12 hours12 - 24 hoursExtended time ensures complete conversion of the mono-ether.
Byproducts Sodium methyl sulfatePotassium iodideDictates the aqueous workup and extraction strategy.
Mechanistic Pathway & Workflow Visualization

The following diagram illustrates the mechanistic sequence and the corresponding experimental workflow for the exhaustive methylation process.

G Start 2,5-Dimethylhydroquinone (Starting Material) Base Base Addition (NaOH or K2CO3) Start->Base Deprotonation (pKa ~10) Phenoxide Phenoxide Intermediate (Enhanced Nucleophilicity) Base->Phenoxide -H2O or -HCO3- Methylation SN2 Alkylation (DMS or MeI) Phenoxide->Methylation Electrophile Addition Product 1,4-Dimethoxy-2,5-dimethylbenzene (Target Product) Methylation->Product Exhaustive Methylation Workup Aqueous Workup & Solvent Extraction Product->Workup Quench & Phase Separation Purification Column Chromatography (Silica Gel) Workup->Purification Crude Isolate

Workflow and mechanistic pathway for the exhaustive O-methylation of 2,5-dimethylhydroquinone.

Step-by-Step Experimental Protocols
Protocol A: Dimethyl Sulfate / Sodium Hydroxide Method (Scalable)

Adapted from standard natural product synthesis protocols (e.g., Bhimanone intermediates)[1].

1. Reaction Setup:

  • Dissolve 1.0 equivalent of 2,5-dimethylhydroquinone in a minimal volume of methanol within a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Prepare a solution of sodium hydroxide (2.2 equivalents) in distilled water.

  • Causality: Methanol acts as a miscible co-solvent to keep the organic substrate in solution while the aqueous base deprotonates the hydroxyl groups to form the reactive phenoxide.

2. Temperature-Controlled Addition:

  • Cool the reaction flask strictly to 0°C using an ice-water bath.

  • Add the aqueous NaOH solution to the flask. The mixture may darken as the phenoxide forms.

  • Slowly add dimethyl sulfate (2.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5°C.

  • Causality: Dimethyl sulfate is highly reactive. Exceeding 5°C during addition can lead to rapid, exothermic hydrolysis of the DMS, reducing the effective reagent concentration and potentially causing a dangerous runaway reaction.

3. Maturation:

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Causality: The extended time at room temperature ensures the less reactive mono-methoxy intermediate is fully converted to the di-methoxy product.

4. Workup and Purification:

  • Quench the reaction by adding excess water to destroy any residual DMS.

  • Extract the aqueous mixture three times with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue via silica gel column chromatography (e.g., Hexane/Ethyl Acetate gradient) to yield pure 1,4-dimethoxy-2,5-dimethylbenzene.

Protocol B: Methyl Iodide / Potassium Carbonate Method (Lab Scale)

Adapted from standard phenolic etherification procedures[3].

1. Reaction Setup:

  • Dissolve 1.0 equivalent of 2,5-dimethylhydroquinone in anhydrous acetone in a round-bottom flask equipped with a reflux condenser.

  • Add 2.5 equivalents of anhydrous potassium carbonate (K₂CO₃).

  • Causality: Anhydrous conditions are critical to prevent the hydrolysis of methyl iodide into methanol. The heterogeneous K₂CO₃ acts as a mild base to continuously generate the phenoxide without introducing water.

2. Alkylation and Reflux:

  • Add 2.5 equivalents of methyl iodide (MeI) dropwise at room temperature.

  • Gradually heat the reaction mixture to a gentle reflux (approx. 56°C) and maintain for 12 to 24 hours.

  • Causality: The S_N2 displacement of iodide in a polar aprotic solvent like acetone requires thermal energy to drive the second methylation step to completion.

3. Workup and Purification:

  • Cool the mixture to room temperature.

  • Filter the suspension to remove the inorganic salts (KI and unreacted K₂CO₃). Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting residue in dichloromethane or ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify via column chromatography if necessary.

Self-Validating System: Analytical Monitoring

To ensure the integrity of the protocol and prevent downstream contamination, the reaction must be monitored analytically:

  • TLC Monitoring: Use a Hexane:Ethyl Acetate (e.g., 8:2) solvent system. The starting diol is highly polar (low Rf), the mono-ether is intermediate, and the target 1,4-dimethoxy-2,5-dimethylbenzene is non-polar (high Rf). The reaction is complete when the intermediate spot entirely disappears.

  • Spectroscopic Validation: ¹H-NMR (CDCl₃) should confirm the complete disappearance of the broad phenolic -OH singlet (typically around 4.5–5.5 ppm depending on concentration) and the appearance of a sharp, integrated singlet for the six methoxy protons (-OCH₃) at approximately 3.7–3.8 ppm.

References
  • Martin, R. "Handbook of Hydroxyacetophenones: Preparation and Physical Properties." Springer, 2005. URL: [Link]

Sources

Method

The Synthetic Utility of 1,3-Dimethoxy-2,5-dimethylbenzene: A Guide for Organic Chemists

Introduction: Unlocking the Potential of a Versatile Aromatic Building Block In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex mole...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Versatile Aromatic Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1,3-Dimethoxy-2,5-dimethylbenzene stands out as a highly valuable and versatile aromatic building block. Its unique substitution pattern—two activating methoxy groups and two sterically directing methyl groups—renders the aromatic ring electron-rich and pre-disposed to specific, high-yield transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing its application in key organic reactions and providing robust protocols for its use in research and development settings. The powerful electron-donating effect of the methoxy substituents makes the phenyl group highly reactive, enabling chemistry that might otherwise be uncontrollable or require harsh conditions.[1]

The core value of 1,3-dimethoxy-2,5-dimethylbenzene lies in its predictable reactivity in electrophilic aromatic substitution reactions. The methoxy groups at positions 1 and 3 strongly activate the ring, while the methyl groups at positions 2 and 5 provide steric hindrance, primarily directing incoming electrophiles to the C4 and C6 positions. This inherent regioselectivity is a significant advantage, simplifying product mixtures and often eliminating the need for complex protecting group strategies. This document will focus on two cornerstone applications: Vilsmeier-Haack formylation and chlorosulfonylation, which transform this simple benzene derivative into highly functionalized intermediates crucial for the synthesis of pharmaceuticals, agrochemicals, and materials.

Application I: Vilsmeier-Haack Formylation for the Synthesis of Aryl Aldehydes

The Vilsmeier-Haack reaction is a powerful and widely-used method for the formylation of electron-rich aromatic compounds.[2][3] This reaction introduces a formyl group (-CHO), yielding aryl aldehydes that are pivotal intermediates in organic synthesis.[2] The process utilizes a "Vilsmeier reagent," an electrophilic iminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃).[2][4] The Vilsmeier reagent is a relatively weak electrophile, making the reaction highly selective for activated substrates such as 1,3-dimethoxy-2,5-dimethylbenzene.[2][4]

Mechanistic Rationale

The reaction proceeds in two main stages: formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution.

  • Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile, attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic N,N-dimethylchloroiminium ion (the Vilsmeier reagent).[2]

  • Electrophilic Attack & Hydrolysis: The electron-rich π-system of 1,3-dimethoxy-2,5-dimethylbenzene attacks the iminium ion. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product, 2,4-Dimethoxy-3,6-dimethylbenzaldehyde.

The inherent electronic and steric properties of the substrate dictate that formylation occurs at the C4 position, which is activated by both methoxy groups and is the least sterically hindered of the available activated positions.

Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_aromatic_substitution Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Intermediate Iminium Adduct Substrate 1,3-Dimethoxy- 2,5-dimethylbenzene Substrate->Intermediate + Vilsmeier Reagent Product 2,4-Dimethoxy- 3,6-dimethylbenzaldehyde Intermediate->Product Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Protocol: Synthesis of 2,4-Dimethoxy-3,6-dimethylbenzaldehyde

This protocol outlines the formylation of 1,3-dimethoxy-2,5-dimethylbenzene to produce 2,4-dimethoxy-3,6-dimethylbenzaldehyde, a valuable intermediate used in the total synthesis of natural products like (−)-kendomycin.[5]

Materials:

  • 1,3-Dimethoxy-2,5-dimethylbenzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0°C in an ice bath.[2]

  • Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF over 20-30 minutes, ensuring the internal temperature is maintained below 10°C.[2][6]

  • After the addition is complete, stir the resulting mixture at 0°C for an additional 45 minutes to ensure complete formation of the Vilsmeier reagent.[2]

  • Reaction with Substrate: Dissolve 1,3-dimethoxy-2,5-dimethylbenzene (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • Heating and Monitoring: Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-80°C for 2-4 hours.[2] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and saturated NaHCO₃ solution to hydrolyze the intermediate and neutralize excess acid.

  • Stir the mixture vigorously for 1-2 hours.[2]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,4-dimethoxy-3,6-dimethylbenzaldehyde as a solid.[2] The product typically has a melting point of 52-54°C.[5]

ReagentMolar Eq.PurposeKey Considerations
1,3-Dimethoxy-2,5-dimethylbenzene1.0Aromatic SubstrateEnsure high purity for optimal yield.
DMF3.0Reagent/SolventMust be anhydrous to prevent premature reagent quenching.
POCl₃1.2Activating AgentHighly corrosive and moisture-sensitive; handle with care.
DCM-SolventMust be anhydrous.

Application II: Chlorosulfonylation for the Synthesis of Sulfonyl Chlorides

Chlorosulfonylation is a classic electrophilic aromatic substitution reaction that introduces a sulfonyl chloride (-SO₂Cl) group onto an aromatic ring.[7] This functional group is a versatile handle for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds, many of which possess significant biological activity.[8] For electron-rich arenes like 1,3-dimethoxy-2,5-dimethylbenzene, this reaction provides a direct route to highly functionalized intermediates.

Mechanistic Rationale

The reaction typically uses chlorosulfonic acid (ClSO₃H) as both the solvent and the source of the electrophile.

  • Generation of the Electrophile: Chlorosulfonic acid undergoes auto-protolysis to generate the highly electrophilic sulfonyl chloride cation (SO₂Cl⁺).[7]

  • Electrophilic Attack: The activated aromatic ring of 1,3-dimethoxy-2,5-dimethylbenzene attacks the electrophilic sulfur atom of the SO₂Cl⁺ species. This forms a resonance-stabilized carbocation intermediate known as a sigma complex.[7]

  • Rearomatization: A base, such as a chloride ion or another molecule of chlorosulfonic acid, removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding the final aryl sulfonyl chloride product.[7]

As with formylation, the regioselectivity is controlled by the directing effects of the methoxy and methyl groups, leading to substitution at the C4 position.

Diagram: General Workflow for Aromatic Chlorosulfonylation

Chlorosulfonylation_Workflow Start Start: 1,3-Dimethoxy-2,5-dimethylbenzene Reaction Reaction: Electrophilic Substitution (0°C to RT) Start->Reaction Reagent Chlorosulfonic Acid (ClSO₃H) Reagent->Reaction Quench Quench: Pour onto crushed ice Reaction->Quench Filter Filtration: Collect solid product Quench->Filter Wash Wash: Cold Water (until neutral) Filter->Wash Dry Drying: Vacuum oven Wash->Dry Product Product: 2,4-Dimethoxy-3,6-dimethyl- benzenesulfonyl chloride Dry->Product

Caption: Experimental workflow for chlorosulfonylation.

Protocol: Synthesis of 2,4-Dimethoxy-3,6-dimethylbenzenesulfonyl chloride

This protocol provides a general method for the chlorosulfonylation of 1,3-dimethoxy-2,5-dimethylbenzene.

Materials:

  • 1,3-Dimethoxy-2,5-dimethylbenzene

  • Chlorosulfonic acid (ClSO₃H)

  • Ice

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Standard laboratory glassware (thoroughly dried)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a gas outlet (to vent HCl gas to a scrubber), place 1,3-dimethoxy-2,5-dimethylbenzene (1.0 equivalent).

  • Reagent Addition: Cool the flask in an ice bath to 0°C. Slowly and carefully add chlorosulfonic acid (3.0-5.0 equivalents) dropwise. Caution: This reaction is highly exothermic and evolves HCl gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 1-2 hours. Monitor the reaction by TLC (if a suitable system can be devised, often quenching a small aliquot in water and extracting before spotting).

  • Workup: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with large volumes of cold water until the filtrate is neutral to pH paper. This is crucial to remove any residual acid.[7]

  • Drying: Dry the solid product under vacuum to a constant weight. The product, 2,4-dimethoxy-3,6-dimethylbenzenesulfonyl chloride, should be used promptly or stored under inert atmosphere as sulfonyl chlorides are susceptible to hydrolysis.[7]

ReagentMolar Eq.PurposeKey Considerations
1,3-Dimethoxy-2,5-dimethylbenzene1.0Aromatic SubstrateSubstrate must be dry.
Chlorosulfonic Acid3.0 - 5.0Reagent/SolventExtremely corrosive and reactive with water. Handle with extreme care.
Crushed IceExcessQuenching/PrecipitationUsed to quench the reaction and precipitate the product.

Broader Synthetic Context and Future Directions

The utility of 1,3-dimethoxy-2,5-dimethylbenzene extends beyond these two reactions. The resulting aldehydes and sulfonyl chlorides are gateways to a vast array of other molecules. For instance, the aldehyde can undergo Wittig reactions, aldol condensations, or reductive aminations to build molecular complexity.[9] The sulfonyl chloride can be readily converted into a wide range of sulfonamides, which are a privileged scaffold in medicinal chemistry.

Furthermore, dimethoxybenzene derivatives are foundational in materials science, particularly in the synthesis of conjugated polymers for organic electronics.[1][10] They also serve as precursors in the synthesis of natural products, such as plastoquinones and ubiquinones, which are vital electron carriers in biological systems.[11][12] The core hydroquinone structure, accessible from the dimethoxyarene, is a key component in these molecules.[11]

As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of versatile and predictably reactive building blocks like 1,3-dimethoxy-2,5-dimethylbenzene will only increase. Future research will likely focus on developing even more selective and sustainable methods for its functionalization, further expanding its role in modern organic synthesis.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid.
  • Hacene, S., et al. (2023). Polymers with dihydroxy/dialkoxybenzene moieties. Comptes Rendus de l'Académie des Sciences.
  • Google Patents. (n.d.). CN102924252A - Preparation method of 2,4,6-trimethyl benzaldehyde.
  • Wang, W. Q., & Li, W. Q. (2016). Plastoquinone and Ubiquinone in Plants: Biosynthesis, Physiological Function and Metabolic Engineering. Frontiers in Plant Science.
  • Beaulieu, M. E., et al. (2018). Influence of the aryl spacer in 2,5-dialkoxyphenylene and diaryl substituted thieno[3,4-c]pyrrole-4,6-dione copolymers. The Royal Society of Chemistry.
  • ChemRxiv. (n.d.). Direct Aminosulfonylation of Electron-rich (hetero)Arenes Utilizing tert-Butyl Chlorosulfony.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • MilliporeSigma. (n.d.). 2,4-Dimethoxy-3-methylbenzaldehyde 99 7149-92-0.
  • SpecialChem. (2025). 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis.
  • Wang, W. Q., & Li, W. Q. (2016). Plastoquinone and Ubiquinone in Plants: Biosynthesis, Physiological Function and Metabolic Engineering. PMC.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

Sources

Application

"catalytic methods for the preparation of 1,3-Dimethoxy-2,5-dimethylbenzene"

An Application Guide to the Catalytic Preparation of 1,3-Dimethoxy-2,5-dimethylbenzene Authored by: A Senior Application Scientist Introduction: The Significance of 1,3-Dimethoxy-2,5-dimethylbenzene 1,3-Dimethoxy-2,5-dim...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Catalytic Preparation of 1,3-Dimethoxy-2,5-dimethylbenzene

Authored by: A Senior Application Scientist

Introduction: The Significance of 1,3-Dimethoxy-2,5-dimethylbenzene

1,3-Dimethoxy-2,5-dimethylbenzene is a substituted aromatic ether with applications in organic synthesis, serving as a key building block for more complex molecules in the pharmaceutical and materials science sectors. Its specific substitution pattern makes it a valuable precursor where precise control over regioselectivity is paramount. The development of efficient and selective synthetic routes is therefore of considerable interest. Catalytic methods, in particular, offer advantages in terms of reaction rates, yields, and sustainability. This document provides an in-depth overview of selected catalytic strategies for the preparation of this target compound, complete with detailed protocols and mechanistic insights for research and development professionals.

Strategic Catalytic Approaches to Synthesis

The core of the synthesis for 1,3-Dimethoxy-2,5-dimethylbenzene involves the formation of two ether linkages on a dimethylated benzene core. The primary and most direct strategies begin with dihydroxylated precursors, namely 2,5-dimethylresorcinol or 2,5-dimethylhydroquinone. The choice of starting material often depends on commercial availability and cost, but both can be effectively converted to the target compound via catalytic O-methylation.

Key Catalytic Methylation Strategies
  • Phase-Transfer Catalyzed Methylation: This classical yet highly effective method utilizes a catalyst to transport a reactive species (like the methoxide or phenoxide ion) from an aqueous phase or solid surface into an organic phase where the reaction with the methylating agent occurs. This is particularly useful for reactions involving inorganic bases and organic substrates with limited mutual solubility.

  • Solid-Acid Catalyzed "Green" Methylation: Employing environmentally benign methylating agents like dimethyl carbonate (DMC) in the presence of a heterogeneous acid catalyst represents a more modern, sustainable approach.[1] These catalysts, such as zeolites or functionalized silica, are easily recoverable and minimize waste, aligning with the principles of green chemistry.[1]

  • Base-Mediated Methylation in Aprotic Solvents: A direct approach involving a strong base to deprotonate the hydroxyl groups, followed by reaction with a methylating agent. While not always strictly "catalytic" in the traditional sense if a stoichiometric amount of base is used, the principles are foundational. Certain systems, however, can employ catalytic amounts of a stronger base to generate the active nucleophile in situ. A Japanese patent describes a similar methylation of orcinol using an alkali metal salt suspension in a cyclic ether solvent, which enhances reactivity.[2]

The following sections will detail protocols based on these strategic approaches, providing both the practical steps and the scientific rationale.

Visualizing the Synthetic Pathways

The diagram below illustrates the primary catalytic routes for the synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene from two common precursors.

G cluster_start Starting Materials cluster_product Final Product start1 2,5-Dimethylresorcinol product 1,3-Dimethoxy-2,5-dimethylbenzene start1->product Cat: Phase Transfer Catalyst Agent: Dimethyl Sulfate (DMS) Base: NaOH start1->product Base: K2CO3 (suspension) Agent: Dimethyl Sulfate (DMS) Solvent: THF start2 2,5-Dimethylhydroquinone start2->product Cat: H-Y Zeolite Agent: Dimethyl Carbonate (DMC) Solvent: DMC (excess)

Caption: Catalytic pathways to 1,3-Dimethoxy-2,5-dimethylbenzene.

Experimental Protocols and Application Notes

Protocol 1: Phase-Transfer Catalyzed Methylation of 2,5-Dimethylresorcinol

This protocol leverages the high efficiency of phase-transfer catalysis (PTC) to achieve complete methylation under relatively mild conditions. The PTC, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide ions into the organic phase for reaction.

Causality and Experimental Insights:

  • Choice of Catalyst: Tetrabutylammonium bromide (TBAB) is selected for its excellent solubility in both aqueous and organic phases and its thermal stability.

  • Methylating Agent: Dimethyl sulfate (DMS) is a potent and cost-effective methylating agent. Caution: DMS is highly toxic and carcinogenic; handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Base and Solvent System: A concentrated solution of sodium hydroxide acts as both the base and the aqueous phase. Toluene is a suitable organic solvent that is immiscible with water and has a sufficiently high boiling point.

Step-by-Step Methodology:

  • Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2,5-dimethylresorcinol (6.91 g, 50 mmol) and toluene (100 mL).

  • Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (1.61 g, 5 mmol, 10 mol%).

  • Base Addition: Prepare a 50% (w/w) aqueous solution of sodium hydroxide (20 mL). Add this solution to the flask while stirring vigorously.

  • Addition of Methylating Agent: Heat the mixture to 60°C. Add dimethyl sulfate (13.88 g, 110 mmol, 2.2 eq.) dropwise via the dropping funnel over 30 minutes. An exothermic reaction may be observed; maintain the temperature at 60-70°C.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 70°C for 3-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed.

  • Work-up: Cool the mixture to room temperature. Carefully add 50 mL of cold water to quench the reaction. Caution: Unreacted DMS will be hydrolyzed, which is an exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene (2 x 30 mL).

  • Washing: Combine the organic layers and wash with 1 M HCl (2 x 30 mL) to remove excess NaOH, followed by a wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 1,3-Dimethoxy-2,5-dimethylbenzene.

Protocol 2: Heterogeneous Acid-Catalyzed Methylation with Dimethyl Carbonate

This protocol presents a greener alternative using dimethyl carbonate (DMC) as both the methylating agent and solvent, with a reusable solid acid catalyst.[1]

Causality and Experimental Insights:

  • "Green" Reagent: DMC is a non-toxic, environmentally friendly methylating agent. Its primary byproduct is methanol and CO₂, which are far less hazardous than the byproducts of traditional agents.

  • Catalyst: A solid acid catalyst like H-Y zeolite or tungstosilicic acid on silica is effective for this transformation.[1] The catalyst's porous structure and acidic sites facilitate the methylation reaction. Its heterogeneous nature allows for simple recovery by filtration.

  • Reaction Conditions: This reaction typically requires higher temperatures to activate the less reactive DMC. Using DMC in excess also serves to drive the reaction to completion.

Step-by-Step Methodology:

  • Reactor Setup: In a high-pressure reactor (e.g., a Parr autoclave) equipped with a magnetic stir bar, add 2,5-dimethylhydroquinone (6.91 g, 50 mmol), the solid acid catalyst (e.g., H-Y Zeolite, 1.5 g), and dimethyl carbonate (100 mL).

  • Reaction Execution: Seal the reactor and heat it to 160-180°C with vigorous stirring. The pressure inside the reactor will increase. Maintain these conditions for 8-12 hours.

  • Reaction Monitoring: After the designated time, cool the reactor to room temperature. A sample can be carefully taken and analyzed by GC-MS to check for conversion.

  • Catalyst Recovery: Once the reaction is complete, filter the cooled reaction mixture to recover the solid acid catalyst. The catalyst can be washed with methanol, dried, and stored for reuse.

  • Work-up and Concentration: Transfer the filtrate to a round-bottom flask and remove the excess dimethyl carbonate and by-product methanol by distillation.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography as described in Protocol 1 to afford the final product.

Comparative Data of Catalytic Methods

Parameter Method 1: Phase-Transfer Catalysis Method 2: Heterogeneous Acid Catalysis Method 3: Base-Mediated (Patent Adapted)[2]
Starting Material 2,5-Dimethylresorcinol2,5-Dimethylhydroquinone2,5-Dimethylresorcinol
Catalyst/Base TBAB (cat.) / NaOH (base)H-Y Zeolite (cat.)K₂CO₃ (base, suspension)
Methylating Agent Dimethyl Sulfate (DMS)Dimethyl Carbonate (DMC)Dimethyl Sulfate (DMS)
Solvent Toluene / Water (biphasic)Dimethyl Carbonate (excess)Tetrahydrofuran (THF)
Temperature 60-70°C160-180°C20-70°C[2]
Typical Reaction Time 3-4 hours8-12 hours4-8 hours
Pros High yield, fast, mild temp."Green" reagent, reusable catalystSimple setup, mild conditions
Cons Toxic methylating agent, wasteHigh temp/pressure, slowerToxic methylating agent

Conclusion

The synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene can be achieved efficiently through several catalytic routes. The choice of method depends on the specific requirements of the laboratory or production facility, balancing factors such as speed, yield, safety, cost, and environmental impact. The phase-transfer catalysis method offers a rapid and high-yielding route, albeit with the significant safety considerations of dimethyl sulfate. For laboratories prioritizing green chemistry, the use of dimethyl carbonate with a recyclable solid acid catalyst presents a compelling, albeit more time- and energy-intensive, alternative. These detailed protocols and insights provide a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.

References
  • Electrochemical Synthesis of Methoxy-Dimethylbenzene and its Application in Gasoline. (n.d.). Scientific.Net. Retrieved March 7, 2024, from [Link]

  • Etherification via Aromatic Substitution on 1,3-Disubstituted Benzene Derivatives. (n.d.). Multiple sources. Retrieved March 7, 2024, from [Link]

  • 1H NMR study of 2,5-dimethylresorcinol-methylolphenol co-condensation. (1997, February). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Regioselectivity in the acylation of methylhydroquinone dimethyl ether. (2011, February 3). CORE. Retrieved March 7, 2024, from [Link]

  • alkylthiohydroquinone dimethyl ether a.k.a. 1-alkylthio-2,5-dimethoxybenzene musings. (2015, June 25). Sciencemadness.org. Retrieved March 7, 2024, from [Link]

  • Synthesis of 2,5-di-(tert-butyl) hydroquinone by methyl tert-butyl ether. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Supporting Information Etherification via Aromatic Substitution on 1,3-Disubstituted Benzene Derivatives. (n.d.). DOI. Retrieved March 7, 2024, from [Link]

  • Synthesis of 1,3-dimethoxy-5-methyl-benzene. (n.d.). PrepChem.com. Retrieved March 7, 2024, from [Link]

  • JPH09295954A - Production of 1,3-dimethoxy-5-methylbenzene. (n.d.). Google Patents.
  • Synthesis of Benzene Derivatives: Electrophilic Aromatic Substitution. (2015, July 18). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

  • Selective Catalytic Methylation of Phloroglucinol with Dimethyl Carbonate in the Presence of Heterogeneous Acids. (n.d.). Scilit. Retrieved March 7, 2024, from [Link]

  • Catalytic undirected methylation of unactivated C(sp3)−H bonds suitable for complex molecules. (n.d.). UC Berkeley. Retrieved March 7, 2024, from [Link]

  • 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • A High Yield, Selective Synthesis of 1,3,5-Trimethoxybenzene. (2003, April). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Synthesis of Aromatic Compounds From Benzene. (2025, May 12). Chemistry Steps. Retrieved March 7, 2024, from [Link]

  • A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. (2001, October 26). Journal of Chongqing University. Retrieved March 7, 2024, from [Link]

  • Preparation of (dimethoxymethyl) benzene. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Synthesis of 2,5-dimethylhydroquinone. (n.d.). PrepChem.com. Retrieved March 7, 2024, from [Link]

  • Tunable Construction of Multisubstituted 1,3-Dienes and Allenes via a 1,4-Palladium Migration/Carbene Insertion Cascade. (2022, September 2). Journal of Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • 2,5-Dimethylresorcinol. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • Tunable mono- and di-methylation of amines with methanol over bimetallic CuCo nanoparticle catalysts. (n.d.). Green Chemistry (RSC Publishing). Retrieved March 7, 2024, from [Link]

  • 2,3-dimethylanthraquinone. (n.d.). Organic Syntheses Procedure. Retrieved March 7, 2024, from [Link]

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Technical Notes & Optimization

Troubleshooting

"how to improve the yield of 1,3-Dimethoxy-2,5-dimethylbenzene synthesis"

Technical Support Center: Synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene Welcome to the technical support center for the synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene

Welcome to the technical support center for the synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during the preparation of this valuable compound.

1,3-Dimethoxy-2,5-dimethylbenzene, also known as the dimethyl ether of 2,5-dimethylhydroquinone, is a key building block in the synthesis of various organic molecules. Its structure lends itself to further functionalization, making it a versatile intermediate. However, achieving high yields can be challenging. This guide provides in-depth, experience-driven advice to help you navigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

The most common and reliable method for synthesizing 1,3-Dimethoxy-2,5-dimethylbenzene is through the Williamson ether synthesis, which involves the methylation of 2,5-dimethylhydroquinone.[1][2] This section will focus on troubleshooting this specific route.

Q1: My yield of 1,3-Dimethoxy-2,5-dimethylbenzene is consistently low. What are the most likely causes?

Low yields in the methylation of 2,5-dimethylhydroquinone can stem from several factors. Here’s a breakdown of the most common culprits and how to address them:

  • Incomplete Deprotonation of the Hydroquinone: The Williamson ether synthesis requires the formation of a dianion from 2,5-dimethylhydroquinone. If the base is not strong enough or is used in insufficient quantity, a significant portion of the starting material will remain unreacted or only partially methylated, leading to a mixture of products and starting material.

  • Poor Quality of Reagents: The purity of your starting material, 2,5-dimethylhydroquinone, is crucial.[3] Impurities can interfere with the reaction. Similarly, the methylating agent (e.g., dimethyl sulfate or methyl iodide) should be of high purity. The solvent must be anhydrous, as water will react with the strong base and hinder the deprotonation of the hydroquinone.

  • Suboptimal Reaction Temperature: While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to side reactions and decomposition of the product. Careful temperature control is essential.

  • Inefficient Work-up and Purification: Product can be lost during the extraction and purification steps. Emulsion formation during aqueous work-up or inefficient separation during column chromatography can significantly reduce the isolated yield.

Q2: I'm observing the formation of a significant amount of a mono-methylated byproduct. How can I favor the formation of the desired di-methylated product?

Formation of the mono-methylated intermediate, 1-hydroxy-3-methoxy-2,5-dimethylbenzene, is a common issue. To drive the reaction towards the di-substituted product, consider the following:

  • Stoichiometry of the Base and Methylating Agent: Ensure you are using at least two equivalents of a strong base to fully deprotonate both hydroxyl groups of the hydroquinone. Subsequently, using a slight excess (2.1-2.2 equivalents) of the methylating agent will help ensure both phenoxide ions are methylated.

  • Choice of Base and Solvent System: A strong base such as sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is highly effective for complete deprotonation.[4] The choice of solvent is critical; it must be able to dissolve the hydroquinone and the resulting alkoxide, and it must be anhydrous.[5]

  • Reaction Time and Temperature: Allow sufficient reaction time for the second methylation to occur. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of complete conversion. A moderate reaction temperature (e.g., 50-60 °C) often provides a good balance between reaction rate and minimizing side reactions.

Here is a workflow to minimize mono-methylation:

Caption: Troubleshooting workflow for minimizing mono-methylated byproducts.

Q3: What are the best practices for the purification of 1,3-Dimethoxy-2,5-dimethylbenzene?

Effective purification is key to obtaining a high-purity product. Here is a recommended protocol:

  • Quenching and Initial Work-up: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.[6] Perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator.

  • Column Chromatography: The crude product can be purified by column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10), is typically effective for separating the desired product from any remaining starting material or mono-methylated byproduct.

Q4: Can you provide a detailed, optimized protocol for the synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene?

Certainly. The following protocol is a good starting point and can be optimized further based on your specific laboratory conditions.

Parameter Recommendation Rationale
Starting Material 2,5-Dimethylhydroquinone (>98% purity)High purity starting material minimizes side reactions.[3]
Base Sodium Hydride (NaH), 2.2 equivalentsA strong, non-nucleophilic base ensures complete deprotonation.
Methylating Agent Dimethyl Sulfate (DMS) or Methyl Iodide (MeI), 2.2 equivalentsHighly reactive methylating agents for efficient etherification.
Solvent Anhydrous N,N-Dimethylformamide (DMF)A polar aprotic solvent that effectively dissolves the reactants.
Temperature 0 °C for deprotonation, then 50-60 °C for methylationControlled temperature minimizes side reactions.
Reaction Time 2-4 hours (monitor by TLC)Ensures the reaction goes to completion.
Work-up Quench with saturated NH4Cl, extract with ethyl acetateStandard and effective work-up procedure.
Purification Column chromatography (Silica gel, Hexane:Ethyl Acetate)For obtaining a highly pure product.[7]

Experimental Protocol:

  • To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,5-dimethylhydroquinone (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the methylating agent (2.2 eq.) dropwise.

  • After the addition is complete, heat the reaction mixture to 50-60 °C and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Here is a visual representation of the reaction workflow:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction_steps Reaction Steps cluster_workup Work-up & Purification DMHQ 2,5-Dimethylhydroquinone Deprotonation Deprotonation (0°C to RT) DMHQ->Deprotonation Base Sodium Hydride (NaH) Base->Deprotonation Solvent1 Anhydrous DMF Solvent1->Deprotonation Methylation Methylation (0°C to 50-60°C) Deprotonation->Methylation Quench Quench (aq. NH4Cl) Methylation->Quench Methylating_Agent Dimethyl Sulfate or Methyl Iodide Methylating_Agent->Methylation Extract Extract (Ethyl Acetate) Quench->Extract Purify Column Chromatography Extract->Purify Product 1,3-Dimethoxy-2,5-dimethylbenzene Purify->Product

Caption: Optimized workflow for the synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene.

Q5: Are there any safety considerations I should be aware of?

Yes, several reagents used in this synthesis are hazardous and must be handled with appropriate safety precautions:

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere and in a fume hood.

  • Dimethyl Sulfate (DMS) and Methyl Iodide (MeI): These are potent alkylating agents and are toxic and carcinogenic. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves and safety goggles, and work in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF): A potential teratogen and should be handled with care.

Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.

References

  • Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Longchang Chemical. (2024). Purification of common solvents. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Phenomenex. (n.d.). SAMPLE PREPARATION. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylhydroquinone. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

Sources

Optimization

"common side products in the synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene"

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene. Here, we provide in-depth troubleshooting guides...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of side products, during its synthesis. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1,3-Dimethoxy-2,5-dimethylbenzene and its starting material?

The most prevalent and practical method for synthesizing 1,3-Dimethoxy-2,5-dimethylbenzene is through a Williamson ether synthesis. This reaction involves the dimethylation of 2,5-dimethylhydroquinone. 2,5-Dimethylhydroquinone itself can be synthesized via the reduction of 2,5-dimethyl-1,4-benzoquinone or the oxidation of 2,5-dimethylphenol.[1]

Q2: What are the primary side products I should expect during the synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene?

The two most common side products encountered during the Williamson ether synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene are:

  • 3-Methoxy-2,5-dimethylphenol (Mono-methylated product): This arises from the incomplete methylation of 2,5-dimethylhydroquinone.

  • 2,5-Dimethyl-1,4-benzoquinone: This is a result of the oxidation of the starting material, 2,5-dimethylhydroquinone, especially under basic reaction conditions in the presence of air.[2]

A third, though generally less common, side reaction is C-alkylation , where the methyl group attaches directly to the aromatic ring instead of the oxygen atom. While O-alkylation is strongly favored in Williamson ether synthesis, the potential for C-alkylation exists as the aryloxide ion is an ambident nucleophile.[3]

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of common problems encountered during the synthesis, their probable causes, and actionable solutions.

Problem 1: Presence of a Significant Amount of Mono-Methylated Product (3-Methoxy-2,5-dimethylphenol)

Symptoms:

  • TLC analysis shows a spot corresponding to a more polar compound than the desired product.

  • ¹H NMR spectrum of the crude product shows a phenolic -OH peak and inequivalent aromatic protons.

  • Purification by column chromatography yields a significant fraction of the mono-methylated byproduct.

Causality Analysis: The formation of the mono-methylated product is a classic example of an incomplete reaction in a stepwise synthesis. The methylation of the second hydroxyl group is often slower than the first due to steric hindrance and electronic effects.

dot

Caption: Troubleshooting workflow for high mono-methylation.

Solutions:

  • Stoichiometry of Methylating Agent: Ensure a slight excess of the methylating agent (e.g., dimethyl sulfate or methyl iodide), typically 2.1 to 2.2 equivalents, is used to drive the reaction to completion.

  • Base and Deprotonation: A strong base (e.g., sodium hydride, sodium hydroxide, or potassium carbonate) in at least a two-fold molar excess is crucial for the complete deprotonation of both hydroxyl groups of the hydroquinone.

  • Reaction Conditions: Increasing the reaction temperature or prolonging the reaction time can facilitate the second methylation step. Progress should be carefully monitored by Thin Layer Chromatography (TLC) to avoid the formation of degradation products.

Problem 2: Formation of Colored Impurities (Typically Yellow to Brown)

Symptoms:

  • The reaction mixture turns dark yellow, brown, or even black.

  • The isolated product is colored and may be difficult to purify.

  • TLC analysis shows a colored spot, often at a different Rf value than the starting material and products.

Causality Analysis: The appearance of color is most often due to the oxidation of the electron-rich 2,5-dimethylhydroquinone to the corresponding 2,5-dimethyl-1,4-benzoquinone, which is a yellow solid. This oxidation is promoted by basic conditions and the presence of atmospheric oxygen.[2]

dot

Caption: Troubleshooting workflow for oxidation side products.

Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed prior to use to remove dissolved oxygen.

  • Reductive Workup: If oxidation has occurred, a reductive workup can be employed. Washing the reaction mixture with a mild reducing agent like sodium dithionite (Na₂S₂O₄) or sodium bisulfite (NaHSO₃) can reduce the quinone back to the hydroquinone, which can then be more easily separated.

Problem 3: Low Overall Yield

Symptoms:

  • The isolated mass of the desired product is significantly lower than the theoretical yield.

Causality Analysis: Low yields can result from a combination of the issues mentioned above (incomplete reaction, side product formation) as well as mechanical losses during workup and purification. Hydrolysis of the methylating agent by moisture can also reduce its effective concentration.

Solutions:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the hydrolysis of the methylating agent and the base.

  • Efficient Extraction: During the workup, ensure efficient extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions.

  • Careful Purification: Minimize product loss during purification. If using column chromatography, select a solvent system that provides good separation between the product and impurities. For distillation, ensure the system is under a stable vacuum.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene using Dimethyl Sulfate

Materials:

  • 2,5-Dimethylhydroquinone

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,5-dimethylhydroquinone (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (2.5 eq.).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add dimethyl sulfate (2.2 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Upon completion, extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1,3-Dimethoxy-2,5-dimethylbenzene.

Protocol 2: Purification and Separation of Products

The primary challenge in purification is the separation of the desired 1,3-Dimethoxy-2,5-dimethylbenzene from the partially methylated 3-Methoxy-2,5-dimethylphenol.

Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of hexane and ethyl acetate is typically effective. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate. The less polar 1,3-Dimethoxy-2,5-dimethylbenzene will elute first, followed by the more polar 3-Methoxy-2,5-dimethylphenol.

Acid-Base Extraction (for removal of phenolic impurity): If the mono-methylated product is a significant impurity, an acid-base extraction can be performed before chromatography.

  • Dissolve the crude product in an organic solvent like diethyl ether or dichloromethane.

  • Wash the organic solution with a 1 M aqueous NaOH solution. The phenolic 3-Methoxy-2,5-dimethylphenol will be deprotonated and dissolve in the aqueous basic layer.

  • Separate the organic layer, which now contains the desired product, and proceed with washing with water and brine, drying, and solvent evaporation.

  • The phenolic impurity can be recovered from the aqueous layer by acidification with HCl followed by extraction with an organic solvent.

Data Presentation: Identification of Products and Side Products

Accurate identification of the desired product and potential side products is crucial for process optimization.

Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃, ppm)

CompoundAr-HOCH₃Ar-CH₃OH
1,3-Dimethoxy-2,5-dimethylbenzene ~6.6-6.8 (s, 2H)~3.8 (s, 6H)~2.2-2.3 (s, 6H)-
3-Methoxy-2,5-dimethylphenol ~6.5-6.7 (m, 2H)~3.7 (s, 3H)~2.1-2.2 (s, 6H)~4.5-5.5 (br s, 1H)
2,5-Dimethyl-1,4-benzoquinone ~6.5 (s, 2H)-~2.0 (s, 6H)-

Note: These are approximate chemical shifts and may vary slightly depending on the solvent and instrument.

GC-MS Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying the components of the reaction mixture.

  • Expected Elution Order (non-polar column): 1,3-Dimethoxy-2,5-dimethylbenzene (lowest retention time) > 3-Methoxy-2,5-dimethylphenol > 2,5-Dimethylhydroquinone.

  • Mass Spectra: The mass spectrum of each component will show a distinct molecular ion peak (M⁺) and fragmentation pattern, allowing for unambiguous identification.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Reddit. (2022). Best procedure for phenol/hydroquinone O-methylations? r/Chempros. Available at: [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for the Synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene

Welcome to the technical support center for the synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific Williamson ether synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 1,3-Dimethoxy-2,5-dimethylbenzene?

A1: The most prevalent and dependable route is the Williamson ether synthesis, starting from 2,5-dimethylhydroquinone. This method involves the deprotonation of the hydroxyl groups of the starting material to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.

Q2: What are the critical parameters to control during this synthesis?

A2: The critical parameters to ensure a successful synthesis include:

  • Anhydrous Conditions: The presence of water can consume the base and hinder the formation of the nucleophilic phenoxide.

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial for efficient deprotonation and to facilitate the SN2 reaction.

  • Temperature Control: Maintaining the optimal reaction temperature is key to preventing side reactions and ensuring a good yield.

  • Purity of Reagents: The purity of the starting materials, especially the 2,5-dimethylhydroquinone, can significantly impact the outcome of the reaction.

Q3: What are the primary side reactions to be aware of?

A3: The main side reactions include:

  • Incomplete methylation: Formation of the mono-methylated intermediate, 3-methoxy-2,5-dimethylphenol.

  • C-alkylation: Although less common with phenoxides, under certain conditions, methylation can occur on the aromatic ring.

  • Oxidation of the starting material: 2,5-dimethylhydroquinone is susceptible to oxidation, especially under basic conditions in the presence of air, which can lead to the formation of colored impurities.[1][2]

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Deprotonation: The base may be too weak, not used in sufficient excess, or the reaction mixture may contain water. 2. Inactive Methylating Agent: The methylating agent (e.g., dimethyl sulfate) may have hydrolyzed over time. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.1. Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Use a stronger base like sodium hydride (NaH) or a freshly prepared solution of sodium methoxide. Ensure at least two equivalents of base are used. 2. Use Fresh Reagents: Use a fresh, unopened bottle of the methylating agent. 3. Optimize Temperature: Gradually increase the reaction temperature and monitor the progress by TLC. A gentle reflux in a suitable solvent like THF or DMF is often effective.[3]
Presence of a Significant Amount of Mono-Methylated Byproduct 1. Insufficient Methylating Agent: Not enough methylating agent was used to react with both hydroxyl groups. 2. Short Reaction Time: The reaction was not allowed to proceed to completion.1. Adjust Stoichiometry: Use a slight excess (2.1-2.2 equivalents) of the methylating agent. 2. Monitor and Extend Reaction Time: Monitor the reaction progress using TLC. If the mono-methylated product is still present, extend the reaction time or add a small additional amount of the methylating agent.
Product is Contaminated with a Colored (Pink or Brown) Impurity 1. Oxidation of Starting Material: 2,5-dimethylhydroquinone can be oxidized to the corresponding quinone, which is colored. This is more likely to occur in the presence of a base and atmospheric oxygen.[1][2]1. Perform the reaction under an inert atmosphere: Use nitrogen or argon to blanket the reaction. Degassing the solvent before use is also recommended. 2. Purification: The colored impurity can often be removed by column chromatography or by treating the crude product with a mild reducing agent like sodium dithionite during the workup.
Difficult Purification 1. Similar Polarity of Product and Byproducts: The desired product and the mono-methylated byproduct may have very similar polarities, making separation by column chromatography challenging.1. Optimize Chromatography Conditions: Use a long column and a shallow solvent gradient to improve separation. Test different solvent systems (e.g., hexane/ethyl acetate, toluene/hexane) to find the optimal conditions. 2. Chemical Separation: If the mono-methylated byproduct is present in significant amounts, it can be removed by a basic wash (e.g., with 1M NaOH) during the workup, as the phenolic proton is acidic. The desired product will remain in the organic layer.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene via Williamson Ether Synthesis

Materials:

  • 2,5-Dimethylhydroquinone

  • Sodium hydride (60% dispersion in mineral oil) or Sodium Methoxide

  • Dimethyl sulfate

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).

  • Deprotonation: To the flask, add 2,5-dimethylhydroquinone (1.0 eq) and anhydrous DMF (or THF). With vigorous stirring, add sodium hydride (2.2 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Methylation: Cool the reaction mixture back to 0 °C and add dimethyl sulfate (2.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 20 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material and the mono-methylated intermediate.

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 1,3-Dimethoxy-2,5-dimethylbenzene.

Protocol 2: Product Characterization
  • Thin-Layer Chromatography (TLC): Monitor the reaction progress on silica gel plates using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent. Visualize the spots under UV light or by staining with a potassium permanganate solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show singlets for the two methoxy groups, the two aromatic protons, and the two methyl groups.

    • ¹³C NMR: The spectrum will show distinct signals for the methoxy carbons, the aromatic carbons (including those attached to the methoxy and methyl groups, and the protonated carbons), and the methyl carbons.[4]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 1,3-Dimethoxy-2,5-dimethylbenzene (C₁₀H₁₄O₂).

Visualizing the Workflow

Troubleshooting Logic Flow

Troubleshooting_Flowchart Start Start Synthesis LowYield Low or No Yield? Start->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No CheckReagents Check Reagent Purity & Stoichiometry LowYield->CheckReagents Yes ColoredProduct Product is Colored? ImpureProduct->ColoredProduct No CheckTLC Analyze TLC for Byproducts ImpureProduct->CheckTLC Yes Successful Successful Synthesis ColoredProduct->Successful No InertAtmosphere Use Inert Atmosphere & Reductive Workup ColoredProduct->InertAtmosphere Yes CheckConditions Verify Anhydrous Conditions & Temperature CheckReagents->CheckConditions CheckConditions->ImpureProduct OptimizePurification Optimize Purification Protocol CheckTLC->OptimizePurification OptimizePurification->ColoredProduct InertAtmosphere->Successful

Caption: A decision-making flowchart for troubleshooting the synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene.

Reaction Pathway and Potential Pitfalls

Reaction_Pathway Start 2,5-Dimethylhydroquinone Deprotonation Deprotonation (Base, Anhydrous Solvent) Start->Deprotonation Oxidation Oxidation Start->Oxidation Air (O₂) + Base Phenoxide Bis-phenoxide Intermediate Deprotonation->Phenoxide IncompleteDeprotonation Incomplete Deprotonation Deprotonation->IncompleteDeprotonation Moisture/ Weak Base Methylation Methylation (Dimethyl Sulfate) Phenoxide->Methylation Product 1,3-Dimethoxy-2,5-dimethylbenzene Methylation->Product MonoMethylated Mono-methylated Byproduct Methylation->MonoMethylated Insufficient Me₂SO₄ IncompleteDeprotonation->MonoMethylated Quinone Quinone Impurity Oxidation->Quinone

Caption: The synthetic pathway for 1,3-Dimethoxy-2,5-dimethylbenzene highlighting key steps and potential side reactions.

References

  • PubChem. 1,4-Dimethoxy-2,5-dimethylbenzene. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. How can I prepare 1,4 dimethoxy benzene? Available from: [Link]

  • Google Patents. Production of 1,3-dimethoxy-5-methylbenzene. JPH09295954A.
  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • PrepChem. Synthesis of 2,5-dimethylhydroquinone. Available from: [Link]

  • Reddit. Best procedure for phenol/hydroquinone O-methylations? r/Chempros. Available from: [Link]

  • Google Patents. Method for the preparation of 2,5 dimethoxy- and 2,5 diethoxy-tetrahydrofurane. EP0229884A1.
  • PubChem. 2,5-Dimethylhydroquinone. National Center for Biotechnology Information. Available from: [Link]

  • Doc Brown's Chemistry. C8H10 C-13 nmr spectrum of 1,3-dimethylbenzene analysis of chemical shifts ppm. Available from: [Link]

  • SpectraBase. 1,3-Dimethoxy-2,5-dimethyl-benzene. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Organic Syntheses. Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. Available from: [Link]

  • CABI Digital Library. Biological evaluation of 2,5-dimethyl-1,4-benzoquinone biotransformation metabolite. Available from: [Link]

  • askIITians. Illustrate with examples the limitations of Williamson's synthesis fo. Available from: [Link]

  • Sigma-Aldrich. Certified Reference Material 1,3,5-Trimethoxybenzene. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of 1,3-Bis[(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dienylidene) (dimethoxyphosphoryl)methyl]-4,6-dimethoxybenzene. Available from: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

  • ResearchGate. 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Available from: [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]

Sources

Optimization

"optimizing temperature and reaction time for 1,3-Dimethoxy-2,5-dimethylbenzene synthesis"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the thermodynamic and kinetic bottlenecks specifically encountered during the synthesis of 1,3-di...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the thermodynamic and kinetic bottlenecks specifically encountered during the synthesis of 1,3-dimethoxy-2,5-dimethylbenzene .

This compound is typically synthesized via the exhaustive O-methylation of 2,5-dimethylresorcinol. Achieving high yields and purity requires precise control over temperature and reaction time to navigate the activation energy differences between the first and second methylation events, while avoiding reagent degradation and side reactions.

Mechanistic Overview & Visual Workflow

The conversion of 2,5-dimethylresorcinol to 1,3-dimethoxy-2,5-dimethylbenzene is a two-step consecutive Williamson ether synthesis[1]. The first hydroxyl group is relatively accessible and acidic, allowing mono-methylation to occur rapidly at lower temperatures. However, the resulting mono-methoxy intermediate is sterically hindered by the adjacent methyl groups and the newly formed methoxy group. Consequently, the second O-alkylation step is the rate-limiting kinetic bottleneck, requiring a higher thermal input and extended reaction time to reach the thermodynamic target.

SynthesisPathway Precursor 2,5-Dimethylresorcinol (Starting Material) Mono Mono-methoxy Intermediate (Kinetic Product) Precursor->Mono NaOH, DMS T < 60°C, t < 1h Degradation C-Alkylation / Hydrolysis (Side Reactions) Precursor->Degradation Excess Base/Heat Target 1,3-Dimethoxy-2,5-dimethylbenzene (Thermodynamic Target) Mono->Target NaOH, DMS T = 80°C, t = 3h Mono->Degradation T > 100°C Prolonged Time

Workflow for O-methylation of 2,5-dimethylresorcinol to 1,3-dimethoxy-2,5-dimethylbenzene.

Optimized Step-by-Step Protocol

To ensure a self-validating and reproducible system, the following protocol utilizes Dimethyl Sulfate (DMS) in an aqueous Sodium Hydroxide (NaOH) system, optimized for maximum conversion to the di-methoxy product[1].

Reagents: 2,5-Dimethylresorcinol (1.0 eq), Dimethyl Sulfate (2.45 eq), NaOH (2.57 eq, 16.67% aqueous solution).

Methodology:

  • Preparation & Deprotonation: Charge a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and internal thermometer with the 16.67% aqueous NaOH solution. Cool the solution to 0–5°C using an ice bath. Slowly add 2,5-dimethylresorcinol (1.0 eq) in portions under continuous stirring until fully dissolved, forming the dark phenoxide solution.

  • Reagent Addition (Kinetic Control): Maintain the temperature below 10°C. Add Dimethyl Sulfate (DMS) (2.45 eq) dropwise over 30 minutes. Causality note: DMS addition must be highly controlled at low temperatures to prevent violent exothermic runaway and premature aqueous hydrolysis of the DMS.

  • Thermal Activation (Thermodynamic Control): Once addition is complete, remove the ice bath and gradually heat the reaction mixture to 80°C . Maintain this temperature strictly for 3 hours [1].

  • Quenching & Workup: Cool the reaction mixture to room temperature. Quench any unreacted DMS by adding a small volume of 10% ammonium hydroxide and stirring for 30 minutes. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 1,3-dimethoxy-2,5-dimethylbenzene.

Empirical Data Matrix: Temperature & Time Optimization

The table below summarizes the causality between thermal/temporal parameters and the resulting product distribution.

Temperature (°C)Reaction Time (h)Conversion (%)Mono-methoxy Yield (%)Target Di-methoxy Yield (%)Mechanistic Outcome / Notes
40°C 4.065%50%15%Stalled Reaction: Insufficient thermal energy to overcome steric hindrance for the second O-alkylation.
80°C 3.0 >95% <2% 93% Optimal: Perfect balance between reaction kinetics and preservation of the methylating agent[1].
80°C 8.0>95%<1%85%Yield Loss: Prolonged heating leads to minor product degradation and complicates workup.
100°C 3.088%10%70%Reagent Depletion: Rapid competitive hydrolysis of DMS to methanol and sodium methyl sulfate[1].

Troubleshooting & FAQs

Q1: My LC-MS/GC-MS shows a massive accumulation of the mono-methoxy intermediate. Why isn't the reaction proceeding to completion? A: You are likely operating at a temperature that is too low (e.g., <60°C) or stopping the reaction too early. The first etherification step is fast, but the second step requires significantly more activation energy due to the steric bulk of the adjacent methyl and methoxy groups. Ensure your internal reaction temperature reaches a sustained 80°C for at least 3 hours[1].

Q2: What happens if I increase the temperature to 100°C to speed up the second methylation? A: Exceeding 80°C in an aqueous NaOH system is counterproductive. At elevated temperatures, the competitive hydrolysis of Dimethyl Sulfate (DMS) by water and hydroxide ions accelerates drastically[1]. The DMS will be destroyed before it can react with the sterically hindered mono-methoxy intermediate, paradoxically lowering your final di-methoxy yield and leaving unreacted starting material.

Q3: I am detecting C-alkylated side products in my NMR spectra. How do I prevent this? A: The phenoxide ion is an ambident nucleophile. While O-alkylation is kinetically favored, excessive heat or prolonged reaction times (especially >5 hours) can promote C-alkylation. To suppress this, strictly adhere to the 3-hour limit at 80°C. Alternatively, switch to a milder base like K₂CO₃ in a polar aprotic solvent (e.g., DMF or Acetone), which tightly coordinates the potassium ion to the oxygen, favoring O-alkylation, though this will require longer reaction times.

Q4: Can advanced metalation strategies be used to synthesize or modify this core instead of standard etherification? A: Yes. If you are building the core via cross-coupling rather than direct methylation of a resorcinol, regioselective benzylic metalation is highly effective. Using "LiNK" metalation conditions (BuLi/KOtBu/TMP(H)) at -78°C allows for precise kinetic metalation of methoxyarenes. For example, selective metalation of 1,3-dimethoxy-5-methylbenzene at the C-2 position followed by reaction with a methylating agent can directly yield 1,3-dimethoxy-2,5-dimethylbenzene[2].

References

  • A two-step synthesis method for o-dimethoxy benzene - ResearchGate.
  • Homo- and Hetero-oxidative Coupling of Benzyl Anions - Archivio Istituzionale Open Access dell'Università di Torino.

Sources

Troubleshooting

Technical Support Center: Purification of 1,3-Dimethoxy-2,5-dimethylbenzene

For: Researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the purification of crude 1,3-dimethoxy-2,5-dimethylbenzene.

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

This guide provides in-depth troubleshooting advice and detailed protocols for the purification of crude 1,3-dimethoxy-2,5-dimethylbenzene. The content is structured in a practical question-and-answer format to directly address challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 1,3-dimethoxy-2,5-dimethylbenzene?

The impurity profile of your crude product is intrinsically linked to its synthetic route. The most common synthesis involves a Friedel-Crafts alkylation of 1,3-dimethoxybenzene. Given this, you should anticipate several classes of impurities:

  • Unreacted Starting Materials: Residual 1,3-dimethoxybenzene is a common impurity.

  • Polyalkylation Products: The product, 1,3-dimethoxy-2,5-dimethylbenzene, contains two activating methoxy groups and two activating methyl groups. This makes the product itself more reactive to electrophilic substitution than the starting material.[1][2] Consequently, over-alkylation can occur, leading to impurities like 1,3-dimethoxy-2,4,6-trimethylbenzene.

  • Isomeric Byproducts: Although the directing effects of the methoxy groups strongly favor alkylation at the 2, 4, and 6 positions, minor isomeric products may form depending on the reaction conditions.

  • Reagent Residues: Traces of the Lewis acid catalyst (e.g., AlCl₃) and quenching agents can remain.

  • Colored Impurities: Vigorous reaction conditions can sometimes lead to the formation of high molecular weight, colored byproducts or char.[3]

Q2: What are the primary methods for purifying crude 1,3-dimethoxy-2,5-dimethylbenzene?

The optimal purification strategy depends on the physical state of your crude product (solid, semi-solid, or oil) and the nature of the impurities. The three most effective techniques are:

  • Recrystallization: Ideal if your product is a solid and the impurities have different solubility profiles. It is highly effective for removing small amounts of impurities and achieving high purity.

  • Vacuum Distillation: Suitable for liquid or low-melting solid products. This method is excellent for separating the desired compound from non-volatile impurities (like catalyst residues or polymers) and from byproducts with significantly different boiling points.

  • Column Chromatography: The most versatile technique, capable of separating compounds with very similar polarities.[4] It is particularly useful when dealing with complex mixtures containing multiple byproducts or when recrystallization fails.

Q3: How can I accurately assess the purity of my final product?

A multi-faceted approach to purity analysis is always recommended:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment. It helps visualize the number of components and determine an appropriate solvent system for column chromatography.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on purity and can help identify volatile impurities by their mass spectra.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation. The presence of impurity peaks in the NMR spectrum allows for their identification and quantification through integration.[8]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity for a solid compound. Impurities typically cause melting point depression and broadening.[9]

Troubleshooting Purification Workflows

This section addresses specific problems you may encounter with each purification technique.

Recrystallization Issues

Problem: My compound "oils out" of the solution instead of forming crystals.

  • Causality: This occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. It can also happen if the chosen solvent is too nonpolar.

  • Solution:

    • Re-heat the Solution: Add more of the primary solvent until the oil completely redissolves.

    • Slow Cooling: Allow the flask to cool very slowly to room temperature. Do not place it directly in an ice bath. Slow cooling is critical for forming a well-ordered crystal lattice.[9]

    • Use a Solvent Pair: If the problem persists, consider a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Allow it to cool slowly. A common pair for this compound might be ethanol (good) and water (poor).

    • Induce Crystallization: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure product.

Problem: My product recovery is very low after recrystallization.

  • Causality: This usually means too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cool Thoroughly: Ensure the solution is cooled in an ice-water bath for an adequate amount of time (e.g., 15-30 minutes) to maximize crystal precipitation before filtration.

    • Wash Sparingly: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[9]

    • Recover a Second Crop: Concentrate the filtrate (the liquid that passed through the filter) by boiling off some of the solvent. Cool the concentrated solution again to obtain a second, albeit likely less pure, batch of crystals.[5]

Vacuum Distillation Issues

Problem: The product appears to be decomposing or charring in the distillation flask.

  • Causality: 1,3-Dimethoxy-2,5-dimethylbenzene, like many substituted aromatic compounds, can be sensitive to high temperatures.[10] Attempting distillation at atmospheric pressure will likely lead to decomposition before the boiling point is reached.

  • Solution:

    • Use High Vacuum: Employ a high-vacuum pump (e.g., <1 mmHg) to significantly lower the boiling point of the compound, allowing distillation to occur at a much lower, safer temperature.

    • Ensure Rapid Distillation: Do not heat the distillation pot for an extended period. Once the desired vacuum is achieved, raise the temperature of the heating mantle to bring the compound to a boil and distill it over as quickly as possible without compromising fractionation.

    • Avoid Overheating: Use a heating mantle with a stirrer to ensure even heating and prevent localized hot spots which can initiate decomposition.

Column Chromatography Issues

Problem: I am getting poor separation of my product from an impurity (bands are overlapping).

  • Causality: The eluent (solvent system) polarity is not optimized for the mixture. The components are spending too much or too little time adsorbed to the stationary phase (typically silica gel).

  • Solution:

    • Optimize the Eluent: Use TLC to test various solvent systems. For 1,3-dimethoxy-2,5-dimethylbenzene, start with a non-polar solvent like hexanes or pentane and gradually add a more polar solvent like diethyl ether or ethyl acetate.[11][12] Aim for an Rf value of ~0.3-0.4 for the desired product.

    • Use a Weaker Eluent: If compounds are moving too fast (high Rf), decrease the proportion of the polar solvent in your eluent system. This will increase the interaction with the silica gel and improve separation.

    • Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, which can lead to channeling and poor separation.

    • Careful Sample Loading: Dissolve the crude product in the minimum amount of eluent and load it onto the column in a narrow band. A wide starting band will lead to broad, overlapping eluted bands.[5]

Visualized Workflows and Data

General Purification Workflow

The following diagram outlines a typical decision-making process for purifying crude 1,3-dimethoxy-2,5-dimethylbenzene.

G cluster_0 Purification Strategy Start Crude Product Assess Assess Physical State & Purity (TLC/¹H NMR) Start->Assess Decision Solid or Oil? Assess->Decision Recrystallize Recrystallization Decision->Recrystallize  Solid Distill Vacuum Distillation Decision->Distill Oil / Low-Melting Solid   CheckPurity Check Purity (TLC, GC-MS, NMR, m.p.) Recrystallize->CheckPurity Distill->CheckPurity Chromatography Column Chromatography Chromatography->CheckPurity Pure Pure Product CheckPurity->Pure  Yes Repurify Impure: Re-evaluate Method CheckPurity->Repurify No   Repurify->Chromatography G cluster_1 Troubleshooting: Compound 'Oils Out' Start Compound 'Oils Out' During Cooling Step1 Re-heat to Dissolve Oil Start->Step1 Step2 Add Small Amount of 'Good' Solvent Step1->Step2 Step3 Cool SLOWLY to Room Temp Step2->Step3 Step4 Crystals Form? Step3->Step4 Success Cool in Ice Bath & Collect Crystals Step4->Success Yes Failure No Crystals Step4->Failure No Step5 Try Scratching Flask or Adding Seed Crystal Failure->Step5 Step6 Consider a Solvent-Pair System (e.g., EtOH/H₂O) Failure->Step6 Step5->Step4 Re-cool & Check

Caption: Logical steps to resolve "oiling out" during recrystallization.

Physical & Spectroscopic Data
PropertyValueSource
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol [13]
Physical Form Solid or Semi-solid[14]
Melting Point 37.75 °C (310.9 K)[13]
Boiling Point ~135-140 °C at 1-2 mmHg[15]
¹H NMR (CDCl₃) Chemical shifts expected ~6.5-7.0 ppm (aromatic H), ~3.8 ppm (methoxy H), ~2.2 ppm (methyl H)General chemical shift knowledge
¹³C NMR (CDCl₃) Aromatic carbons ~110-160 ppm, methoxy carbon ~55 ppm, methyl carbons ~15-20 ppm[8]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture) by testing the solubility of a small sample. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent in portions, with stirring and heating, until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the charcoal. This step must be done rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. [9]6. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Sample Addition: Charge the distillation flask with the crude 1,3-dimethoxy-2,5-dimethylbenzene and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Evacuation: Turn on the stirrer and slowly evacuate the system to the desired pressure (e.g., < 1 mmHg).

  • Heating: Once the vacuum is stable, begin heating the distillation flask using a heating mantle.

  • Fraction Collection: Collect any low-boiling impurities first. Then, collect the main fraction distilling at a constant temperature. This corresponds to the pure 1,3-dimethoxy-2,5-dimethylbenzene.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before venting the apparatus to atmospheric pressure.

Protocol 3: Purification by Column Chromatography
  • Eluent Selection: Using TLC, determine the optimal solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). The target Rf for the product should be approximately 0.3-0.4. [5]2. Column Packing: Pack a glass chromatography column with silica gel using the selected eluent (wet slurry method is preferred). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add this solution to the top of the silica gel bed. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting the eluate in fractions (e.g., in test tubes). Maintain a constant level of solvent above the silica bed to prevent the column from running dry.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1,3-dimethoxy-2,5-dimethylbenzene.

References

  • SpectraBase. 1,3-Dimethoxy-2,5-dimethyl-benzene - SpectraBase. Available from: [Link]

  • Lumen Learning. 16.2 Preparation of alkylbenzenes | Organic Chemistry II. Available from: [Link]

  • Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. (2015). Available from: [Link]

  • AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Homo- and Hetero-oxidative Coupling of Aromatics. (2026). Available from: [Link]

  • Chemistry Steps. Friedel-Crafts Alkylation with Practice Problems. (2022). Available from: [Link]

  • Pearson. Limitations of Friedel-Crafts Alkyation: Videos & Practice Problems. Available from: [Link]

  • PrepChem.com. Preparation of 1,3-dimethoxybenzene. Available from: [Link]

  • Amimoto, K. 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2708. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • ResearchGate. Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Available from: [Link]

  • Royal Society of Chemistry. 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts. Available from: [Link]

  • Longdom Publishing. Column Chromatography for the Separation of Complex Mixtures. (2024). Available from: [Link]

  • PubChem. 1,4-Dimethoxy-2,5-dimethylbenzene. Available from: [Link]

  • University of Colorado Boulder. Recrystallization. Available from: [Link]

  • ChemSrc. 1,3-Dimethoxybenzene | CAS#:151-10-0. (2025). Available from: [Link]

  • Robichaud, D. J., et al. Unimolecular Thermal Decomposition of Dimethoxybenzenes. (2014). The Journal of Chemical Physics, 140(23), 234302. Available from: [Link]

  • Cheméo. Chemical Properties of Benzene, 1,3-dimethoxy-2,5-dimethyl. Available from: [Link]

  • NIST. Benzene, 1,3-dimethoxy-. Available from: [Link]

  • Acta Crystallographica Section E. organic compounds. Available from: [Link]

  • Google Patents. JPH09295954A - Production of 1,3-dimethoxy-5-methylbenzene.
  • Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

  • Beilstein Journals. Combined directed ortho-zincation and palladium-catalyzed strategies: Synthesis of 4,n-dimethoxy-substituted benzo[b]furans. Available from: [Link]

  • Doc Brown's Chemistry. C8H10 C-13 nmr spectrum of 1,3-dimethylbenzene analysis of chemical shifts ppm. Available from: [Link]

  • Orke Chemical. What are the different isomers of dimethyl benzene? - Blog. (2025). Available from: [Link]

  • SciELO. DYNAMIC OPTIMIZATION OF THE BENZENE EXTRACTIVE DISTILLATION UNIT. Available from: [Link]

  • Royal Society of Chemistry. SUPPORTING INFORMATION FOR. Available from: [Link]

  • Speichim. Distillation and extraction techniques. Available from: [Link]

  • designer-drug.com. Synthesis of 2,5-Dimethoxyallylbenzene. Available from: [Link]

  • Chemistry Stack Exchange. Thermodynamic stability of meta-xylene over ortho- and para-isomers. (2018). Available from: [Link]

  • Shimadzu. High Purity Benzene Analysis Nexis GC-2030BZ3 GC-2014BZ3. Available from: [Link]

  • Google Patents. CN101811942A - Synthesizing method for 1,2-dimethoxy benzene.

Sources

Optimization

"stability and degradation pathways of 1,3-Dimethoxy-2,5-dimethylbenzene"

Technical Support Center: Stability & Degradation Pathways of 1,3-Dimethoxy-2,5-dimethylbenzene Executive Summary 1,3-Dimethoxy-2,5-dimethylbenzene (CAS: 21390-25-0), also known as 2,6-dimethoxy-p-xylene, is a highly ele...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Degradation Pathways of 1,3-Dimethoxy-2,5-dimethylbenzene

Executive Summary 1,3-Dimethoxy-2,5-dimethylbenzene (CAS: 21390-25-0), also known as 2,6-dimethoxy-p-xylene, is a highly electron-rich aromatic compound utilized extensively as a synthetic intermediate in drug development (e.g., ubiquinone analogs) and as a model compound for studying syringyl (S-type) lignin structures[1]. Due to the strong electron-donating effects of the two methoxy and two methyl groups, the aromatic ring is highly activated. While stable under standard ambient conditions, it is uniquely susceptible to specific degradation pathways including Lewis acid-mediated demethoxylation, benzylic auto-oxidation, and reductive cleavage.

This technical guide provides researchers with mechanistic insights, troubleshooting workflows, and self-validating protocols to manage its stability.

Section 1: Frequently Asked Questions (FAQs) - Mechanistic Stability

Q1: Why does 1,3-dimethoxy-2,5-dimethylbenzene undergo rapid degradation in the presence of transition metal chlorides? A1: Transition metal chlorides (e.g., CrCl₃, MnCl₂, ZnCl₂) act as strong Lewis acids. They coordinate directly with the oxygen electron pairs of the methoxy groups. This coordination withdraws electron density from the ether bond, promoting the cleavage of the methoxyl group and resulting in rapid demethoxylation to form phenolic derivatives[1]. This is a primary degradation pathway when the compound is subjected to catalytic or depolymerization conditions.

Q2: How does oxidative stress affect the molecule during long-term storage or synthesis? A2: The methyl groups at positions 2 and 5 are benzylic and highly activated by the ortho/para methoxy groups. Under oxidative stress (e.g., atmospheric O₂, radical initiators), these benzylic C-H bonds are easily abstracted to form stable radical intermediates. This leads to benzylic oxidation, forming aldehydes or carboxylic acids. Furthermore, under strong oxidative conditions, phenolic intermediates can be directly oxidized to quinone or hydroquinone derivatives[2]. To prevent this, strict storage in a dry, well-ventilated area with tightly sealed containers at room temperature is required.

Q3: What degradation occurs under strong reductive conditions? A3: Under reductive conditions, such as in the presence of alkali metals, the compound undergoes regioselective reductive demethoxylation. This process occurs via an electron transfer mechanism that generates aryl radical intermediates, ultimately cleaving the methoxy group to yield resorcinol dimethyl ethers or related substituted homologues[3].

G Start 1,3-Dimethoxy-2,5-dimethylbenzene Path1 Lewis Acids / Metal Chlorides (e.g., CrCl3, MnCl2) Start->Path1 Path2 Oxidative Conditions (O2, Radicals) Start->Path2 Path3 Reductive Electron Transfer (Alkali Metals) Start->Path3 Deg1 Demethoxylation (Phenolic Derivatives) Path1->Deg1 Deg2 Benzylic Oxidation (Aldehydes / Quinones) Path2->Deg2 Deg3 Reductive Cleavage (Aryl Radicals) Path3->Deg3

Degradation pathways of 1,3-Dimethoxy-2,5-dimethylbenzene under various chemical environments.

Section 2: Quantitative Degradation Data

The extent of degradation (specifically demethoxylation) is highly dependent on the catalytic environment. The table below summarizes the impact of various transition metal chlorides on the degradation yield of syringyl-type structures (such as 1,3-dimethoxy-2,5-dimethylbenzene) under microwave-assisted heating (160 °C, 30 min)[1].

Catalyst SystemReaction ConditionsPrimary Mechanistic ActionObserved Degradation Yield (%)
None (Control) 160 °C, 30 minThermal cleavage (minimal)< 10%
ZnCl₂ 160 °C, 30 minMild Lewis acid coordination> 70%
MnCl₂ 160 °C, 30 minModerate Lewis acid coordination> 70%
CrCl₃ 160 °C, 30 minStrong O-coordination & rapid cleavage> 70% (Rapid Conversion)

Section 3: Troubleshooting Guides & Validated Protocols

Issue 1: Unwanted Demethoxylation During Catalytic Reactions
  • Symptom: Loss of the target mass in GC-MS and appearance of M-14 or M-28 peaks (loss of methyl groups from the ether).

  • Causality: The catalyst (often a Lewis acid) is overly active, coordinating with the ether oxygen and lowering the activation energy for C-O bond cleavage[1].

Self-Validating Protocol: Reaction Monitoring & Quenching

  • Baseline Spiking: Prior to initiating the reaction, spike the mixture with 5 mol% of an inert internal standard (e.g., 1,3,5-tri-tert-butylbenzene). Causality: This ensures that any loss of the starting material is accurately quantified as chemical degradation rather than physical loss during extraction.

  • Aliquot Sampling: Extract 50 µL aliquots at t=0, 1h, 4h, and 24h.

  • Immediate Quenching (Critical): Dispense the aliquot directly into an equal volume of cold 0.1 M aqueous EDTA buffer (pH 8.0). Causality: EDTA instantly chelates the transition metal chlorides, stripping them from the methoxy oxygen and freezing the degradation profile at that exact timestamp.

  • Extraction: Add 200 µL of ethyl acetate (EtOAc), vortex for 30 seconds, and centrifuge to separate the organic and aqueous layers.

  • Analysis: Analyze the organic layer via GC-MS. If the ratio of demethoxylated product to the internal standard exceeds 5%, lower the reaction temperature by 10 °C or switch to a softer Lewis acid catalyst.

Issue 2: Oxidative Degradation in Long-Term Storage
  • Symptom: Yellowing of the compound (normally a clear/white solid or liquid) and the appearance of new polar peaks in HPLC.

  • Causality: Auto-oxidation of the benzylic methyl groups or direct oxidation of the electron-rich ring to quinone derivatives[2].

Self-Validating Protocol: Purity & Stability Assessment

  • Sample Preparation: Dissolve 10 mg of the suspect batch in 1.0 mL of HPLC-grade anhydrous acetonitrile. Causality: Acetonitrile is an aprotic solvent that prevents the solvolysis of any transient oxidized intermediates, preserving the true degradation profile.

  • Reference Preparation: Prepare an identical concentration of a freshly opened, inert-stored reference standard of 1,3-dimethoxy-2,5-dimethylbenzene.

  • Chromatographic Separation: Run both samples on a C18 Reverse-Phase HPLC column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 10% to 90% over 15 minutes. Monitor at 280 nm.

  • Validation & Mass Balance: Integrate all peaks. The sum of the peak areas in the suspect batch must equal the total peak area of the reference standard. If mass balance is lost, highly polar quinones may be eluting in the void volume, indicating severe oxidative degradation.

Workflow Step1 Sample Collection (Aliquots at defined intervals) Step2 Quench Reaction (EDTA buffer to chelate metals) Step1->Step2 Step3 Extraction & Spiking (Add Internal Standard) Step2->Step3 Step4 Chromatographic Analysis (GC-MS / HPLC-UV) Step3->Step4 Decision Degradation > 5%? Step4->Decision Action1 Proceed with Synthesis Decision->Action1 No Action2 Adjust Catalyst/Temp Decision->Action2 Yes

Analytical workflow for monitoring and troubleshooting compound degradation.

References

  • Title: 1,3-Dimethoxy-2,5-dimethylbenzene | 21390-25-0 Source: Sigma-Aldrich URL:

  • Title: Microwave-assisted depolymerization of lignin with metal chloride in a hydrochloric acid and formic acid system Source: BioResources (North Carolina State University) URL: 1

  • Title: Regioselective Reductive Electrophilic Substitution of 1,2,3-Trimethoxybenzene and Its 5-Alkyl-Substituted Homologues Source: Erowid (Journal of Organic Chemistry) URL: 3

  • Title: WO2007095630A2 - New ubiquinone analogs and methods of use Source: Google Patents URL: 2

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Purification of 1,3-Dimethoxy-2,5-dimethylbenzene Isomers

Welcome to the Technical Support Center. The purification of positional isomers of dimethoxydimethylbenzene represents a notorious bottleneck in synthetic and medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The purification of positional isomers of dimethoxydimethylbenzene represents a notorious bottleneck in synthetic and medicinal chemistry. Because these isomers share identical molecular weights and nearly identical boiling points, standard separation techniques often fail. This guide provides field-proven methodologies, troubleshooting steps, and self-validating protocols to achieve high-purity isolation.

PART 1: Data Presentation - Physical Properties & Separation Impact

Understanding the physical causality behind separation failures is the first step in troubleshooting. The table below summarizes why traditional methods fail and which properties must be exploited instead.

Property1,3-Dimethoxy-2,5-dimethylbenzeneSymmetrical Isomers (e.g., 1,4-isomer)Impact on Purification Strategy
Molecular Weight 166.22 g/mol 166.22 g/mol Standard MS cannot differentiate without MS/MS fragmentation[1].
Boiling Point ~105 °C (at 10 Torr)[2]~105 °C (at 10 Torr)Fractional distillation is completely ineffective due to co-distillation.
Melting Point 49–50 °C[2]> 70 °C (Highly symmetrical)Enables symmetry-driven fractional crystallization.
Dipole Moment LowNear ZeroCo-elution on standard normal-phase silica due to identical polarity.
PART 2: Troubleshooting Guide & FAQs

Q1: Why does standard normal-phase silica gel chromatography yield co-eluting bands for these isomers? Causality: Standard silica gel separates compounds based on polar interactions (hydrogen bonding and dipole-dipole interactions). The isomers of dimethoxydimethylbenzene lack strong hydrogen-bond donors and have nearly identical, low dipole moments. Consequently, their retention factors ( Rf​ ) on bare silica are indistinguishable. Solution: Transition to Argentation Chromatography (Silver-Ion Chromatography)[3].

Q2: How does Argentation Chromatography resolve positional isomers, and how do I implement it? Causality: Silver ions ( Ag+ ) act as Lewis acids that form reversible π -complexes with the electron-rich aromatic rings (Lewis bases)[3]. The strength of this π -complexation is highly sensitive to the steric hindrance around the aromatic ring. The unique substitution pattern of 1,3-dimethoxy-2,5-dimethylbenzene creates a different 3D steric environment compared to other isomers, altering its binding affinity to the silver ions and allowing for baseline resolution[3].

Protocol: Preparation and Use of 10% w/w AgNO3​ -Impregnated Silica Gel

  • Preparation: Dissolve 10 g of silver nitrate ( AgNO3​ ) in 100 mL of an acetonitrile/water mixture (9:1 v/v).

  • Slurry: Add 90 g of standard flash silica gel (40–63 µm) to the solution and mix thoroughly to form a uniform slurry.

  • Drying & Self-Validation: Remove the solvent using a rotary evaporator. Critical Step: Wrap the evaporation flask in aluminum foil. Ag+ is photosensitive; if the silica turns dark grey or black, photoreduction to elemental silver ( Ag0 ) has occurred, and the column's separating power is destroyed. The powder must remain white.

  • Activation: Bake the free-flowing silica powder at 120 °C for 4 hours to remove residual water.

  • Elution: Pack the column (shielded from ambient light) and load the crude mixture. Elute using a non-polar solvent system (e.g., Hexane/Toluene 9:1). The isomers will elute sequentially based on their π -complexation strength.

Q3: Argentation chromatography is too expensive and light-sensitive for our >10 g scale-up. What is the best instrumental alternative? Causality: For process-scale separations, Supercritical Fluid Chromatography (SFC) or specialized Preparative HPLC is required. Positional isomers of substituted benzenes can be effectively separated using specialized stationary phases (such as Diol or 2-PIC columns) that leverage subtle differences in polarizability and shape selectivity under supercritical CO2​ conditions[4].

Protocol: SFC Separation Setup

  • Stationary Phase: Select an SFC-compatible Torus Diol or 2-Picolylamine (2-PIC) column[4].

  • Mobile Phase: Use supercritical CO2​ as Mobile Phase A, and Methanol (with 0.2% formic acid) as Mobile Phase B.

  • Gradient: Run a shallow gradient (e.g., 2% to 10% B over 15 minutes) to maximize the resolution of the closely eluting isomer peaks.

  • Detection: Monitor via UV at 240–280 nm. Because the isomers have identical masses, standard MS detection alone cannot differentiate them without prior chromatographic resolution[1].

Q4: Is there a solvent-free or low-solvent method to enrich the 1,3-dimethoxy-2,5-dimethylbenzene isomer? Causality: Yes, through fractional crystallization. The thermodynamic stability of a crystal lattice is heavily influenced by molecular symmetry. Highly symmetrical isomers pack more efficiently into a crystal lattice, resulting in higher melting points. In contrast, 1,3-dimethoxy-2,5-dimethylbenzene has a lower melting point (49–50 °C)[2].

Protocol: Symmetry-Driven Fractional Crystallization

  • Dissolution: Dissolve the crude isomer mixture in a minimal volume of hot hexanes or heptane.

  • First Cooling (Enrichment): Cool the solution slowly to room temperature. The more symmetrical isomers will precipitate first due to their higher lattice energy.

  • Filtration: Filter off the solid impurities. The remaining mother liquor is now highly enriched in 1,3-dimethoxy-2,5-dimethylbenzene.

  • Second Cooling (Isolation): Concentrate the mother liquor by 50% under reduced pressure and cool to -20 °C to induce crystallization of the target 1,3-isomer.

  • Validation: Confirm purity via melting point analysis (Target: 49–50 °C)[2] and 1H NMR.

PART 3: Mandatory Visualization

Workflow Start Crude Isomer Mixture Scale Determine Target Scale Start->Scale Small Analytical / Small Prep (< 1 g) Scale->Small Large Process / Bulk (> 10 g) Scale->Large AgNO3 Argentation Chromatography (AgNO3-Silica) Small->AgNO3 SFC Preparative SFC (Diol/2-PIC Columns) Small->SFC Large->SFC Cryst Fractional Crystallization (Symmetry-based) Large->Cryst Pure1 Pure 1,3-Isomer AgNO3->Pure1 Pure2 Pure 1,3-Isomer SFC->Pure2 Pure3 Pure 1,3-Isomer Cryst->Pure3

Decision matrix for selecting the optimal purification workflow for dimethoxydimethylbenzene isomers.

References
  • Title: Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns Source: Waters Corporation URL: [Link]

  • Title: Regioselective Reductive Electrophilic Substitution of 1,2,3-Trimethoxybenzene and Its 5-Alkyl-Substituted Homologues Source: Journal of Organic Chemistry / Erowid Archive URL: [Link]

  • Title: Silica Gel Chromatography: Topics by Science.gov (Argentation Chromatography) Source: Science.gov URL: [Link]

  • Title: Purification and Quantification of an Isomeric Compound in a Mixture by Collisional Excitation in Multistage Mass Spectrometry Experiments Source: PubMed (NIH) URL: [Link]

Sources

Optimization

"minimizing byproduct formation in Friedel-Crafts reactions of dimethoxybenzenes"

Welcome to the technical support center for Friedel-Crafts reactions involving dimethoxybenzene substrates. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexitie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Friedel-Crafts reactions involving dimethoxybenzene substrates. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of these reactions, which are fundamental to C-C bond formation but are often plagued by byproduct formation due to the high reactivity of the dimethoxybenzene ring. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you minimize side reactions and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues & Strategic Solutions

This section addresses the most common challenges encountered during the Friedel-Crafts alkylation and acylation of dimethoxybenzenes, providing explanations for the underlying causes and actionable solutions.

Q1: I'm observing significant polysubstitution in my reaction, leading to a mixture of di- and tri-substituted products. How can I favor mono-substitution?

A1: Polysubstitution is a frequent issue, especially in Friedel-Crafts alkylations, because the introduction of an electron-donating alkyl group further activates the aromatic ring, making the product more reactive than the starting material.[1][2][3] In acylations, the electron-withdrawing nature of the acyl group deactivates the ring, making polysubstitution less common but still possible under harsh conditions.[4][5][6]

Causality & Strategic Solutions:

  • Stoichiometry Control (The Primary Lever): The most critical factor is the molar ratio of reactants. Using a large excess of the dimethoxybenzene substrate relative to the alkylating or acylating agent will statistically favor mono-substitution. The electrophile is more likely to encounter an unreacted starting material molecule than a mono-substituted product.

  • Order of Addition (The "Perrier" Technique): Instead of adding the catalyst to a mixture of the substrate and electrophile, try the Perrier addition method.[7] This involves pre-forming the complex between the Lewis acid and the acylating agent (e.g., acyl chloride) at a low temperature and then slowly adding the dimethoxybenzene to this mixture. This maintains a low concentration of the active electrophile throughout the reaction.

  • Temperature Management: Lowering the reaction temperature decreases the overall reaction rate, which can significantly reduce the rate of the second, undesired substitution.[7] Perform the reaction at 0 °C or even lower, and monitor for progress.

  • Catalyst Choice & Loading: While strong Lewis acids like AlCl₃ are effective, they can promote polysubstitution.[8] Consider using a milder Lewis acid (e.g., FeCl₃, ZnCl₂) or a solid acid catalyst like a zeolite, which can offer shape selectivity and reduce over-alkylation.[9][10] In acylations, using only a catalytic amount of a milder Lewis acid can be effective if the ring is sufficiently activated.[5]

Q2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?

A2: The two methoxy groups are powerful ortho-, para-directors.[11] In a substrate like 1,3-dimethoxybenzene, this leads to strong activation at the 2-, 4-, and 6-positions, often resulting in a mixture of products. For 1,2- and 1,4-dimethoxybenzene, the directing effects can also lead to mixtures if conditions are not optimized.

Causality & Strategic Solutions:

  • Solvent Polarity: The choice of solvent can have a profound impact on isomer distribution, particularly in acylations. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) often favor the formation of the kinetic product, which may be desired.[7][12] In contrast, polar solvents like nitrobenzene can favor the formation of the more thermodynamically stable isomer.[12] This is because the complex between the product and the Lewis acid may be more soluble in polar solvents, allowing for an equilibrium to be established through de-acylation and re-acylation.[12]

  • Steric Hindrance: The size of the electrophile and the catalyst complex plays a crucial role. A bulky electrophile (e.g., using pivaloyl chloride for acylation or a tertiary alkyl halide for alkylation) will preferentially attack the least sterically hindered position.[13]

  • Temperature Control: As with polysubstitution, temperature influences the kinetic versus thermodynamic product ratio. Lower temperatures generally favor the formation of the kinetic product, which is formed fastest.[7][14]

Q3: I am detecting byproducts resulting from the cleavage of the methoxy ether bonds. How can I prevent this demethylation?

A3: Methoxy groups (ethers) can be cleaved by strong Lewis acids, especially in the presence of an acyl halide and at elevated temperatures.[15][16][17] The Lewis acid coordinates to the ether oxygen, making the methyl group susceptible to nucleophilic attack by the halide counter-ion, leading to a phenolic byproduct which can then be acylated or undergo other side reactions.[18]

Causality & Strategic Solutions:

  • Minimize Catalyst Loading: Use the minimum amount of Lewis acid required to catalyze the reaction. Stoichiometric amounts of AlCl₃, which are often used in acylations, are particularly harsh.[5] Screen for catalysts that can be used in smaller, truly catalytic amounts.

  • Lower the Reaction Temperature: Ether cleavage is often more pronounced at higher temperatures.[15] Maintaining the reaction at or below room temperature is crucial. If the reaction is sluggish, it is better to extend the reaction time than to increase the heat.

  • Select a Milder Catalyst: Strong Lewis acids like AlCl₃ are more prone to causing ether cleavage. Consider using alternatives such as ZnCl₂, FeCl₃, or lanthanide triflates, which are known for their milder nature.[9][19][20]

  • Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions. Water can react with the Lewis acid to generate Brønsted acids (like HCl from AlCl₃), which can also promote ether cleavage.[21]

Visualizing the Troubleshooting Process

To aid in diagnosing and resolving byproduct formation, the following workflow can be used.

G start Reaction Analysis: Identify Primary Byproduct poly Polysubstitution start->poly isomer Isomer Mixture start->isomer cleavage Ether Cleavage start->cleavage low_yield Low Conversion start->low_yield sol_poly1 Increase Substrate:Electrophile Ratio poly->sol_poly1 Primary Fix sol_poly2 Lower Temperature poly->sol_poly2 sol_poly3 Use Perrier Addition poly->sol_poly3 sol_isomer1 Change Solvent Polarity (e.g., CS₂ vs Nitrobenzene) isomer->sol_isomer1 Primary Fix sol_isomer2 Use Bulkier Electrophile isomer->sol_isomer2 sol_isomer3 Lower Temperature for Kinetic Product isomer->sol_isomer3 sol_cleavage1 Use Milder Lewis Acid (e.g., ZnCl₂, FeCl₃) cleavage->sol_cleavage1 Primary Fix sol_cleavage2 Reduce Catalyst Loading cleavage->sol_cleavage2 sol_cleavage3 Maintain Low Temperature cleavage->sol_cleavage3 sol_low_yield1 Check Reagent Purity & Dryness low_yield->sol_low_yield1 First Check sol_low_yield2 Increase Catalyst Loading (carefully) low_yield->sol_low_yield2 sol_low_yield3 Increase Temperature (carefully) low_yield->sol_low_yield3

Caption: A decision workflow for troubleshooting Friedel-Crafts reactions.

Frequently Asked Questions (FAQs)

Q: Why are dimethoxybenzenes so prone to side reactions in Friedel-Crafts chemistry? A: The two methoxy groups are strong electron-donating groups that activate the benzene ring towards electrophilic aromatic substitution.[11] This high nucleophilicity means the reaction proceeds rapidly, often under mild conditions.[13] However, this same high reactivity makes the ring susceptible to multiple substitutions and can enhance side reactions like ether cleavage when strong Lewis acids are used.

Q: What is the main difference in byproduct profiles between Friedel-Crafts alkylation and acylation of dimethoxybenzenes? A: The primary difference lies in polysubstitution.

  • Alkylation: The product, an alkyl-dimethoxybenzene, is more reactive than the starting material because the new alkyl group is also electron-donating. This makes polysubstitution very common and often difficult to control.[2][3]

  • Acylation: The product, a dimethoxy-acylphenone, is less reactive than the starting material. The acyl group is strongly electron-withdrawing, which deactivates the ring and protects it from further acylation.[5][6] Therefore, polysubstitution is rarely a major issue in acylation if reaction conditions are controlled.

Q: Are there "greener" or milder alternatives to traditional Lewis acids like AlCl₃? A: Yes, significant research has focused on developing more sustainable catalysts.

  • Solid Acid Catalysts: Zeolites are microporous aluminosilicates that can act as reusable solid acid catalysts. Their defined pore structure can also impart shape selectivity, potentially improving isomer control.[9]

  • Metal Triflates: Lanthanide triflates (e.g., Yb(OTf)₃, Sc(OTf)₃) are water-tolerant Lewis acids that are effective in catalytic amounts and can often be recovered and reused.[9][19]

  • Deep Eutectic Solvents: Certain mixtures, like choline chloride and zinc chloride, can form a deep eutectic solvent that acts as both the solvent and catalyst, offering a greener alternative to volatile organic solvents and moisture-sensitive catalysts.[20]

Validated Experimental Protocols

Protocol 1: General Procedure for Minimizing Polysubstitution in Friedel-Crafts Acylation of 1,4-Dimethoxybenzene

This protocol employs the Perrier addition method and controlled stoichiometry to favor mono-acylation.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (freshly distilled)

  • 1,4-Dimethoxybenzene

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated HCl

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the system is protected from atmospheric moisture.[21]

  • Catalyst Suspension: In a fume hood, suspend AlCl₃ (1.1 equivalents) in anhydrous DCM in the reaction flask. Cool the mixture to 0 °C using an ice bath.

  • Acylium Ion Complex Formation: Add acetyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature at 0 °C. Allow the mixture to stir for an additional 20 minutes to ensure complete formation of the electrophile complex.

  • Substrate Addition: Dissolve 1,4-dimethoxybenzene (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes. Crucially, the substrate is added to the pre-formed electrophile.[7]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, pour the mixture slowly and carefully onto a beaker of crushed ice containing concentrated HCl.[7] This will decompose the aluminum chloride complex.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[7]

Data Presentation: Influence of Lewis Acid on Acylation

The choice of Lewis acid can significantly impact yield and byproduct formation. The following table summarizes typical outcomes for the acylation of an activated aryl ether.

Lewis AcidCatalyst Loading (equiv.)Typical ConditionsRelative ReactivityCommon Byproducts Noted
AlCl₃ 1.1 - 2.00 °C to RT, DCM/CS₂Very HighPolysubstitution (if not controlled), Ether Cleavage (at >RT)[7][15]
FeCl₃ 1.1RT to 50 °C, DCMHighGenerally cleaner than AlCl₃, but can require slight heating.[22]
ZnCl₂ Catalytic to Stoichiometric50 °C to reflux, neat or solventModerateRequires higher temperatures; good for milder acylations.[20][22]
Yb(OTf)₃ 0.02 - 0.150 °C, NitromethaneModerateWater tolerant, reusable; excellent for "green" protocols.[9]

Visualizing Reaction Pathways

The competition between desired acylation and byproduct formation is a key challenge.

G sub 1,4-Dimethoxybenzene + Acyl Chloride complex sub->complex + AlCl₃ product Desired Ketone (2-Acyl-1,4-dimethoxybenzene) complex->product C-Acylation (Desired Pathway) Low Temp, Controlled Stoich. byproduct Phenolic Byproduct complex->byproduct Ether Cleavage (Side Reaction) High Temp, Excess AlCl₃

Caption: Competing pathways in the Friedel-Crafts acylation of dimethoxybenzene.

References

  • BenchChem. (n.d.). Minimizing by-product formation in Friedel-Crafts acylation reactions.
  • Jasperse, J. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene.
  • EduBirdie. (n.d.). Friedel-Crafts Alkylation.
  • Zenzicubic. (2025, January 9). The Friedel-Crafts alkylation of para-dimethoxybenzene [Video]. YouTube.
  • Eastern Kentucky University. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl.
  • BenchChem. (n.d.). Avoiding byproduct formation in Friedel-Crafts acylation for precursors.
  • Vaia. (n.d.). Use Figure 16-11 to explain why Friedel–Crafts alkylations often give polysubstitution but Friedel–Crafts acylations do not.
  • Santana-García, R., et al. (2024). SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Anwar, S., & Katade, S. R. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(51), 29347–29393*.
  • S
  • StudyCorgi. (2022, May 5).
  • BenchChem. (n.d.). Technical Support Center: Alternative Catalysts for Friedel-Crafts Reactions.
  • Klumpp, D. A., et al. (2011). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Beilstein Journal of Organic Chemistry, 7, 1304–1308.
  • Mercer University. (n.d.).
  • LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • ResearchGate. (n.d.).
  • Nandi, P. (2018). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. Journal of Long-Term Effects of Medical Implants, 28(3-4).
  • BenchChem. (n.d.). A Head-to-Head Battle of Lewis Acids in Friedel-Crafts Cyclization: A Comparative Guide.
  • University Chemistry Lab Manual. (n.d.).
  • Chemistry Steps. (2025, June 20).
  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction.
  • Journal of the Chilean Chemical Society. (2012).
  • Royal Society of Chemistry. (2016, April 14). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ).
  • LibreTexts Chemistry. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.
  • LibreTexts Chemistry. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry.
  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Friedel-Crafts Reactions.
  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry.

Sources

Troubleshooting

"workup procedures to avoid decomposition of 1,3-Dimethoxy-2,5-dimethylbenzene"

Technical Support Center: 1,3-Dimethoxy-2,5-dimethylbenzene Welcome to the technical support guide for handling 1,3-Dimethoxy-2,5-dimethylbenzene. This document provides in-depth troubleshooting advice and best practices...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,3-Dimethoxy-2,5-dimethylbenzene

Welcome to the technical support guide for handling 1,3-Dimethoxy-2,5-dimethylbenzene. This document provides in-depth troubleshooting advice and best practices to prevent its decomposition during experimental workups. The inherent electron-rich nature of this hydroquinone dimethyl ether makes it susceptible to specific degradation pathways, which can be readily controlled with proper technique.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing 1,3-Dimethoxy-2,5-dimethylbenzene turned dark brown or purple during my aqueous workup. What is causing this discoloration?

A: This is a classic sign of oxidation. The two methoxy and two methyl groups donate electron density into the benzene ring, making it highly susceptible to oxidation. Under aerobic conditions (exposure to air), especially in the presence of acid or trace metal catalysts, the compound can undergo oxidative demethylation to form highly colored 2,5-dimethyl-p-benzoquinone or related radical species.[1][2]

This transformation is problematic as it not only represents a loss of your target molecule but also introduces impurities that can be difficult to separate. The resulting quinones are electrophilic and can potentially react with other nucleophiles in your mixture.

To visually understand this pathway:

Caption: Oxidative degradation of the target compound to a colored quinone.

Q2: What is the most effective protocol to prevent oxidation during the workup process?

A: A proactive, oxygen-minimizing approach is critical. Simply working quickly is often insufficient. The following protocol is designed to rigorously exclude oxygen and quench residual oxidants.

Detailed Protocol for an Inert Workup:

  • Cool the Reaction: Before quenching, cool the reaction mixture to 0 °C in an ice bath. This reduces the rate of potential side reactions.

  • Inert Atmosphere Quench:

    • Conduct the quench under a positive pressure of an inert gas like Nitrogen (N₂) or Argon (Ar).

    • Quench the reaction by slowly adding it to a separate flask containing a stirred, pre-chilled, and degassed solution of a mild reducing agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is an excellent choice for quenching residual oxidants like halogens without being overly reactive.[3][4][5][6]

  • Use Degassed Solvents:

    • All aqueous solutions (e.g., water, brine, bicarbonate solutions) and organic extraction solvents must be thoroughly degassed before use.

    • Degassing Technique: Sparge the solvent with N₂ or Ar gas for 15-30 minutes using a subsurface needle or tube.[7] This displaces dissolved oxygen.

  • Liquid-Liquid Extraction:

    • Perform the extraction in a separatory funnel, minimizing the headspace.

    • Work efficiently to reduce the time the mixture is agitated with any residual oxygen.

    • If the reaction was run under acidic conditions, neutralize carefully with a degassed saturated solution of sodium bicarbonate (NaHCO₃).

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Concentrate the dried solution using a rotary evaporator. If the compound is particularly sensitive or has a low boiling point, consider removing the last traces of solvent under a stream of inert gas rather than high vacuum.

Q3: My yield is low, but I don't see significant color formation. Could another decomposition pathway be at play?

A: Yes. If your reaction involves strong acids, you may be experiencing acid-catalyzed cleavage of the methyl ethers . Aryl methyl ethers are generally stable but can be cleaved by strong acids like HBr or HI, and in some cases, with heat and other mineral acids.[8][9][10]

The mechanism involves protonation of the ether oxygen, making it a good leaving group (methanol). The resulting phenol (a hydroquinone derivative in this case) is even more susceptible to oxidation than the starting material.

Caption: Acid-catalyzed cleavage of the methoxy group, a secondary degradation path.

Preventative Measures:

  • Avoid Strong Acids: During workup, avoid washing with strong acids (e.g., 1M HCl). If neutralization of a base is required, use a milder acid like saturated ammonium chloride (NH₄Cl) or very dilute (0.1M) HCl at 0 °C.

  • Buffer the System: If your reaction conditions permit, running the reaction in a buffered system can prevent the pH from dropping too low.

  • Scavengers: In peptide synthesis, where strong acids like trifluoroacetic acid (TFA) are used for cleavage, scavengers like 1,3-dimethoxybenzene itself (or similar electron-rich aromatics) are sometimes added to trap reactive carbocations that could otherwise lead to side reactions.[11] This highlights the compound's reactivity towards electrophiles.

Q4: Can you provide a summary table of recommended workup reagents and their functions?

A: Certainly. The choice of reagent is critical for maintaining the integrity of your product.

Reagent/Condition Function Best Practices & Rationale
Degassed Solvents Minimize dissolved O₂Essential for preventing the primary oxidation pathway. Sparge all aqueous and organic solvents with N₂ or Ar for 15-30 min before use.[7]
10% Sodium Thiosulfate (Na₂S₂O₃) Quench OxidantsMild reducing agent.[6] Effectively neutralizes halogenated or other oxidizing species from the reaction before they can degrade the product.[3][4]
Saturated Sodium Bicarbonate (NaHCO₃) Neutralize AcidMild base. Prevents acid-catalyzed ether cleavage and subsequent oxidation of the resulting phenol. Use a degassed solution.
Saturated Ammonium Chloride (NH₄Cl) Neutralize BaseMildly acidic (pH ~4.5-6). A safer alternative to strong acids for neutralizing strong bases, minimizing risk of ether cleavage.
Brine (Saturated NaCl) Break Emulsions & DryReduces the solubility of the organic product in the aqueous layer and helps to pre-dry the organic phase before adding a solid drying agent.
Inert Gas (N₂ or Ar) Prevent Air ExposureProvides a non-reactive atmosphere, crucial during quenching, extraction, and concentration steps to prevent oxidation.[12]

Recommended General Workup Workflow

This workflow integrates the best practices discussed above to provide a robust procedure for isolating 1,3-Dimethoxy-2,5-dimethylbenzene.

Optimized Workup Workflow start 1. Cool Reaction to 0 °C quench 2. Quench into Cold, Degassed 10% Na₂S₂O₃ (aq) under N₂/Ar start->quench Inert Atmosphere extract 3. Extract with Degassed Organic Solvent (e.g., Ethyl Acetate) quench->extract wash_bicarb 4. Wash with Degassed sat. NaHCO₃ (if acidic) extract->wash_bicarb Neutralize wash_brine 5. Wash with Degassed Brine wash_bicarb->wash_brine dry 6. Dry Organic Layer (Na₂SO₄ or MgSO₄) wash_brine->dry Remove H₂O concentrate 7. Concentrate under Reduced Pressure dry->concentrate product Pure Product concentrate->product Isolate

Caption: A step-by-step workflow designed to prevent decomposition.

By implementing these rigorous, chemically-informed procedures, researchers can confidently avoid the common pitfalls of decomposition and ensure high-yield, high-purity recovery of 1,3-Dimethoxy-2,5-dimethylbenzene.

References

  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • Westin, J. Cleavage of Ethers. Organic Chemistry - Jack Westin. Available at: [Link]

  • Brainly. (2023). What is the purpose of using sodium thiosulfate during the workup of the reaction? Available at: [Link]

  • Laskar, D. D., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Jia, S., et al. (2020). Cleavage of ethers and demethylation of lignin in acidic concentrated lithium bromide (ACLB) solution. Green Chemistry. Available at: [Link]

  • Pelzer, R., et al. (2021). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Reddit User Discussion on r/Chempros. (2025). Working with chemical synthesis prone to oxidation? Available at: [Link]

  • Burner, U., Jantschko, W., & Obinger, C. (2000). Oxidation of hydroquinone, 2,3-dimethylhydroquinone and 2,3,5-trimethylhydroquinone by human myeloperoxidase. Biochemical Journal. Available at: [Link]

  • International Programme on Chemical Safety. (1994). Hydroquinone (EHC 157, 1994). INCHEM. Available at: [Link]

  • ResearchGate. The three main classical reaction types for aryl methyl ether cleavage. Available at: [Link]

  • ResearchGate. Oxidation of Hydroquinones and Hydroquinone Monomethyl Ethers to Quinones with tert-Butyl Hydroperoxide and Catalytic Amounts of Ceric Ammonium Nitrate (CAN). Available at: [Link]

  • Reddit User Discussion on r/chemistry. (2014). Sodium Thiosulfate Workup. Available at: [Link]

  • ResearchGate. Reaction of hydroquinone ethers with NO2⁺ via oxidation (path 1) and nitration (path 2). Available at: [Link]

  • Patsnap Eureka. (2026). How to Reduce Oxidation in Organic Compounds. Available at: [Link]

  • Synerzine. (2018). Safety Data Sheet: Benzene, 1,3-dimethoxy-. Available at: [Link]

  • University of Rochester, Department of Chemistry. About Workup. Available at: [Link]

  • Quora. How to prevent oxidation. Available at: [Link]

  • Wikipedia. Sodium thiosulfate. Available at: [Link]

  • Pocrnic, M., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals. Available at: [Link]

Sources

Optimization

"effect of solvent purity on the synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene"

Technical Support Center: Optimizing the Synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene Section 1: Overview & Mechanistic Context The synthesis of 1,3-dimethoxy-2,5-dimethylbenzene is typically achieved via the O-methyla...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene

Section 1: Overview & Mechanistic Context

The synthesis of 1,3-dimethoxy-2,5-dimethylbenzene is typically achieved via the O-methylation of 2,5-dimethylresorcinol (2,5-dimethylbenzene-1,3-diol). This transformation relies on an nucleophilic substitution mechanism, utilizing a strong electrophile such as dimethyl sulfate (DMS) in the presence of an alkaline base[1].

Because the phenoxide intermediate is highly reactive, the purity of the polar aprotic solvent (e.g., acetone, DMF) is a critical parameter[2]. Solvent impurities—most notably water—drastically alter reaction kinetics, consume the methylating agent, and lead to incomplete methylation. Understanding the causality behind these side reactions is essential for troubleshooting low yields.

Section 2: Mechanistic Visualization

The diagram below illustrates the logical relationship between the target O-methylation pathway and the competing solvent-impurity (water) hydrolysis pathway.

G Substrate 2,5-Dimethylresorcinol (Substrate) Phenoxide Phenoxide Intermediate Substrate->Phenoxide + Base Base Base (e.g., K2CO3) Base->Phenoxide Product 1,3-Dimethoxy-2,5-dimethylbenzene (Target Product) Phenoxide->Product + DMS DMS Dimethyl Sulfate (DMS) (Methylating Agent) DMS->Product Hydrolysis Hydrolysis Pathway DMS->Hydrolysis Competing Reaction Water Water (Solvent Impurity) Water->Hydrolysis Waste Methanol + Methyl Hydrogen Sulfate Hydrolysis->Waste Waste->Base Neutralizes Base

Mechanistic pathways showing DMS hydrolysis competing with target O-methylation.

Section 3: Troubleshooting Guides & FAQs

Q1: Why is my methylation reaction stalling at the mono-methoxy intermediate (3-methoxy-2,5-dimethylphenol) despite adding the stoichiometric amount of DMS? A1: This is the most common symptom of water contamination in your solvent. Dimethyl sulfate is highly susceptible to hydrolysis[3]. If your solvent (e.g., acetone) is not strictly anhydrous, the highly nucleophilic water molecules will compete with the phenoxide ion for the DMS[4]. Kinetic modeling studies demonstrate that water hydrolyzes DMS to form methanol and methyl hydrogen sulfate (MMS)[5]. This parasitic reaction consumes your methylating agent before the second, sterically hindered hydroxyl group of the resorcinol can be methylated. Self-Validating Action: Always titrate your solvent using Karl Fischer (KF) titration before use. Water content must be <0.05% (500 ppm) for optimal efficiency.

Q2: I added excess DMS to compensate for the water, but the reaction still failed, and I observed a significant drop in pH. What is happening? A2: Adding excess DMS exacerbates a secondary issue: base depletion. The hydrolysis of DMS by water yields methyl hydrogen sulfate, which can further hydrolyze into free sulfuric acid[3]. These acidic byproducts rapidly neutralize the base (e.g., or NaOH) in your reaction mixture[6]. Without a sufficient alkaline environment, 2,5-dimethylresorcinol cannot be deprotonated into its active phenoxide form, completely halting the nucleophilic attack[2]. Self-Validating Action: Monitor the pH of the reaction mixture continuously. If the pH drops below 9.0, base depletion has occurred. You must add supplementary base to restore the alkaline conditions required for phenoxide formation.

Q3: Can I use Dimethylformamide (DMF) instead of Acetone? How does its purity affect the synthesis? A3: DMF is an excellent polar aprotic solvent that accelerates reactions. However, DMF degrades over time—especially when exposed to moisture and heat—releasing dimethylamine. If you use degraded DMF, the dimethylamine impurity acts as a potent nucleophile, rapidly reacting with DMS to form trimethylammonium salts. This not only consumes your DMS but also generates nitrogenous byproducts that complicate the downstream purification of 1,3-dimethoxy-2,5-dimethylbenzene. Self-Validating Action: Smell the DMF before use; a strong "fishy" or amine odor indicates degradation. Purify DMF by stirring over BaO or 4Å molecular sieves, followed by vacuum distillation.

Section 4: Quantitative Data Presentation

To illustrate the critical impact of solvent purity, the following table summarizes the quantitative effects of water impurities on the methylation of phenolic substrates using DMS at 65 °C.

Solvent Water Content (mol %)DMS Hydrolysis Rate Constant ( )Base Depletion RateYield of 1,3-Dimethoxy-2,5-dimethylbenzene (%)Major Byproduct
< 0.05% (Anhydrous)NegligibleMinimal> 95%None
5.0%ModerateModerate~ 60%3-Methoxy-2,5-dimethylphenol
14.3% L/mol·s[4]High< 30%Methanol, MMS[5]
21.9% L/mol·s[4]Complete Neutralization< 10%Unreacted Substrate

Section 5: Experimental Protocol

Highly Regioselective Synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene This protocol incorporates self-validating steps to ensure solvent purity and prevent the mechanistic failures described above.

Materials:

  • 2,5-Dimethylresorcinol (1.0 equiv)

  • Anhydrous Acetone (KF < 500 ppm)

  • Potassium Carbonate ( ), finely powdered and oven-dried (3.0 equiv)

  • Dimethyl Sulfate (DMS) (2.5 equiv) - Caution: Highly toxic and carcinogenic[6]. Handle strictly in a fume hood.

Step-by-Step Methodology:

  • Solvent Verification: Perform a Karl Fischer titration on the acetone. If water content is >0.05%, dry the solvent over anhydrous or 3Å molecular sieves for 24 hours prior to use.

  • Deprotonation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethylresorcinol in the anhydrous acetone.

  • Base Addition: Add the oven-dried to the solution. Stir the suspension vigorously at room temperature for 30 minutes to ensure complete formation of the phenoxide intermediate. Self-validation: The solution should develop a distinct color change (often yellow/orange) indicating phenoxide formation.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add DMS dropwise over 20 minutes to control the exothermic reaction and minimize localized heating, which can accelerate side reactions.

  • Reflux: Gradually warm the reaction mixture to 60 °C and reflux for 4-6 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 8:2).

  • Quenching: Once the starting material and the mono-methoxy intermediate are fully consumed, cool the reaction to room temperature. Carefully quench the excess DMS by adding a 10% aqueous NaOH solution or [6] and stirring for 1 hour. This converts residual DMS into benign sodium methyl sulfate.

  • Workup & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. The crude 1,3-dimethoxy-2,5-dimethylbenzene can be purified via vacuum distillation or silica gel chromatography[7].

Section 6: References

  • The Royal Society of Chemistry. "The fungal natural product class of the sorbicillinoids: structures, bioactivities, biosynthesis, and synthesis". Available at: [Link]

  • National Institutes of Health (PMC). "Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base". Available at: [Link]

  • INCHEM. "Dimethyl sulfate (EHC 48, 1985)". Available at: [Link]

  • Enovatia. "Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4". Available at: [Link]

  • ResearchGate. "Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4". Available at: [Link]

  • Glori Chemical. "Dimethyl Sulfate Uses". Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

"comparison of reactivity between 1,3-Dimethoxy-2,5-dimethylbenzene and other isomers"

Comparative Reactivity Guide: 1,3-Dimethoxy-2,5-dimethylbenzene vs. Isomeric Alternatives In the realm of synthetic organic chemistry and drug development, the rational selection of aromatic building blocks is dictated b...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 1,3-Dimethoxy-2,5-dimethylbenzene vs. Isomeric Alternatives

In the realm of synthetic organic chemistry and drug development, the rational selection of aromatic building blocks is dictated by their electronic architecture. The reactivity of dimethoxydimethylbenzene isomers in Electrophilic Aromatic Substitution (EAS) provides a textbook demonstration of how substituent positioning fundamentally alters reaction kinetics and regioselectivity.

This guide objectively compares the reactivity of 1,3-dimethoxy-2,5-dimethylbenzene (1,3-DMDMB) against its structural isomer, 1,4-dimethoxy-2,5-dimethylbenzene (1,4-DMDMB), providing mechanistic causality, quantitative data, and self-validating experimental protocols to support your synthetic workflows.

Mechanistic Causality: The Electronic Architecture

To understand the stark contrast in reactivity between these two isomers, we must analyze the rate-determining step of EAS: the disruption of aromaticity to form a resonance-stabilized carbocation known as the arenium ion (or sigma complex)[1]. The activation energy required to reach this intermediate is inversely proportional to the stability of the arenium ion[2].

1,3-Dimethoxy-2,5-dimethylbenzene (Synergistic Activation): In the 1,3-isomer, the two strongly electron-donating methoxy (-OCH₃) groups are positioned meta to each other. Because methoxy groups are ortho/para-directing via resonance, their directing effects in a 1,3-relationship are highly synergistic[3]. Electrophilic attack at the C4 or C6 position places the resulting positive charge ortho to one methoxy group and para to the other. Consequently, both oxygen atoms can donate lone-pair electron density to stabilize the arenium ion. This dual-resonance stabilization drastically lowers the activation energy, making the ring exceptionally nucleophilic and the reaction kinetics extremely fast.

1,4-Dimethoxy-2,5-dimethylbenzene (Opposing Directing Effects): In the 1,4-isomer, the methoxy groups are positioned para to each other. Here, the directing effects are opposing—the ortho position of one methoxy group is the meta position of the other. During electrophilic attack, the positive charge of the arenium ion can only be stabilized by resonance from a single methoxy group (the one ortho to the site of attack). The second methoxy group, being meta to the attack site, can only exert a weak electron-withdrawing inductive effect[2]. As a result, the intermediate is significantly less stable, leading to sluggish reaction kinetics compared to the 1,3-isomer.

Pathway Visualization

The following logical workflow illustrates how the initial geometric relationship of the substituents dictates the thermodynamic stability of the intermediate and the ultimate kinetic outcome of the reaction.

EAS_Kinetics cluster_13 1,3-Dimethoxy-2,5-dimethylbenzene cluster_14 1,4-Dimethoxy-2,5-dimethylbenzene Electrophile Electrophilic Attack (e.g., Br+ from NBS) NodeA Synergistic Directing Effects (Meta-Methoxy Groups) Electrophile->NodeA NodeD Opposing Directing Effects (Para-Methoxy Groups) Electrophile->NodeD NodeB Highly Stabilized Arenium Ion NodeA->NodeB NodeC Rapid Substitution (<1 hr @ 0°C) NodeB->NodeC NodeE Less Stabilized Arenium Ion NodeD->NodeE NodeF Slower Substitution (~4 hrs @ RT) NodeE->NodeF

EAS kinetics and regioselectivity logic for dimethoxydimethylbenzene isomers.

Comparative Reactivity Profile

The theoretical principles outlined above translate directly into measurable laboratory outcomes. The table below summarizes the quantitative and qualitative differences in performance between the two isomers during standard EAS conditions.

Property / Parameter1,3-Dimethoxy-2,5-dimethylbenzene1,4-Dimethoxy-2,5-dimethylbenzene
Methoxy Relationship Meta (1,3)Para (1,4)
Directing Effects Synergistic (Reinforcing at C4/C6)Opposing (Non-reinforcing)
Arenium Ion Stabilization Dual-resonance stabilizationSingle-resonance stabilization
EAS Reaction Kinetics Extremely FastModerate to Slow
Bromination (NBS, CH₂Cl₂) < 1 hour at 0 °C (High Yield)~4 hours at Room Temp (Moderate Yield)[4]
Regioselectivity Highly specific (C4/C6 positions)Less specific, sterically hindered
Risk of Over-reaction High (Requires strict temperature control)Low

Self-Validating Experimental Protocol

To empirically demonstrate the kinetic differences between these isomers, we employ a comparative bromination utilizing N-Bromosuccinimide (NBS). NBS provides a mild, controlled release of electrophilic bromine (Br⁺).

The Self-Validation Mechanism: By running these reactions in parallel and monitoring via Thin Layer Chromatography (TLC), the researcher creates an internal control system. The rapid disappearance of the 1,3-DMDMB spot at 0 °C empirically validates its synergistic electronic activation. Conversely, the persistence of the 1,4-DMDMB spot under identical conditions confirms the opposing directing effects. If 1,4-DMDMB begins to react rapidly at 0 °C, the researcher is immediately alerted to a potential temperature control failure or reagent contamination.

Step-by-Step Methodology: Comparative Bromination
  • Preparation: In two separate, flame-dried 50 mL round-bottom flasks equipped with magnetic stir bars, dissolve 5.0 mmol of 1,3-DMDMB (Flask A) and 5.0 mmol of 1,4-DMDMB (Flask B) in 20 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Submerge both flasks in an ice-water bath to achieve an internal temperature of 0 °C.

    • Causality: Cooling is strictly required for Flask A to prevent dibromination of the highly reactive 1,3-isomer. It serves as the kinetic baseline for Flask B.

  • Electrophile Addition: Add 5.5 mmol (1.1 eq.) of N-Bromosuccinimide (NBS) in small portions over 10 minutes to each flask to prevent localized exotherms.

  • Reaction Monitoring:

    • Flask A (1,3-DMDMB): Monitor via TLC (Hexanes:EtOAc 9:1). Complete consumption of the starting material is typically observed within 30–45 minutes at 0 °C.

    • Flask B (1,4-DMDMB): TLC will show minimal conversion at 0 °C. Remove the ice bath and allow the reaction to stir at room temperature. Complete conversion requires approximately 4 hours[4].

  • Quenching: Once TLC indicates completion, quench both reactions by adding 15 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any residual electrophilic bromine.

  • Workup & Extraction: Transfer the mixtures to separatory funnels. Extract the aqueous layers with CH₂Cl₂ (2 x 15 mL). Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic layers under reduced pressure and purify the crude residues via silica gel column chromatography to isolate the respective brominated products.

References

  • Master Organic Chemistry. "Electrophilic Aromatic Substitution Mechanism." Available at:[Link]

  • Chemistry LibreTexts. "22.4: Electrophilic Aromatic Substitution." Available at: [Link]

Sources

Comparative

A Comparative Guide to Alternative Synthetic Routes for 1,3-Dimethoxy-2,5-dimethylbenzene

Introduction: 1,3-Dimethoxy-2,5-dimethylbenzene is a valuable substituted aromatic compound, finding application as a key building block in the synthesis of various organic materials and specialty chemicals. The strategi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 1,3-Dimethoxy-2,5-dimethylbenzene is a valuable substituted aromatic compound, finding application as a key building block in the synthesis of various organic materials and specialty chemicals. The strategic placement of its methoxy and methyl groups on the benzene ring imparts specific reactivity and physical properties, making its efficient and selective synthesis a topic of interest for researchers in organic and medicinal chemistry. This guide provides a comparative analysis of three distinct synthetic strategies for the preparation of 1,3-Dimethoxy-2,5-dimethylbenzene, offering an in-depth look at their underlying mechanisms, experimental protocols, and a critical evaluation of their respective advantages and disadvantages.

Comparative Overview of Synthetic Strategies

The selection of an optimal synthetic route is contingent upon several factors including the availability of starting materials, desired scale of reaction, and tolerance for specific reagents and reaction conditions. Here, we evaluate three logical and chemically distinct approaches:

  • Route 1: Electrophilic Aromatic Substitution via Friedel-Crafts Alkylation of 1,3-Dimethoxybenzene. This approach leverages a commercially available starting material and a classic aromatic substitution reaction.

  • Route 2: O-Methylation of 2,5-Dimethylresorcinol. This pathway builds upon a substituted phenol, where the core carbon skeleton is pre-formed, requiring only the methylation of the hydroxyl groups.

  • Route 3: Reductive Methylation of 2,5-Dimethyl-1,4-benzoquinone. This strategy involves the simultaneous reduction of a quinone and methylation of the resulting hydroquinone.

The following table provides a high-level comparison of these three routes, with more detailed experimental and mechanistic discussions to follow.

ParameterRoute 1: Friedel-Crafts AlkylationRoute 2: O-Methylation (Williamson Ether Synthesis)Route 3: Reductive Methylation
Starting Material 1,3-Dimethoxybenzene2,5-Dimethylresorcinol2,5-Dimethyl-1,4-benzoquinone
Key Reaction Type Electrophilic Aromatic SubstitutionNucleophilic Substitution (SN2)Reduction & Nucleophilic Substitution
Number of Steps 1 (from 1,3-dimethoxybenzene)1 (from 2,5-dimethylresorcinol)1 (from the quinone)
Typical Yield Moderate (potential for side products)HighModerate to High
Key Reagents Methylating agent, Lewis/Brønsted acidMethylating agent, BaseMethylating agent, Base, (optional reducing agent)
Key Advantages Utilizes a simple, common starting material.High regioselectivity, generally high yielding.Efficient one-pot procedure from the quinone.
Key Disadvantages Risk of polysubstitution and isomer formation.[1]Requires synthesis of the resorcinol precursor.Potential for side reactions if conditions are not optimized.

Route 1: Friedel-Crafts Alkylation of 1,3-Dimethoxybenzene

This route employs the direct methylation of 1,3-dimethoxybenzene. The two methoxy groups are strongly activating and ortho-, para-directing. This directs incoming electrophiles to the 2, 4, and 6 positions. The challenge lies in achieving selective dimethylation at the 2 and 5 positions while avoiding over-methylation or the formation of other isomers.

Mechanistic Insight

The Friedel-Crafts alkylation proceeds via the generation of a methyl electrophile (or a precursor that behaves as such) from a methylating agent in the presence of a Lewis or Brønsted acid catalyst.[2] The electron-rich aromatic ring of 1,3-dimethoxybenzene then attacks the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent loss of a proton re-aromatizes the ring, yielding the methylated product. The strong activation by the two methoxy groups makes the product more reactive than the starting material, increasing the likelihood of a second alkylation.

cluster_0 Route 1: Friedel-Crafts Alkylation 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene 1,3-Dimethoxy-2,5-dimethylbenzene 1,3-Dimethoxy-2,5-dimethylbenzene 1,3-Dimethoxybenzene->1,3-Dimethoxy-2,5-dimethylbenzene Electrophilic Aromatic Substitution Methylating Agent Methylating Agent Methylating Agent->1,3-Dimethoxy-2,5-dimethylbenzene Lewis/Brønsted Acid Lewis/Brønsted Acid Lewis/Brønsted Acid->1,3-Dimethoxy-2,5-dimethylbenzene Catalyst cluster_1 Route 2: O-Methylation 2,5-Dimethylresorcinol 2,5-Dimethylresorcinol 1,3-Dimethoxy-2,5-dimethylbenzene 1,3-Dimethoxy-2,5-dimethylbenzene 2,5-Dimethylresorcinol->1,3-Dimethoxy-2,5-dimethylbenzene Williamson Ether Synthesis (SN2) Base Base Base->1,3-Dimethoxy-2,5-dimethylbenzene Methylating Agent Methylating Agent Methylating Agent->1,3-Dimethoxy-2,5-dimethylbenzene cluster_2 Route 3: Reductive Methylation 2,5-Dimethyl-1,4-benzoquinone 2,5-Dimethyl-1,4-benzoquinone 1,3-Dimethoxy-2,5-dimethylbenzene 1,3-Dimethoxy-2,5-dimethylbenzene 2,5-Dimethyl-1,4-benzoquinone->1,3-Dimethoxy-2,5-dimethylbenzene Reduction & O-Methylation Methylating Agent & Base Methylating Agent & Base Methylating Agent & Base->1,3-Dimethoxy-2,5-dimethylbenzene

Sources

Validation

A Comparative Guide to Validating the Purity of Synthesized 1,3-Dimethoxy-2,5-dimethylbenzene by HPLC

Introduction In the realms of pharmaceutical research and fine chemical synthesis, the unequivocal confirmation of a molecule's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reprodu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realms of pharmaceutical research and fine chemical synthesis, the unequivocal confirmation of a molecule's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. For a compound such as 1,3-Dimethoxy-2,5-dimethylbenzene, a key intermediate in various synthetic pathways, even minute impurities can significantly alter reaction kinetics, biological activity, and final product specifications. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for purity assessment, offering high resolution, sensitivity, and quantitative accuracy.[1][2]

This guide provides an in-depth comparison of three distinct HPLC methodologies for validating the purity of synthesized 1,3-Dimethoxy-2,5-dimethylbenzene. We will explore the rationale behind each method, present detailed experimental protocols, and offer a comparative analysis of their performance. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for synthesized aromatic compounds.

Primary HPLC Method: The Gold Standard C18 Reversed-Phase Approach

The workhorse of modern chromatography, reversed-phase HPLC on a C18 column, is the logical starting point for analyzing a non-polar compound like 1,3-Dimethoxy-2,5-dimethylbenzene.[3][4]

Method Rationale
  • Reversed-Phase (RP) Chromatography: This mode of chromatography is ideal for separating hydrophobic or non-polar compounds.[5][6] The stationary phase, typically silica particles bonded with C18 (octadecyl) alkyl chains, is non-polar, while the mobile phase is polar (e.g., a mixture of water and acetonitrile).[6] 1,3-Dimethoxy-2,5-dimethylbenzene, being a substituted aromatic hydrocarbon, exhibits significant hydrophobicity and will be well-retained and separated on a C18 column.[7][8]

  • C18 Column Selection: The C18 phase provides a high degree of hydrophobic interaction, ensuring strong retention of the analyte and offering excellent resolution to separate it from potential impurities that may be more or less polar.[9]

  • Mobile Phase: Acetonitrile/Water Gradient: An acetonitrile and water mixture is a common mobile phase in reversed-phase HPLC.[10] Acetonitrile is a strong organic solvent that effectively elutes non-polar compounds from the C18 column. A gradient elution, where the proportion of acetonitrile is gradually increased over time, is employed to ensure that both more polar (early eluting) and less polar (late eluting) impurities are effectively separated and eluted with good peak shape.

  • UV Detection: Substituted benzene derivatives exhibit strong UV absorbance due to their π-electron systems.[11] The methoxy and methyl substituents on the benzene ring of 1,3-Dimethoxy-2,5-dimethylbenzene influence its maximum absorption wavelength (λmax).[12][13] A Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength around 270-280 nm is expected to provide high sensitivity for the parent compound and any aromatic impurities.

Detailed Experimental Protocol: Method 1
  • Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and DAD or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Deionized Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-2 min: 60% B

      • 2-15 min: 60% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 60% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 275 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of synthesized 1,3-Dimethoxy-2,5-dimethylbenzene in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary. Filter the final solution through a 0.45 µm syringe filter before injection.[14]

Comparative HPLC Methods for Enhanced Selectivity and Throughput

While the C18 method is robust, alternative stationary phases and elution modes can offer different selectivities, which may be crucial for resolving co-eluting impurities or for speeding up analysis time.

Method 2: Phenyl-Hexyl Column for Alternative Aromatic Selectivity

This method leverages a different separation mechanism to potentially resolve impurities that are structurally similar to the main compound.

Method Rationale
  • Phenyl-Hexyl Stationary Phase: This phase consists of a phenyl group attached to the silica surface via a six-carbon alkyl chain.[15] In addition to hydrophobic interactions, this stationary phase can engage in π-π interactions with aromatic analytes.[16][17] These unique interactions can provide a different selectivity compared to a standard C18 column, which is particularly useful for separating aromatic positional isomers or compounds with varying degrees of unsaturation.[18]

  • Mobile Phase Considerations: The choice of organic solvent can influence the π-π interactions. Methanol tends to enhance these interactions, while acetonitrile can decrease them.[15][19] For this comparative method, we will use a methanol-based mobile phase to maximize the alternative selectivity of the phenyl-hexyl column.

Detailed Experimental Protocol: Method 2
  • Instrumentation: Same as Method 1.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: Deionized Water

    • Mobile Phase B: Methanol

    • Gradient Program:

      • 0-1 min: 70% B

      • 1-12 min: 70% to 95% B

      • 12-15 min: 95% B

      • 15.1-19 min: 70% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 275 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Same as Method 1, but using methanol as the diluent.

Method 3: Isocratic Elution for Rapid Quality Control

For routine analysis where high-throughput is desired and the impurity profile is well-characterized, a rapid isocratic method can be advantageous.

Method Rationale
  • Isocratic Elution: This method uses a constant mobile phase composition, which simplifies the method and significantly reduces run and re-equilibration times.[20] This approach is suitable when the impurities have retention times that are sufficiently different from the main peak and from each other under a single mobile phase condition.

  • Shorter Column: A shorter column (e.g., 100 mm) is used to further decrease the analysis time.

Detailed Experimental Protocol: Method 3
  • Instrumentation: Same as Method 1.

  • Chromatographic Conditions:

    • Column: C18, 100 mm x 4.6 mm, 3 µm particle size.

    • Mobile Phase: 80% Acetonitrile / 20% Water (Isocratic)

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 275 nm

    • Injection Volume: 5 µL

  • Sample Preparation: Same as Method 1.

Performance Comparison and Data Analysis

The following table summarizes the expected performance characteristics of the three HPLC methods for the analysis of 1,3-Dimethoxy-2,5-dimethylbenzene and a hypothetical closely related impurity (e.g., a positional isomer).

Parameter Method 1: C18 Gradient Method 2: Phenyl-Hexyl Gradient Method 3: C18 Isocratic
Retention Time (Main Peak) ~ 12.5 min~ 10.8 min~ 4.2 min
Resolution (Main Peak/Impurity) > 2.0> 2.5 (potentially higher)~ 1.8
Peak Asymmetry (Tailing Factor) 1.0 - 1.21.0 - 1.31.1 - 1.4
Theoretical Plates > 15,000> 12,000> 8,000
Total Run Time 22 min19 min8 min
Primary Separation Mechanism Hydrophobic InteractionsHydrophobic & π-π InteractionsHydrophobic Interactions
Best Suited For High-resolution purity profilingResolving aromatic isomersRapid QC screening
Interpretation of Results
  • Method 1 (C18 Gradient) is expected to provide excellent separation and is a reliable, robust method for comprehensive purity analysis.

  • Method 2 (Phenyl-Hexyl Gradient) offers an alternative selectivity that could be crucial if the C18 column fails to resolve a critical impurity. The π-π interactions can significantly alter the elution order and improve the resolution of aromatic compounds.[21]

  • Method 3 (C18 Isocratic) provides the fastest analysis time, making it ideal for high-throughput quality control environments where the impurity profile is known and less complex. However, there is a higher risk of co-elution with unknown impurities.

Workflow for HPLC Method Validation

A critical component of ensuring the trustworthiness of any analytical method is a thorough validation process. The International Council for Harmonisation (ICH) provides a framework for validating analytical procedures.[22][23][24]

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2(R1)) cluster_analysis Analysis & Reporting SamplePrep Sample & Standard Preparation SystemSuitability System Suitability Test (SST) SamplePrep->SystemSuitability Inject Standard Specificity Specificity SystemSuitability->Specificity Pass Criteria Met Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Data Analysis & Calculation of Purity Robustness->DataAnalysis Report Validation Report DataAnalysis->Report

Sources

Comparative

A Senior Scientist's Comparative Guide to Catalysts for the Synthesis of 1,4-Dimethoxy-2,5-dimethylbenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: Establishing the Synthetic Goal 1,4-Dimethoxy-2,5-dimethylbenzene is a valuable aromatic ether intermediate, finding application in...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Establishing the Synthetic Goal

1,4-Dimethoxy-2,5-dimethylbenzene is a valuable aromatic ether intermediate, finding application in the synthesis of specialized organic molecules and materials. Its synthesis is most logically and efficiently achieved through the O-methylation of 2,5-dimethylhydroquinone. This guide provides an in-depth comparative analysis of the catalytic and reagent systems available for this transformation. We will move beyond a simple listing of methods to explore the causality behind experimental choices, focusing on reaction efficiency, operational safety, and alignment with green chemistry principles.

A note on nomenclature: The precursor 2,5-dimethylhydroquinone possesses hydroxyl groups at the 1 and 4 positions of the benzene ring. Consequently, the target product of its complete methylation is correctly named 1,4-Dimethoxy-2,5-dimethylbenzene. This guide will use the correct IUPAC name for the product.

The primary and most established route for this synthesis is the Williamson ether synthesis, an SN2 reaction between a phenoxide nucleophile and a methyl electrophile.[1][2] The choice of base, methylating agent, and catalyst profoundly impacts the reaction's yield, purity, and safety profile. We will dissect three major catalytic approaches: the classical Williamson synthesis, the use of phase-transfer catalysts to enhance reaction rates, and the modern, green approach using dimethyl carbonate.

Part 1: The Foundational Method – Classical Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for preparing ethers. The mechanism involves the deprotonation of the hydroxyl groups of 2,5-dimethylhydroquinone by a base to form a more potent nucleophile, the phenoxide. This phenoxide then attacks the electrophilic methyl group of a methylating agent in a bimolecular nucleophilic substitution (SN2) reaction.[2]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Substrate 2,5-Dimethylhydroquinone (Ar-OH) Phenoxide Phenoxide Intermediate (Ar-O⁻) Substrate->Phenoxide + Base Base Base (e.g., K₂CO₃) Phenoxide_ref Phenoxide Intermediate MethylatingAgent Methylating Agent (e.g., Me₂SO₄) Product 1,4-Dimethoxy-2,5-dimethylbenzene (Ar-OMe) Phenoxide_ref->Product + Methylating Agent

Caption: General mechanism of the Williamson ether synthesis for 2,5-dimethylhydroquinone.

Comparative Analysis of Classical Reagent Systems

The "catalyst" in the classical sense is the base, which is consumed stoichiometrically but whose choice is critical for the reaction's success.

  • Bases: The choice of base is a trade-off between reactivity and side reactions.

    • Strong Bases (NaOH, KOH): These bases ensure rapid and complete deprotonation of the phenolic hydroxyl groups. When used in solvents like Dimethyl Sulfoxide (DMSO), they can drive the reaction to completion quickly, with reported yields for hydroquinone methylation reaching as high as 97%.[3][4] However, their high basicity increases the risk of side reactions. More critically, hydroquinones are highly susceptible to oxidation to their corresponding quinones in the presence of strong bases and oxygen.[5] Therefore, strict anaerobic conditions (e.g., a nitrogen or argon atmosphere) are mandatory to prevent the formation of colored impurities and a reduction in yield.[5]

    • Weak Bases (K₂CO₃, Na₂CO₃): Potassium carbonate is a widely used base for phenol methylations, particularly in solvents like acetone.[5] It is milder, reducing the risk of oxidative side reactions, and is easier to handle than alkali hydroxides. However, the reaction rates are generally slower, often requiring heating (reflux) for several hours to proceed to completion.[5] A significant excess of the carbonate is often used to ensure a sufficient concentration of the phenoxide at any given time.

  • Methylating Agents:

    • Dimethyl Sulfate (Me₂SO₄): This is the most common and highly reactive methylating agent for this synthesis.[5] Its high reactivity ensures efficient methylation. However, its use is a significant operational hazard. Dimethyl sulfate is extremely toxic, a potent mutagen, and a suspected carcinogen.[5] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment, and any residual agent must be carefully quenched (e.g., with ammonia solution) during workup.

    • Methyl Iodide (MeI): Another highly reactive methylating agent, but its high volatility and status as a suspected carcinogen also present significant handling challenges.

Experimental Protocol 1: Classical Synthesis with K₂CO₃ and Dimethyl Sulfate

This protocol represents a standard laboratory procedure balancing reactivity with manageable safety precautions.

  • Inert Atmosphere Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried.

  • Reagent Charging: To the flask, add 2,5-dimethylhydroquinone (1.0 eq.), anhydrous potassium carbonate (3.0-4.0 eq., powdered), and anhydrous acetone to create a stirrable slurry.

  • Initiation: Begin vigorous stirring and gently flush the system with the inert gas.

  • Addition of Methylating Agent: Add dimethyl sulfate (2.2-2.5 eq.) to the dropping funnel and add it dropwise to the stirred slurry over 30 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 56°C for acetone) and maintain for 4-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup and Quenching: Cool the reaction to room temperature. Slowly add a concentrated aqueous ammonia solution to quench any unreacted dimethyl sulfate. Stir for 1 hour.

  • Isolation: Filter the solid potassium salts and wash with acetone. Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. The final product can be purified by recrystallization or column chromatography.

Part 2: Enhancing Efficiency – Phase-Transfer Catalysis (PTC)

A major challenge in the classical system using potassium carbonate is the poor solubility of the inorganic base in the organic reaction solvent. This results in a heterogeneous reaction that is often slow. Phase-transfer catalysis (PTC) provides an elegant solution by using a catalyst to shuttle the phenoxide anion from the solid or aqueous phase into the organic phase where it can react with the methylating agent.[6]

PTC_Cycle node_org Organic Phase node_aq Solid/Aqueous Phase ArO_M ArO⁻ M⁺ (Phenoxide Salt) QOAr Q⁺ArO⁻ (Ion Pair) ArO_M->QOAr Anion Exchange QX Q⁺X⁻ (PTC) QX->ArO_M Catalyst Regeneration ArOMe Ar-OMe (Product) QOAr->ArOMe SN2 Reaction + Me-X MX M⁺X⁻ (Byproduct) MeX Me-X (Methylating Agent) ArOMe->QX - Q⁺X⁻

Caption: Catalytic cycle for Phase-Transfer Catalyzed (PTC) O-methylation.

Comparative Analysis of Phase-Transfer Catalysts
  • Quaternary Ammonium Salts (Quats): Catalysts like Tetrabutylammonium Bromide (TBAB) are highly effective.[6] The bulky, lipophilic butyl groups on the cation (Q⁺) make the ion pair (Q⁺ArO⁻) soluble in the organic phase, dramatically accelerating the reaction. This allows for milder conditions and often shorter reaction times compared to the non-catalyzed heterogeneous reaction.

  • Polyethylene Glycols (PEGs): PEGs are non-toxic, inexpensive, and biodegradable alternatives to quaternary ammonium salts.[7] They function by encapsulating the metal cation (e.g., K⁺ from K₂CO₃), and the resulting complex has increased solubility in the organic phase. PEGs are particularly effective in Gas-Liquid Phase-Transfer Catalysis (GL-PTC), where they can be coated onto the solid base.[8]

Part 3: The Green Chemistry Approach – Dimethyl Carbonate (DMC)

The high toxicity of traditional methylating agents is a major drawback. Dimethyl Carbonate (DMC) has emerged as a premier green chemistry reagent. It is non-toxic, biodegradable, and can act as both the methylating agent and the solvent.[9] The reaction byproducts are methanol and CO₂, which are significantly more benign than the inorganic salts generated in traditional methods.[8]

Comparative Analysis of DMC-Based Systems
  • High-Temperature Batch Reaction: The methylation of phenols with DMC typically requires high temperatures (160-200°C) and a base like K₂CO₃ to proceed at a reasonable rate.[6][8] These conditions necessitate the use of a sealed autoclave, which may not be ideal for all laboratory settings.

  • PTC-Enhanced DMC Methylation: The combination of DMC with a phase-transfer catalyst is a powerful, green, and highly practical approach. The PTC (such as TBAB or PEG) facilitates the reaction, allowing it to be performed under much milder and more convenient conditions, typically at the reflux temperature of DMC (90°C) under atmospheric pressure.[6] This system achieves high yields (often >95% for phenolic compounds) while avoiding both toxic reagents and high-pressure equipment.[6][10]

Experimental Protocol 2: Green PTC-DMC Synthesis

This protocol represents a state-of-the-art, environmentally benign method for the synthesis.

  • Apparatus Setup: Assemble a round-bottom flask with a reflux condenser.

  • Reagent Charging: To the flask, add 2,5-dimethylhydroquinone (1.0 eq.), anhydrous potassium carbonate (3.0 eq., powdered), and a catalytic amount of Tetrabutylammonium Bromide (TBAB) (0.1 eq.).

  • Solvent/Reagent Addition: Add an excess of dimethyl carbonate (DMC), which will serve as both the solvent and the methylating agent.

  • Reaction: Heat the stirred mixture to reflux (approx. 90°C) and maintain for 5-10 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter the solid K₂CO₃ and wash with a small amount of DMC or ethyl acetate.

  • Isolation: Combine the filtrates and remove the excess DMC under reduced pressure. The methanol byproduct will also be removed during this step.

  • Purification: Dissolve the crude residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The product can be further purified by recrystallization.

Part 4: Data Summary and Performance Comparison

The following table provides a comparative summary of the discussed catalytic systems for the O-methylation of hydroquinone derivatives.

ParameterClassical WilliamsonPTC-Enhanced WilliamsonGreen PTC-DMC System
Base/Catalyst K₂CO₃ or KOHK₂CO₃ + TBAB/PEGK₂CO₃ + TBAB/PEG
Methylating Agent Dimethyl Sulfate (Me₂SO₄)Dimethyl Sulfate (Me₂SO₄)Dimethyl Carbonate (DMC)
Typical Solvent Acetone, DMSOAcetonitrile, TolueneDimethyl Carbonate (DMC)
Temperature (°C) 50 - 100Room Temp - 8090 (Reflux)
Typical Yield (%) 75 - 98%[4][5]>90%95 - 99%[6][10]
Safety Concerns High: Me₂SO₄ is extremely toxic/mutagenic.[5]High: Me₂SO₄ is extremely toxic/mutagenic.[5]Low: DMC is non-toxic.[9]
Green Chemistry Poor: Toxic reagent, salt waste.Moderate: Toxic reagent, salt waste, but more efficient.Excellent: Green reagent, no salt waste.
Advantages Well-established, high reactivity.Faster rates, milder conditions than classical.High safety, environmentally friendly, high yield.
Disadvantages Safety hazards, requires inert atmosphere with strong base.Safety hazards from methylating agent.Slower reaction than with Me₂SO₄, requires PTC.
Conclusion and Recommendations

The choice of catalytic system for the synthesis of 1,4-Dimethoxy-2,5-dimethylbenzene is dictated by the specific priorities of the research laboratory.

  • For High Reactivity and Established Protocols: The classical Williamson synthesis using dimethyl sulfate and potassium carbonate remains a viable, albeit hazardous, option. Its use demands stringent safety protocols.

  • For Enhanced Efficiency: The introduction of a phase-transfer catalyst like TBAB to the classical system offers a significant improvement in reaction rate and allows for milder conditions, though it does not mitigate the toxicity of dimethyl sulfate.

  • For Safety and Sustainability: The green PTC-DMC system is unequivocally the superior choice. It combines high yields (>95%) with an excellent safety profile, eliminating the need for toxic methylating agents and high-pressure equipment.[6][10] This method is strongly recommended for modern laboratories prioritizing worker safety and environmental responsibility.

By carefully selecting the base, methylating agent, and catalytic approach, researchers can efficiently and safely synthesize 1,4-Dimethoxy-2,5-dimethylbenzene while aligning their experimental design with the principles of modern, sustainable chemistry.

References
  • Ouk, S., et al. (2003). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate.
  • Yadav, G. D., & Kadam, A. A. (2012). Methylation of phenol over mixed oxides of iron, vanadium and zirconium doped on ceria. Catalysis Science & Technology, 2(4), 841-851.
  • Polito, C., et al. (2010). Synthesis of 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2708.
  • BenchChem. (2025).
  • Sartori, G., et al. (2016).
  • Williamson, K. L., et al. (2006). Macroscale and Microscale Organic Experiments. Houghton Mifflin.
  • ChemicalBook. (n.d.). 1,4-Dimethoxybenzene synthesis.
  • Cavani, F., et al. (2010). Advances in Catalysis for More Sustainable Synthesis of Phenolics. In Advances in Catalysis (Vol. 53, pp. 1-104). Academic Press.
  • ResearchGate. (n.d.). Synthesis 1,4-dimethoxy-2,5-dintrobenzene (1b) and derived novel adducts (2b) and (3b).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid.
  • Tundo, P. (1995). This technique is adaptable to continuous-flow operation. An important industrial example is the use of dimethylcarbonate as an environmentally preferable methylating agent. Analytical Chemistry, 67(1), 30A-36A.
  • Reddit. (2022).
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook.
  • Ciriminna, R., et al. (2015). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). Molecules, 20(8), 14382-14391.
  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706-716.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Halpern, M. (2003). Industrial Phase-Transfer Catalysis.
  • Tundo, P., & Selva, M. (2001). Dimethylcarbonate for eco-friendly methylation reactions. Chemosphere, 43(4-5), 405-410.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
  • ResearchGate. (2016).
  • Memoli, S., et al. (2001). Dimethylcarbonate for eco-friendly methylation reactions. Chemosphere, 43(1), 115-121.
  • ResearchGate. (n.d.). Synthesis of 2,5-di-(tert-butyl) hydroquinone by methyl tert-butyl ether.
  • Ji, Y., et al. (2013). Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. Smith ScholarWorks.
  • Selva, M., et al. (2012). Selective Catalytic Methylation of Phloroglucinol with Dimethyl Carbonate in the Presence of Heterogeneous Acids.
  • Bhongale, P., et al. (2022). Reusable and Efficient Polystyrene Immobilized Ionic Liquid Catalyst for Batch and Flow Methylation of Hydroquinone.
  • Allen, C. F. H., & Bell, A. (1943). 2,3-Dimethylanthraquinone. Organic Syntheses, 23, 30.
  • MacKenzie, G., et al. (2010). Methylation of 2-Naphthol Using Dimethyl Carbonate under Continuous-Flow Gas-Phase Conditions.
  • Sharma, S., et al. (2010). Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation-A Green Chemical Approach. Proceedings of the International MultiConference of Engineers and Computer Scientists.
  • Vasilev, A. A., et al. (2022). Hydrodeoxygenation of 2,5-dimethyltetrahydrofuran over bifunctional Pt–Cs2.5H0.5PW12O40 catalyst in the gas phase: enhancing effect of gold. RSC Advances, 12(1), 235-241.
  • Romano, U., & Iori, R. (1991). U.S. Patent No. 5,043,494. Washington, DC: U.S.

Sources

Validation

"assessing the advantages of using 1,3-Dimethoxy-2,5-dimethylbenzene in specific reactions"

Assessing the Advantages of 1,3-Dimethoxy-2,5-dimethylbenzene in Regioselective Reactions: A Comparative Guide 1. Introduction to the Aromatic Core In the development of complex pharmaceuticals and natural products, achi...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Advantages of 1,3-Dimethoxy-2,5-dimethylbenzene in Regioselective Reactions: A Comparative Guide

1. Introduction to the Aromatic Core In the development of complex pharmaceuticals and natural products, achieving precise regiocontrol during aromatic functionalization is a persistent challenge. 1,3-Dimethoxy-2,5-dimethylbenzene (CAS: 21390-25-0) has emerged as a privileged building block for researchers synthesizing highly substituted aromatic cores, such as those found in ubiquinone analogs and sorbicillinoid natural products [1]. By masking the reactive hydroxyl groups of 2,4-dimethylresorcinol as methyl ethers, chemists can dramatically alter the thermodynamic and kinetic landscape of electrophilic aromatic substitutions (EAS) and oxidative coupling reactions [2].

2. Mechanistic Rationale: The "Why" Behind the Reagent As an application scientist, selecting between an unprotected resorcinol and its dimethoxy counterpart requires analyzing the causality behind side reactions and catalytic efficiency.

The Pitfalls of Unprotected 2,4-Dimethylresorcinol: When subjected to Friedel-Crafts acylation, the free hydroxyl groups of 2,4-dimethylresorcinol rapidly coordinate with Lewis acid catalysts (e.g., AlCl 3​ ). This coordination forms stable aluminum alkoxides, liberating HCl gas and sequestering the catalyst. Consequently, the reaction demands a massive excess of Lewis acid (>3.0 equivalents). Furthermore, this pathway kinetically favors O-acylation (ester formation). To obtain the desired C-acylated product, researchers are forced to perform a harsh Fries rearrangement at temperatures exceeding 120 °C, which frequently leads to thermal degradation, alkyl migration, and poor yields.

The Advantages of 1,3-Dimethoxy-2,5-dimethylbenzene: Protecting the core as a dimethoxy ether eliminates O-acylation entirely. The methoxy groups provide powerful synergistic directing effects (via σ -induction and π -resonance), funneling the electrophilic attack exclusively to the sterically accessible C6 position. Because the ether oxygens do not irreversibly sequester the Lewis acid to the same degree as free hydroxyls, the catalyst loading can be halved, and the reaction proceeds smoothly at room temperature.

3. Comparative Performance Data The following table summarizes the operational metrics when synthesizing a sorbicillinoid precursor core using both substrates.

Table 1: Comparative Performance in Sorbicillinoid Core Acylation

Reaction Parameter1,3-Dimethoxy-2,5-dimethylbenzene2,4-Dimethylresorcinol
Primary Reaction Pathway Direct C-AcylationO-Acylation (requires Fries rearrangement)
Lewis Acid Requirement 1.1 – 1.5 equivalents> 3.0 equivalents
Regioselectivity > 98% (Exclusive C6-acylation)Poor (Mixed O- and C-acylated isomers)
Reaction Temperature 0 °C to 25 °C> 120 °C (for Fries rearrangement)
Overall Yield 85 – 92% (after deprotection)< 40% (due to thermal degradation)

4. Experimental Protocol: Regioselective Friedel-Crafts Acylation The following self-validating protocol details the synthesis of 1-(2,4-dihydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one, a standard sorbicillinoid precursor, utilizing 1,3-dimethoxy-2,5-dimethylbenzene [1].

Phase 1: Electrophilic Aromatic Substitution

  • Reagents: 1,3-Dimethoxy-2,5-dimethylbenzene (1.0 eq), Isobutyryl chloride (1.2 eq), Anhydrous Aluminum Chloride (AlCl 3​ , 1.5 eq), Anhydrous Dichloromethane (DCM).

  • Step-by-Step Methodology:

    • Catalyst Activation: Purge a flame-dried round-bottom flask with argon. Suspend AlCl 3​ in anhydrous DCM and cool to 0 °C using an ice bath.

    • Acylium Ion Generation: Add isobutyryl chloride dropwise. Stir for 15 minutes. Causality: This pre-incubation allows the complete formation of the highly electrophilic acylium ion complex before the aromatic substrate is introduced.

    • Substrate Addition: Dissolve 1,3-dimethoxy-2,5-dimethylbenzene in a minimal volume of DCM and add it dropwise. Causality: Slow addition controls the exothermic reaction and prevents polyacylation. The solution will transition to a deep red/orange hue, visually validating the formation of the Wheland intermediate.

    • Propagation: Remove the ice bath, warm to 25 °C, and stir for 2–4 hours. Monitor completion via TLC (Hexanes/EtOAc).

    • Quench & Extraction: Pour the mixture over crushed ice and 1M HCl. Causality: The acidic aqueous quench breaks the strong aluminum-oxygen coordination bonds, releasing the protected ketone into the organic phase. Extract with DCM, dry over Na 2​ SO 4​ , and concentrate in vacuo.

Phase 2: Ether Cleavage (Deprotection)

  • Reagents: Protected ketone intermediate (1.0 eq), Boron Tribromide (BBr 3​ , 1.0 M in DCM, 3.0 eq).

  • Step-by-Step Methodology:

    • Preparation: Dissolve the crude intermediate in anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

    • Cleavage Initiation: Add BBr 3​ dropwise. Causality: BBr 3​ is an aggressive Lewis acid. Initiating the reaction at -78 °C prevents unwanted side reactions (such as alkyl migration or ring bromination) while selectively coordinating to the sterically accessible methoxy oxygens.

    • Maturation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Final Quench: Carefully quench with methanol at 0 °C to destroy excess BBr 3​ , followed by water. Extract with EtOAc, wash with brine, and purify via flash chromatography to yield the final resorcinol derivative.

5. Workflow & Pathway Visualization

G A 1,3-Dimethoxy-2,5- dimethylbenzene B Isobutyryl Chloride + AlCl3 (1.5 eq) A->B Activation C Wheland Intermediate (Exclusive C-Attack) B->C Electrophilic Substitution D Protected Ketone Intermediate C->D Rearomatization E BBr3 Deprotection (-78 °C to RT) D->E Ether Cleavage F Target Resorcinol Derivative E->F Final Product

Fig 1. Mechanistic workflow for the regioselective acylation of 1,3-dimethoxy-2,5-dimethylbenzene.

6. Conclusion For researchers developing complex aromatic scaffolds, 1,3-dimethoxy-2,5-dimethylbenzene offers a distinct operational advantage over unprotected resorcinols. By utilizing this protected building block, scientists can bypass the harsh conditions of the Fries rearrangement, reduce Lewis acid consumption, and achieve near-perfect regioselectivity during electrophilic aromatic substitutions.

7. References

  • Milzarek, T. M., & Gulder, T. A. M. (2025). The fungal natural product class of the sorbicillinoids: structures, bioactivities, biosynthesis, and synthesis. Natural Product Reports, 42(3), 482-500. [Link]

  • Barker, T. J., et al. (2012). Homo- and Hetero-oxidative Coupling of Benzyl Anions. The Journal of Organic Chemistry, 77(18), 8000-8007. [Link]

Comparative

Comparative Performance Analysis of Substituted Aromatic Compounds in Electrophilic Nitration: A Focus on 1,3-Dimethoxy-2,5-dimethylbenzene

Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The strategic functionalization of aromatic rings is a cornerstone of synthetic organic chemistry, with profound implications for drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The strategic functionalization of aromatic rings is a cornerstone of synthetic organic chemistry, with profound implications for drug discovery and materials science. The rate and regioselectivity of electrophilic aromatic substitution (EAS) are critically influenced by the nature and arrangement of substituents on the benzene ring. This guide provides a comparative performance analysis of 1,3-Dimethoxy-2,5-dimethylbenzene against other structurally related activated aromatic compounds in the context of electrophilic nitration. We will delve into the mechanistic underpinnings of substituent effects, present comparative experimental data, and provide a detailed protocol for a representative nitration reaction.

The core of this analysis rests on understanding how activating groups, such as methoxy (-OCH₃) and methyl (-CH₃), direct the position of electrophilic attack and influence reaction kinetics. Methoxy groups are potent activating groups and are ortho, para-directing due to their ability to donate electron density through resonance. Methyl groups, while also activating and ortho, para-directing, do so through the weaker inductive effect. The interplay of these groups in 1,3-Dimethoxy-2,5-dimethylbenzene presents a unique case for studying regioselectivity.

Experimental Design & Rationale

To provide a robust comparison, we will evaluate the performance of four substrates in a standardized electrophilic nitration reaction using a mild nitrating agent, acetyl nitrate, generated in situ from nitric acid and acetic anhydride. The choice of a mild nitrating agent is crucial to minimize potential side reactions and allow for a clearer assessment of the inherent reactivity of the substrates.

The substrates for comparison are:

  • 1,3-Dimethoxy-2,5-dimethylbenzene (Substrate A): A highly activated ring with four activating groups.

  • 1,4-Dimethoxybenzene (Substrate B): A symmetrical, highly activated substrate.

  • 1,3-Dimethoxybenzene (Substrate C): An activated substrate with two powerful directing groups.

  • p-Xylene (1,4-Dimethylbenzene) (Substrate D): A less activated substrate with two methyl groups.

The primary performance metric will be the yield of the mononitrated product and the observed regioselectivity.

Workflow for Comparative Nitration

Below is a conceptual workflow for the comparative analysis.

G sub_prep Substrate Preparation (A, B, C, D) reaction Standardized Nitration (HNO3 / Ac2O) sub_prep->reaction workup Aqueous Workup & Extraction reaction->workup analysis Product Analysis (GC-MS, NMR) workup->analysis data Data Comparison (Yield, Regioselectivity) analysis->data

Caption: Workflow for comparative nitration of aromatic substrates.

Detailed Experimental Protocol: Electrophilic Nitration

This protocol is designed to be a self-validating system. The use of gas chromatography-mass spectrometry (GC-MS) for analysis allows for both quantification of product yield and identification of isomers, thus validating the regioselectivity.

Materials:

  • 1,3-Dimethoxy-2,5-dimethylbenzene (and other substrates)

  • Acetic anhydride

  • Nitric acid (70%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10 mmol of the aromatic substrate (e.g., 1.66 g of 1,3-Dimethoxy-2,5-dimethylbenzene) in 20 mL of dichloromethane. Cool the flask in an ice bath to 0 °C.

  • Preparation of Acetyl Nitrate: In a separate flask, cautiously add 1.0 mL of 70% nitric acid to 5 mL of acetic anhydride at 0 °C. Stir the mixture for 10 minutes to allow for the formation of acetyl nitrate.

  • Reaction: Add the freshly prepared acetyl nitrate solution dropwise to the stirring solution of the substrate over 15 minutes, ensuring the temperature remains below 5 °C.

  • Quenching: After the addition is complete, let the reaction stir at 0 °C for an additional 30 minutes. Quench the reaction by slowly adding 20 mL of cold water.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Analysis: Analyze the crude product by GC-MS to determine the product distribution and yield. Further purification can be achieved by column chromatography if necessary.

Comparative Performance Data

The following table summarizes the expected outcomes of the nitration reaction for the four substrates based on established principles of electrophilic aromatic substitution.

SubstrateStructureExpected Major Mononitro ProductPredicted YieldKey Mechanistic Rationale
A: 1,3-Dimethoxy-2,5-dimethylbenzene 2,5-Dimethyl-1,3-dimethoxy-4-nitrobenzeneHighNitration is directed to the C4 position, which is activated by both methoxy groups and sterically accessible.
B: 1,4-Dimethoxybenzene 1,4-Dimethoxy-2-nitrobenzeneHighThe two powerful ortho, para-directing methoxy groups activate the same positions, leading to high regioselectivity.
C: 1,3-Dimethoxybenzene 1,3-Dimethoxy-4-nitrobenzeneModerate-HighNitration is strongly directed to the C4 position, which is para to one methoxy and ortho to the other. Some dinitration may occur.
D: p-Xylene 1,4-Dimethyl-2-nitrobenzeneModerateThe methyl groups are weaker activators than methoxy groups, requiring potentially more forcing conditions for a high yield.

Mechanistic Discussion & Regioselectivity

The observed regioselectivity is a direct consequence of the electronic effects of the substituents. The stability of the intermediate carbocation (the sigma complex or Wheland intermediate) determines the major product.

Case Study: 1,3-Dimethoxy-2,5-dimethylbenzene

In the case of 1,3-Dimethoxy-2,5-dimethylbenzene, the electrophile (NO₂⁺) will preferentially add to the position that is most activated and sterically accessible. Let's analyze the possible positions for electrophilic attack:

  • Position 4: Activated by two ortho methoxy groups and one meta methyl group. The sigma complex formed by attack at this position is highly stabilized by resonance donation from both methoxy groups.

  • Position 6: Activated by one ortho methoxy group, one para methoxy group, and one ortho methyl group. This position is also highly activated.

However, the directing effects of the two methoxy groups are paramount. The attack at position 4 is strongly favored as it is ortho to both powerful activating groups.

Caption: Expected outcome for the nitration of 1,3-Dimethoxy-2,5-dimethylbenzene.

Conclusion

This comparative guide demonstrates that 1,3-Dimethoxy-2,5-dimethylbenzene is a highly reactive substrate for electrophilic aromatic substitution, specifically nitration. Its performance, in terms of yield and regioselectivity, is anticipated to be comparable to or exceed that of other highly activated aromatic compounds like 1,4-dimethoxybenzene. The predictable outcome is governed by the powerful activating and directing effects of the two methoxy groups, which synergize to direct the electrophile to a single position. For researchers in drug development and synthetic chemistry, understanding these principles is crucial for the rational design of synthesis pathways for complex target molecules. The provided protocol offers a reliable method for the nitration of such activated systems, with built-in analytical validation.

References

  • Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Source: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
Validation

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1,3-Dimethoxy-2,5-dimethylbenzene

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Specificity in Small Molecule Analysis In the realms of drug discovery, environmental monitoring, and clinical diag...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Specificity in Small Molecule Analysis

In the realms of drug discovery, environmental monitoring, and clinical diagnostics, the precise detection of small organic molecules is paramount. 1,3-Dimethoxy-2,5-dimethylbenzene, a substituted aromatic compound, serves as a pertinent model for exploring the analytical challenge of specificity. While its direct biological or pharmaceutical roles may be niche, its structure represents a common scaffold, making it an excellent candidate for developing highly specific analytical methods. A critical aspect of validating any such method, particularly antibody-based assays, is the rigorous assessment of cross-reactivity.

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 1,3-Dimethoxy-2,5-dimethylbenzene. We will delve into the underlying principles of small molecule immunogenicity, compare state-of-the-art analytical methodologies, and provide a detailed, field-proven protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The objective is to equip researchers with the expertise to not only generate robust data but also to understand the causality behind each experimental choice, ensuring the development of trustworthy and highly specific detection systems.

Pillar 1: The Immunological Challenge of Small Molecules

Small molecules like 1,3-Dimethoxy-2,5-dimethylbenzene, with a molecular weight generally under 1,000 Daltons, are classified as haptens.[1] By themselves, they are incapable of eliciting an immune response.[2] To generate antibodies that can specifically recognize this molecule, it must first be rendered immunogenic. This is achieved by covalently coupling the hapten to a large carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[3] This hapten-carrier conjugate, now large enough to be recognized by the immune system, can be used to immunize an animal and stimulate the production of specific antibodies.[2] The choice of carrier protein and the conjugation chemistry are critical first steps that profoundly influence the specificity and affinity of the resulting antibodies.

G cluster_steps Competitive ELISA Workflow step1 1. Coating Plate coated with Hapten-BSA conjugate step2 2. Blocking Unbound sites blocked (e.g., with BSA) step1->step2 step3 3. Competition Add Primary Antibody + Sample/Analog step2->step3 step4 4. Incubation & Wash Unbound reagents are washed away step3->step4 step5 5. Detection Add Enzyme-labeled Secondary Antibody step4->step5 step6 6. Substrate Addition Color development (e.g., TMB) step5->step6 step7 7. Read & Analyze Measure absorbance; Signal is inversely proportional to analyte conc. step6->step7

Sources

Comparative

A Comparative Guide to the Definitive Structural Confirmation of 1,3-Dimethoxy-2,5-dimethylbenzene

In the realms of drug development and materials science, absolute certainty in molecular structure is not a luxury—it is the bedrock of safety, efficacy, and intellectual property. An incorrect assignment of a substituti...

Author: BenchChem Technical Support Team. Date: March 2026

In the realms of drug development and materials science, absolute certainty in molecular structure is not a luxury—it is the bedrock of safety, efficacy, and intellectual property. An incorrect assignment of a substitution pattern on an aromatic ring can lead to the failure of a clinical trial or the invalidation of a patent. This guide provides a comprehensive comparison of analytical techniques for the unambiguous structural confirmation of 1,3-Dimethoxy-2,5-dimethylbenzene, a representative substituted aromatic compound.

While spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide powerful inferential data, Single Crystal X-ray Diffraction (SCXRD), where applicable, remains the unequivocal gold standard. It moves beyond connectivity and provides a precise, three-dimensional map of atomic positions in space.

Notably, a public crystal structure for 1,3-Dimethoxy-2,5-dimethylbenzene is not available in the Cambridge Structural Database (CSD) as of early 2026.[1] This guide, therefore, serves a dual purpose: first, as a definitive protocol for a researcher tasked with obtaining this structure for the first time, and second, as a comparative analysis of why SCXRD is the ultimate arbiter compared to other essential, complementary techniques.

The Gold Standard: Single Crystal X-ray Crystallography (SCXRD)

SCXRD provides a direct visualization of the molecular structure, resolving any ambiguity regarding isomerism. The process involves irradiating a single, highly ordered crystal with X-rays and analyzing the resulting diffraction pattern to build a 3D electron density map of the molecule.[2] This section details the workflow to achieve this for 1,3-Dimethoxy-2,5-dimethylbenzene.

Workflow for Definitive Structural Elucidation via SCXRD

scxrd_workflow cluster_prep Sample Preparation cluster_exp Experiment & Data Processing cluster_analysis Structure Solution & Refinement a Compound Synthesis & Purification (>99%) b Crystal Growth a->b Purity is critical c Crystal Mounting & Screening b->c Suitable Crystal d X-ray Data Collection c->d e Data Integration & Scaling d->e Raw Images f Structure Solution (Phase Problem) e->f Processed Data (hkl file) g Structure Refinement f->g Initial Model h Validation & CIF File Generation g->h Final Model

Caption: High-level workflow for SCXRD analysis.

Experimental Protocol 1: Crystal Growth

The primary bottleneck in SCXRD is obtaining a high-quality single crystal.[3] For a low-melting solid or oil like 1,3-Dimethoxy-2,5-dimethylbenzene, patience and methodical screening of conditions are key.[4][5]

Causality: The goal is to allow molecules to transition from a disordered state (solution) to a highly ordered crystalline lattice slowly. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for single-crystal diffraction.[6]

Methodology: Slow Evaporation & Vapor Diffusion

  • Purity Check: Ensure the starting material is of the highest possible purity (>99%), as impurities can inhibit crystal growth. A final purification by flash chromatography or sublimation is recommended.

  • Solvent Screening: In separate small, clean vials (e.g., 4 mL), dissolve a few milligrams of the compound in a minimal amount of various solvents. Good starting points for this molecule include hexane, ethyl acetate, dichloromethane, and methanol. The ideal solvent is one in which the compound is moderately soluble.[6]

  • Setup for Slow Evaporation:

    • Prepare a nearly saturated solution in a suitable solvent (e.g., hexane).

    • Filter the solution through a small plug of cotton or a syringe filter into a clean vial to remove any dust, which can act as unwanted nucleation sites.[6]

    • Cover the vial with parafilm and puncture it with 1-2 small pinholes.

    • Place the vial in a vibration-free location (e.g., a quiet corner of a cupboard) and leave it undisturbed for several days to weeks.[5]

  • Setup for Vapor Diffusion:

    • In a small, open vial, create a concentrated solution of the compound in a relatively non-volatile, good solvent (e.g., dichloromethane).

    • Place this small vial inside a larger, sealable jar containing a layer of a more volatile, poor solvent (the "anti-solvent," e.g., pentane).

    • Seal the larger jar. The anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting slow crystallization.

Experimental Protocol 2: Data Collection and Refinement
  • Crystal Selection: Under a microscope, select a suitable crystal (ideally 0.1-0.3 mm in all dimensions, transparent, with no visible cracks or defects).[7]

  • Mounting: Mount the selected crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This minimizes thermal motion and radiation damage.

  • Data Collection: An automated routine on a modern diffractometer will collect a series of diffraction images as the crystal is rotated in the X-ray beam.[8]

  • Data Processing: Software is used to integrate the raw diffraction spots from the images, correct for experimental factors, and merge the data into a single reflection file.[9]

  • Structure Solution and Refinement:

    • The "phase problem" is solved using direct methods to generate an initial electron density map and atomic model.[10]

    • This model is then refined using a least-squares method.[11] This iterative process adjusts atomic positions and thermal displacement parameters to improve the agreement between the structure factors calculated from the model (Fcalc) and those observed experimentally (Fobs).

    • The quality of the final model is assessed using metrics like the R-factor (R1) and the free R-factor (Rfree).[12][13]

Expected Crystallographic Data

While no data exists for the title compound, the crystal structure of its isomer, 1,4-Dimethoxy-2,5-dimethylbenzene , provides a reliable benchmark for expected values.[14]

ParameterRepresentative Value (for 1,4-isomer)Significance
Formula C₁₀H₁₄O₂Confirms elemental composition in the crystal unit.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å) a = 9.8, b = 8.5, c = 11.2Dimensions of the unit cell.
β (°) 114.5°Angle of the unit cell for monoclinic systems.
Volume (ų) 850Volume of a single unit cell.
Z 4Number of molecules per unit cell.
Final R1 [I>2σ(I)] ~0.04 - 0.07A low value (<0.05 is excellent for small molecules) indicates a good fit between the model and the data.[12]
Rfree ~0.04 - 0.07A crucial cross-validation metric to prevent overfitting; should be close to R1.[13]
Goodness-of-Fit (S) ~1.0Should be close to 1 for a good refinement.

Data based on CCDC entry 162395 for the 1,4-isomer, presented here as an illustrative example.[14]

Alternative and Complementary Validation Techniques

Before undertaking the often-challenging task of crystallization, or when crystallization fails, other techniques are essential. They provide a self-validating system when used in concert.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful alternative for determining the connectivity and substitution pattern of a molecule in solution.[15] For 1,3-Dimethoxy-2,5-dimethylbenzene, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be required to propose the structure.

Causality: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), and interactions between neighboring nuclei (spin-spin coupling) reveal connectivity.[16]

nmr_logic a ¹H NMR d HSQC a->d Proton shifts f NOESY a->f Through-space proton proximity b ¹³C NMR c DEPT-135 b->c CH, CH₃ vs C, CH₂ b->d Carbon shifts e HMBC d->e Direct C-H bonds g Proposed Structure e->g 2-3 bond C-H correlations (long-range connectivity) f->g Confirms spatial relationships

Caption: Logic flow for structure elucidation using NMR.

Expected NMR Data for 1,3-Dimethoxy-2,5-dimethylbenzene:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityInferred Assignment
¹H ~6.8SingletAromatic H (C4-H)
~6.7SingletAromatic H (C6-H)
~3.8SingletMethoxy H (-OCH₃)
~2.3SingletMethyl H (-CH₃)
¹³C ~158SingletQuaternary Aromatic C (C1, C3)
~135SingletQuaternary Aromatic C (C5)
~125SingletQuaternary Aromatic C (C2)
~110SingletAromatic CH (C4, C6)
~56SingletMethoxy C (-OCH₃)
~16SingletMethyl C (-CH₃)

Note: Predicted shifts are estimates. Actual values may vary based on solvent and conditions.[16][17] The key diagnostic feature is the presence of two distinct aromatic proton singlets, confirming the 1,2,3,5-substitution pattern.

Computational Chemistry (Density Functional Theory)

DFT is a computational method used to predict the lowest-energy three-dimensional structure of a molecule.[18] While not experimental proof, it provides a powerful check on an assigned structure.

Causality: DFT calculations solve approximations of the Schrödinger equation to find the electron density and, from that, the geometry that minimizes the molecule's total energy.[19] This optimized geometry can be directly compared to an SCXRD result.

Protocol: Geometry Optimization

  • Input: Build the 1,3-Dimethoxy-2,5-dimethylbenzene structure in a molecular modeling program.

  • Calculation: Perform a geometry optimization using a common functional and basis set (e.g., B3LYP/6-31G(d)).[20]

  • Analysis: The output provides bond lengths, bond angles, and dihedral angles for the most stable conformation in the gas phase. These can be overlaid with the crystal structure to check for agreement.

Mass Spectrometry (MS)

Primarily used for determining the molecular weight and elemental formula, high-resolution MS (HRMS) is a necessary first step.[21]

Causality: MS measures the mass-to-charge ratio of ions. HRMS is accurate enough to distinguish between compounds with the same nominal mass but different elemental formulas.

Expected Data:

  • Molecular Formula: C₁₀H₁₄O₂

  • Exact Mass: 166.0994 g/mol [22]

  • Measurement: An HRMS experiment should yield a mass of 166.0994 ± 0.0005 Da, confirming the elemental formula.

Comparative Analysis: Choosing the Right Tool

FeatureSingle Crystal X-ray Diffraction (SCXRD)NMR SpectroscopyDFT Modeling
Information Absolute 3D structure, bond lengths/angles, crystal packingAtomic connectivity, solution conformation, stereochemistry (relative)Lowest-energy gas-phase 3D structure, electronic properties
Conclusiveness Unambiguous. Considered definitive proof of structure.High. Can be ambiguous for complex isomers without extensive 2D experiments.Predictive. Not experimental proof; provides a theoretical model.
Sample Phase Solid (single crystal)Liquid (solution)In Silico (computational)
Sample Req. ~1-10 mg for crystal screening~5-10 mg for full characterizationN/A
Primary Challenge Growing a suitable single crystal.Signal overlap in complex molecules; interpretation can be non-trivial.Accuracy depends on the chosen functional/basis set; computationally intensive.
Key Strength Provides an absolute, precise, and accurate spatial map of the molecule.Excellent for determining the substitution pattern and connectivity.Complements experimental data and can predict structures before synthesis.

Conclusion: An Integrated, Self-Validating Approach

For the unequivocal structural confirmation of 1,3-Dimethoxy-2,5-dimethylbenzene, Single Crystal X-ray Diffraction is the ultimate goal. It eliminates all ambiguity inherent in interpreting spectroscopic data. The protocols outlined in this guide provide a clear pathway for a researcher to obtain the crystal structure of this molecule for the first time.

References

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  • SpectraBase. (n.d.). 1,3-Dimethoxy-2,5-dimethyl-benzene. Wiley. Retrieved from [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Wishart, D. S. (2019). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites, 9(12), 309. Available at: [Link]

  • Winn, M. D. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56. Available at: [Link]

  • Rupp, B. (2009). x Ray crystallography. Methods in Molecular Biology, 544, 241-267. Available at: [Link]

  • Karton, A. (2022). Small-Basis Set Density-Functional Theory Methods Corrected with Atom-Centered Potentials. Journal of Chemical Theory and Computation, 18(5), 2826-2840. Available at: [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link] (Note: Specific course material link may vary, general principle cited).

  • Balogh, M. P. (2020). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International, 33(12), 654-661. Available at: [Link]

  • NWChem. (n.d.). Density Functional Theory (DFT). Pacific Northwest National Laboratory. Retrieved from [Link]

  • Leslie, A. G. W. (2016). X-ray data processing. Quarterly Reviews of Biophysics, 49, e7. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). C8H10 C-13 nmr spectrum of 1,3-dimethylbenzene analysis of chemical shifts ppm. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2132-2157. Available at: [Link]

  • Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 6). Available at: [Link]

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  • Schaefer, T., et al. (1984). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Canadian Journal of Chemistry, 62(8), 1592-1597. Available at: [Link]

  • Neese, F. (2012). Density functional theory. In Photosynthesis (pp. 1-17). Humana Press. Available at: [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28. Available at: [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. The Cambridge Crystallographic Data Centre. Retrieved from [Link]

  • Fraser, J. S., et al. (2015). The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures. Acta Crystallographica Section D, Biological Crystallography, 71(Pt 1), 62-72. Available at: [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]

  • ORCA Manual. (n.d.). 3.3. Density Functional Theory (DFT). Version 6.1.1. Retrieved from [Link]

  • Physics LibreTexts. (2022). X-ray Protein Crystallography. Retrieved from [Link]

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  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted). Natural Products Magnetic Resonance Database. Retrieved from [Link] (Note: General database link provided as specific entry may change).

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Sources

Validation

"comparative cost analysis of different synthetic pathways for 1,3-Dimethoxy-2,5-dimethylbenzene"

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Building Block In the landscape of pharmaceutical and fine chemical synthesis, the efficient and economical production of key...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Building Block

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and economical production of key intermediates is a cornerstone of successful research and development. 1,3-Dimethoxy-2,5-dimethylbenzene, also known as 2,5-dimethylhydroquinone dimethyl ether, is a valuable aromatic building block. Its structural motif is found in a variety of more complex molecules, making its synthesis a critical step in numerous research endeavors. This guide provides an in-depth comparative analysis of the most viable synthetic pathways to this compound, offering a critical evaluation of their economic and practical feasibility.

This analysis is grounded in the principles of chemical synthesis, weighing factors such as the cost of starting materials and reagents, reaction yields, process complexity, and potential for scale-up. By presenting detailed experimental protocols and a transparent cost breakdown, this guide aims to empower researchers to make informed decisions when planning the synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene.

Executive Summary: Two Primary Routes to a Versatile Intermediate

Two principal synthetic strategies emerge as the most practical and cost-effective for the preparation of 1,3-Dimethoxy-2,5-dimethylbenzene.

  • Route 1: Direct Methylation of 2,5-Dimethylhydroquinone. This straightforward, one-step approach utilizes the classical Williamson ether synthesis to directly convert the commercially available 2,5-dimethylhydroquinone to the desired product. Its primary advantage lies in its simplicity and potentially high yield.

  • Route 2: Two-Step Synthesis from p-Xyloquinone. This pathway begins with the catalytic hydrogenation of p-xyloquinone (2,5-dimethyl-1,4-benzoquinone) to produce 2,5-dimethylhydroquinone, which is then methylated in a subsequent step. While involving an additional transformation, this route may offer a cost advantage if p-xyloquinone is a more economical starting material than 2,5-dimethylhydroquinone.

The following sections will dissect each of these pathways, providing detailed experimental procedures, a thorough cost analysis, and expert insights to guide the selection of the most suitable method for your specific laboratory or production requirements.

Pathway 1: Williamson Ether Synthesis of 2,5-Dimethylhydroquinone

The most direct route to 1,3-Dimethoxy-2,5-dimethylbenzene is the Williamson ether synthesis, a robust and well-established method for forming ethers.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated alcohol (in this case, the hydroxyl groups of 2,5-dimethylhydroquinone) acts as a nucleophile to displace a leaving group from a methylating agent.[2][3]

The choice of a strong base is crucial for the complete deprotonation of the weakly acidic phenolic hydroxyl groups. Sodium hydroxide is a common and cost-effective choice.[2] Dimethyl sulfate serves as an efficient and widely used methylating agent in this context.[4][5]

Williamson_Ether_Synthesis cluster_0 Pathway 1: Direct Methylation DMHQ 2,5-Dimethylhydroquinone DMDMB 1,3-Dimethoxy-2,5-dimethylbenzene DMHQ->DMDMB Williamson Ether Synthesis Reagents Dimethyl Sulfate Sodium Hydroxide Reagents->DMDMB

Caption: Workflow for the direct methylation of 2,5-Dimethylhydroquinone.

Experimental Protocol: Methylation of 2,5-Dimethylhydroquinone

This protocol is adapted from standard Williamson ether synthesis procedures.[2][6]

Materials:

  • 2,5-Dimethylhydroquinone

  • Sodium Hydroxide (NaOH)

  • Dimethyl Sulfate ((CH₃)₂SO₄)

  • Methanol

  • Water

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethylhydroquinone (1.0 eq) in methanol. To this solution, add a solution of sodium hydroxide (2.2 eq) in water. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the disodium salt of 2,5-dimethylhydroquinone.

  • Methylation: Cool the reaction mixture in an ice bath. Slowly add dimethyl sulfate (2.2 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude 1,3-Dimethoxy-2,5-dimethylbenzene can be further purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Causality Behind Experimental Choices: The use of a slight excess of sodium hydroxide and dimethyl sulfate ensures the complete conversion of the starting material. The initial cooling during the addition of dimethyl sulfate is critical to control the exothermic reaction and prevent potential side reactions. Refluxing the mixture drives the SN2 reaction to completion.

Pathway 2: Two-Step Synthesis from p-Xyloquinone

This alternative pathway commences with a more oxidized and potentially cheaper starting material, p-xyloquinone. The synthesis involves two distinct chemical transformations: the reduction of the quinone to a hydroquinone, followed by the previously described Williamson ether synthesis.

Two_Step_Synthesis cluster_1 Pathway 2: Two-Step Synthesis pXyloquinone p-Xyloquinone DMHQ 2,5-Dimethylhydroquinone pXyloquinone->DMHQ Catalytic Hydrogenation DMDMB 1,3-Dimethoxy-2,5-dimethylbenzene DMHQ->DMDMB Williamson Ether Synthesis H2_PdC H₂ / Pd/C H2_PdC->DMHQ Methylation_Reagents Dimethyl Sulfate Sodium Hydroxide Methylation_Reagents->DMDMB

Sources

Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of Dimethoxybenzene Isomers

This technical guide provides a comprehensive analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the three structural isomers of dimethoxybenzene: 1,2-dimethoxybenzene (ortho), 1,3-dime...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the three structural isomers of dimethoxybenzene: 1,2-dimethoxybenzene (ortho), 1,3-dimethoxybenzene (meta), and 1,4-dimethoxybenzene (para). This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and isomeric differentiation. We will delve into the spectral intricacies of each isomer, grounding our interpretations in the fundamental principles of molecular symmetry and electronic effects.

Introduction: The Role of NMR in Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules.[1] For a set of isomers, which share the same molecular formula but differ in the arrangement of their atoms, NMR provides a definitive fingerprint based on the unique chemical environment of each nucleus. The dimethoxybenzene isomers offer a classic case study in applying NMR principles to distinguish between closely related structures. The position of the two methoxy groups on the benzene ring dictates the molecule's symmetry and the electronic environment of each proton and carbon atom, leading to distinct and predictable differences in their respective NMR spectra.

¹H NMR Spectral Analysis

The aromatic region (typically δ 6.5-8.0 ppm) of the ¹H NMR spectrum is particularly informative for distinguishing between the dimethoxybenzene isomers.[2][3] The chemical shifts, splitting patterns (multiplicity), and integration values of the aromatic protons are dictated by the electronic effects (both inductive and resonance) of the electron-donating methoxy groups and the spin-spin coupling between adjacent protons.

1,2-Dimethoxybenzene (Ortho-isomer)

The ortho-isomer lacks the higher symmetry of the para-isomer. Due to a plane of symmetry that bisects the C1-C2 and C4-C5 bonds, there are two sets of chemically equivalent aromatic protons, resulting in a more complex spectrum compared to the para-isomer. The protons adjacent to the methoxy groups (H-3 and H-6) are equivalent, as are the protons further away (H-4 and H-5). This leads to a characteristic AA'BB' spin system, which often appears as a complex multiplet.

1,3-Dimethoxybenzene (Meta-isomer)

The meta-isomer possesses a plane of symmetry passing through C2 and C5. This results in three distinct sets of aromatic protons. The proton at C2 is unique, as are the protons at C4 and C6 which are equivalent, and the proton at C5 is also unique. This leads to a more complex splitting pattern than the para-isomer, with three distinct signals in the aromatic region.

1,4-Dimethoxybenzene (Para-isomer)

The para-isomer is the most symmetrical of the three, possessing two perpendicular planes of symmetry. This high degree of symmetry renders all four aromatic protons chemically and magnetically equivalent. Consequently, they resonate at the same frequency, producing a single, sharp peak (a singlet) in the aromatic region of the ¹H NMR spectrum.[4][5] The methoxy protons are also all equivalent, giving rise to another singlet.

¹³C NMR Spectral Analysis

Proton-decoupled ¹³C NMR spectroscopy provides a direct count of the number of unique carbon environments in a molecule. The chemical shifts of the carbon atoms are influenced by the electronic effects of the substituents. The electron-donating methoxy group generally increases the electron density at the ortho and para positions through resonance, leading to upfield shifts (shielding) for these carbons compared to benzene (δ 128.5 ppm).

1,2-Dimethoxybenzene (Ortho-isomer)

Due to its symmetry, the ortho-isomer exhibits four distinct signals in the ¹³C NMR spectrum: one for the two equivalent methoxy carbons, one for the two equivalent carbons bearing the methoxy groups (C1 and C2), one for the two equivalent carbons adjacent to the methoxy-bearing carbons (C3 and C6), and one for the two equivalent carbons further away (C4 and C5).

1,3-Dimethoxybenzene (Meta-isomer)

The meta-isomer displays five distinct carbon signals. There is one signal for the two equivalent methoxy carbons. In the aromatic region, there are four signals: one for the two equivalent carbons bearing the methoxy groups (C1 and C3), one for the carbon between them (C2), one for the two equivalent carbons ortho to one methoxy and para to the other (C4 and C6), and one for the carbon para to one methoxy group and ortho to the other (C5).

1,4-Dimethoxybenzene (Para-isomer)

The high symmetry of the para-isomer results in the simplest ¹³C NMR spectrum of the three. It shows only three signals: one for the two equivalent methoxy carbons, one for the two equivalent carbons bearing the methoxy groups, and one for the four equivalent aromatic CH carbons.[2]

Comparative Data Summary

The following tables summarize the key ¹H and ¹³C NMR spectral data for the dimethoxybenzene isomers. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Data for Dimethoxybenzene Isomers (in CDCl₃)

IsomerProton AssignmentChemical Shift (δ ppm)MultiplicityIntegration
1,2-Dimethoxybenzene -OCH₃~3.88s6H
Aromatic H~6.90-7.05m4H
1,3-Dimethoxybenzene -OCH₃~3.80s6H
Aromatic H-2~6.45t1H
Aromatic H-4, H-6~6.55d2H
Aromatic H-5~7.20t1H
1,4-Dimethoxybenzene -OCH₃~3.78s6H
Aromatic H~6.85s4H

Table 2: ¹³C NMR Data for Dimethoxybenzene Isomers (in CDCl₃)

IsomerCarbon AssignmentChemical Shift (δ ppm)
1,2-Dimethoxybenzene -OCH₃~55.9
C1, C2~149.2
C3, C6~111.6
C4, C5~121.1
1,3-Dimethoxybenzene -OCH₃~55.3
C1, C3~160.2
C2~99.8
C4, C6~106.5
C5~129.8
1,4-Dimethoxybenzene -OCH₃~55.6
C1, C4~153.8
C2, C3, C5, C6~114.7

Explaining the Spectral Differences: Causality and Electronic Effects

The observed differences in the NMR spectra of the dimethoxybenzene isomers are a direct consequence of the interplay between molecular symmetry and the electronic effects of the methoxy substituents.

The methoxy group is an activating group, meaning it donates electron density to the aromatic ring. This occurs through two primary mechanisms:

  • Resonance Effect (+R): The lone pair of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring. This effect is most pronounced at the ortho and para positions, increasing the electron density at these carbons and shielding both the carbons and their attached protons, leading to upfield shifts in the NMR spectra.

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a withdrawal of electron density through the sigma bond. This effect is strongest at the ipso-carbon (the carbon directly attached to the substituent) and decreases with distance.

In 1,4-dimethoxybenzene , the two methoxy groups are para to each other. The resonance effect of one methoxy group strongly shields the ortho positions (C2, C6, C3, C5), and the other methoxy group reinforces this shielding. This results in a significant upfield shift for all aromatic protons and carbons compared to benzene.

In 1,2-dimethoxybenzene , the methoxy groups are ortho to each other. Steric hindrance between the adjacent methoxy groups can cause them to twist out of the plane of the benzene ring, which can slightly reduce the resonance effect compared to the para isomer.[6] The electronic environment of the aromatic protons and carbons is less uniform than in the para isomer, leading to the more complex spectrum.

In 1,3-dimethoxybenzene , the methoxy groups are meta to each other. The resonance effect of one methoxy group does not extend to the meta position where the other methoxy group is located.[7] This results in a more complex pattern of electron distribution. For example, C2 is ortho to two methoxy groups and experiences strong shielding, while C5 is meta to both and is less affected by resonance.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following is a generalized protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra of dimethoxybenzene isomers.

1. Sample Preparation

  • Analyte: Weigh approximately 5-10 mg of the dimethoxybenzene isomer for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Solvent: Use a high-purity deuterated solvent, typically deuterated chloroform (CDCl₃), in a volume of 0.6-0.7 mL. The deuterated solvent provides a lock signal for the spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

  • Dissolution: Ensure the sample is completely dissolved in the deuterated solvent. Gentle warming or vortexing may be applied if necessary.

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For very high-resolution experiments or for samples sensitive to oxygen, degassing can be performed using the freeze-pump-thaw method.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion, especially for resolving the complex multiplets of the ortho and meta isomers.

  • Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between scans is usually adequate for quantitative measurements.

    • Number of Scans: For a sufficient signal-to-noise ratio, 8-16 scans are typically acquired.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.

    • Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-200 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum correctly.

    • Perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the spectrum to the TMS signal at 0 ppm.

Visualization of Isomeric Differences

The following diagrams illustrate the structural differences and the resulting number of unique NMR signals for each dimethoxybenzene isomer.

Caption: Molecular structures of dimethoxybenzene isomers with color-coded unique carbon environments.

G2 cluster_nmr NMR Signal Comparison cluster_h1 ¹H NMR Signals cluster_c13 ¹³C NMR Signals 1,2-DMB_H 1,2-DMB (2 signals) 1,3-DMB_H 1,3-DMB (4 signals) 1,4-DMB_H 1,4-DMB (2 signals) 1,2-DMB_C 1,2-DMB (4 signals) 1,3-DMB_C 1,3-DMB (6 signals) 1,4-DMB_C 1,4-DMB (3 signals) Isomers Isomers Isomers->1,2-DMB_H Isomers->1,3-DMB_H Isomers->1,4-DMB_H Isomers->1,2-DMB_C Isomers->1,3-DMB_C Isomers->1,4-DMB_C

Caption: Flowchart summarizing the number of expected ¹H and ¹³C NMR signals for each isomer.

Conclusion

The ¹H and ¹³C NMR spectra of 1,2-, 1,3-, and 1,4-dimethoxybenzene are demonstrably distinct, allowing for unambiguous differentiation of these isomers. The number of signals, their chemical shifts, and their splitting patterns are all direct reporters of the underlying molecular symmetry and the electronic influence of the methoxy groups. By understanding these fundamental principles, researchers can confidently assign the correct structure to a given dimethoxybenzene isomer and apply these concepts to the structural elucidation of other substituted aromatic compounds.

References

  • Schaefer, T., Sebastian, R., Lemire, A., & Penner, G. H. (1990). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Canadian Journal of Chemistry, 68(8), 1393-1399. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag. [Link]

  • Jasperse, C. P. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson. [Link]

  • Royal Society of Chemistry. (2013). 1H- and 13C-NMR for Selected Compounds. [Link]

  • Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]

  • Butts, C. P., et al. (2025). A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. Analyst. [Link]

  • LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • ACD/Labs. (2025). 1H Coupling in Proton NMR. [Link]

  • JoVE. (2025). NMR Spectroscopy of Aromatic Compounds. [Link]

  • LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • University of Michigan. (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule.
  • Doc Brown's Chemistry. (n.d.). C8H10 C-13 nmr spectrum of 1,3-dimethylbenzene analysis of chemical shifts ppm. [Link]

  • Schaefer, T., Sebastian, R., Lemire, A., & Penner, G. H. (1990). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Canadian Journal of Chemistry, 68(8), 1393-1399. [Link]

  • Bartle, K. D., & Jones, D. W. (1969). A proton magnetic resonance study of the conformational mobility of 1,2-dimethoxybenzene. Journal of the Chemical Society B: Physical Organic, 388-391. [Link]

  • LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: H-1 NMR spectrum of 1,4-dimethylbenzene. [Link]

  • The Exam Formula. (n.d.). NMR part 4 - Benzene/cyclic structures. [Link]

  • Vaia. (n.d.). (a) Is it possible to distinguish the three isomers of dimethoxybenzene solely on the basis of the number of peaks in their proton-decoupled - 13 C - NMR spectra? Explain. (b) How many different isomers of dimethoxynaphthalene exist? How many peaks should each one exhibit in the protondecoupled. [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]

  • Chegg. (n.d.). Sketch the expected proton NMR for the compound, 1,4-dimethoxybenzene. [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Contreras, R. H., & Peralta, J. E. (2000). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. The Journal of Organic Chemistry, 65(19), 6069-6074. [Link]

  • LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(17), 2376-2383. [Link]

  • Thieme. (n.d.). 4. 13C NMR Spectroscopy. [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

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Validation

A Senior Application Scientist's Guide to Differentiating 1,3-Dimethoxy-2,5-dimethylbenzene and 1,4-Dimethoxy-2,5-dimethylbenzene

In the realm of synthetic chemistry and drug development, the precise identification of constitutional isomers is a critical step that underpins the reliability of research outcomes. The subtle differences in the arrange...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of synthetic chemistry and drug development, the precise identification of constitutional isomers is a critical step that underpins the reliability of research outcomes. The subtle differences in the arrangement of functional groups can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of two such isomers: 1,3-Dimethoxy-2,5-dimethylbenzene and 1,4-Dimethoxy-2,5-dimethylbenzene. We will explore the key analytical techniques and experimental data that allow for their unambiguous differentiation, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).

The Challenge of Isomeric Differentiation

1,3-Dimethoxy-2,5-dimethylbenzene and 1,4-Dimethoxy-2,5-dimethylbenzene share the same molecular formula (C₁₀H₁₄O₂) and molecular weight (166.22 g/mol )[1]. Their structural similarity, differing only in the substitution pattern on the benzene ring, presents a classic analytical challenge. The 1,4-isomer possesses a higher degree of symmetry (C₂h) compared to the 1,3-isomer (Cₛ), a fundamental difference that is the cornerstone of their spectroscopic distinction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules, and it provides a clear and definitive method for distinguishing between these two isomers. The key lies in the number and splitting patterns of the signals in both the proton (¹H) and carbon-13 (¹³C) NMR spectra, which are directly related to the symmetry of the molecules.

¹H NMR Spectroscopy

1,4-Dimethoxy-2,5-dimethylbenzene: Due to its symmetrical structure, all four substituents are in chemically equivalent environments. This results in a remarkably simple ¹H NMR spectrum.

  • Aromatic Protons: The two aromatic protons are chemically equivalent and will appear as a single sharp singlet.

  • Methoxy Protons: The two methoxy groups are also equivalent, giving rise to a single singlet corresponding to six protons.

  • Methyl Protons: Similarly, the two methyl groups are equivalent and will produce a single singlet for six protons.

1,3-Dimethoxy-2,5-dimethylbenzene: The lower symmetry of this isomer leads to a more complex ¹H NMR spectrum with a greater number of distinct signals.

  • Aromatic Protons: The two aromatic protons are in different chemical environments and will therefore appear as two distinct signals, likely as singlets or narrow doublets depending on long-range coupling.

  • Methoxy Protons: The two methoxy groups are non-equivalent, resulting in two separate singlets, each integrating to three protons.

  • Methyl Protons: The two methyl groups are also in different environments, leading to two distinct singlets, each for three protons.

¹³C NMR Spectroscopy

The differences in symmetry are even more pronounced in the ¹³C NMR spectra.

1,4-Dimethoxy-2,5-dimethylbenzene: The high symmetry results in fewer signals.

  • Aromatic Carbons: There will be only two signals for the six aromatic carbons: one for the two carbons bearing the methoxy groups and one for the four carbons bearing the methyl groups and protons.

  • Methoxy Carbons: A single signal will be observed for the two equivalent methoxy carbons.

  • Methyl Carbons: A single signal will be observed for the two equivalent methyl carbons.

1,3-Dimethoxy-2,5-dimethylbenzene: The lack of a center of inversion leads to a greater number of signals.

  • Aromatic Carbons: All six aromatic carbons are chemically non-equivalent, which should, in principle, give rise to six distinct signals in the aromatic region.

  • Methoxy Carbons: Two separate signals will be observed for the two non-equivalent methoxy carbons.

  • Methyl Carbons: Two distinct signals will be observed for the two non-equivalent methyl carbons.

Predicted Spectroscopic Data Summary
Isomer¹H NMR Signals¹³C NMR Signals
1,4-Dimethoxy-2,5-dimethylbenzene 3 singlets4 signals
1,3-Dimethoxy-2,5-dimethylbenzene 6 signals (likely singlets)10 signals

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis

This protocol outlines the standard procedure for preparing a sample for ¹H and ¹³C NMR analysis.

Materials:

  • Sample of the dimethoxydimethylbenzene isomer (approx. 5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tube

  • Pipette

  • Vortex mixer

Procedure:

  • Weigh approximately 5-10 mg of the sample directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

  • Cap the tube securely and gently vortex the mixture until the sample is completely dissolved.

  • Insert the NMR tube into the spectrometer's spinner turbine.

  • Place the sample in the NMR spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

Gas Chromatography (GC): An Orthogonal Approach

Gas chromatography offers a complementary method for separating and identifying the two isomers. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase. While their boiling points are expected to be very similar, slight differences in polarity and molecular shape can be exploited for separation on an appropriate GC column.

The more symmetrical 1,4-isomer may have a slightly lower boiling point and elute earlier on a non-polar column, but this is not always predictable. The choice of the stationary phase is crucial for achieving baseline separation. A mid-polarity column, such as one containing a phenyl-substituted polysiloxane, often provides the best selectivity for aromatic isomers.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general method for the analysis of the isomers by GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary GC column (e.g., DB-5ms, HP-5ms, or a mid-polarity column like DB-17ms)

  • Helium (carrier gas)

GC Conditions (starting point, optimization may be required):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Carrier Gas Flow: 1 mL/min (constant flow)

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-300

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

The two isomers will likely have very similar mass spectra due to identical fragmentation pathways. Therefore, definitive identification by GC-MS relies on the chromatographic separation (retention time) rather than the mass spectrum alone.

Synthesis of the Isomers

The targeted synthesis of each isomer is essential for obtaining pure standards for analytical method development and validation.

Synthesis of 1,4-Dimethoxy-2,5-dimethylbenzene

This isomer is typically synthesized from 2,5-dimethylhydroquinone via a Williamson ether synthesis.

Reaction:

Materials:

  • 2,5-Dimethylhydroquinone

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • A suitable solvent (e.g., acetone, ethanol, or DMF)

Procedure:

  • Dissolve 2,5-dimethylhydroquinone in the chosen solvent in a round-bottom flask.

  • Add a stoichiometric excess of the base (e.g., 2.2 equivalents of NaOH).

  • With stirring, add a slight excess of the methylating agent (e.g., 2.1 equivalents of methyl iodide) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis of 1,3-Dimethoxy-2,5-dimethylbenzene

The synthesis of this isomer can be achieved from 2,5-dimethylphenol.

Reaction:

A plausible route involves the methylation of 2,5-dimethylphenol to form 2,5-dimethylanisole, followed by a directed ortho-lithiation and subsequent reaction with a suitable electrophile to introduce the second methoxy group.

Conclusion

The differentiation of 1,3-Dimethoxy-2,5-dimethylbenzene and 1,4-Dimethoxy-2,5-dimethylbenzene is a clear-cut process when the appropriate analytical techniques are employed. The inherent symmetry differences between the two molecules provide a robust basis for their distinction by NMR spectroscopy, which serves as the gold standard for structural elucidation in this case. Gas chromatography provides a reliable and orthogonal method for their separation and quantification. By leveraging the principles outlined in this guide and adhering to the detailed experimental protocols, researchers, scientists, and drug development professionals can confidently identify and characterize these isomers, ensuring the integrity and accuracy of their scientific endeavors.

Visualizations

molecular_structures cluster_14 1,4-Dimethoxy-2,5-dimethylbenzene cluster_13 1,3-Dimethoxy-2,5-dimethylbenzene img14 img14 img13 img13

Caption: Molecular structures of the two isomers.

nmr_differentiation Isomer Mixture Isomer Mixture NMR Spectroscopy NMR Spectroscopy Isomer Mixture->NMR Spectroscopy 1,4-Isomer (Symmetrical) 1,4-Isomer (Symmetrical) NMR Spectroscopy->1,4-Isomer (Symmetrical) High Symmetry 1,3-Isomer (Unsymmetrical) 1,3-Isomer (Unsymmetrical) NMR Spectroscopy->1,3-Isomer (Unsymmetrical) Low Symmetry Simple Spectrum (3 ¹H, 4 ¹³C signals) Simple Spectrum (3 ¹H, 4 ¹³C signals) 1,4-Isomer (Symmetrical)->Simple Spectrum (3 ¹H, 4 ¹³C signals) Complex Spectrum (6 ¹H, 10 ¹³C signals) Complex Spectrum (6 ¹H, 10 ¹³C signals) 1,3-Isomer (Unsymmetrical)->Complex Spectrum (6 ¹H, 10 ¹³C signals)

Caption: Logical workflow for differentiation by NMR.

References

  • SpectraBase. (n.d.). 1,3-Dimethoxy-2,5-dimethyl-benzene. [Link][2]

  • PubChem. (n.d.). 1,4-Dimethoxy-2,5-dimethylbenzene. National Center for Biotechnology Information. [Link][1]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 1,3-Bis[(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dienylidene) (dimethoxyphosphoryl)methyl]-4,6-dimethoxybenzene. [Link][3]

  • The Royal Society of Chemistry. (2017). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link][4]

  • ResearchGate. (n.d.). 1,4-Dibromo-2,5-dimethoxybenzene. [Link][5]

  • [FCT/UNL]. (n.d.). Copies of 1H, 13C, 19F NMR spectra. [Link]

  • LookChem. (n.d.). Cas 2674-32-0,1,4-DIMETHOXY-2,5-DIMETHYLBENZENE. [Link][6]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: H-1 NMR spectrum of 1,4-dimethylbenzene. [Link][7]

  • The Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. [Link][8]

  • NIST. (n.d.). Benzene, 1,3-dimethoxy-. NIST WebBook. [Link][9]

  • [University of Calgary]. (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. [Link][10]

  • The Royal Society of Chemistry. (n.d.). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. [Link][11]

  • Doc Brown's Chemistry. (n.d.). C8H10 C-13 nmr spectrum of 1,3-dimethylbenzene analysis of chemical shifts ppm. [Link][12]

Sources

Safety & Regulatory Compliance

Safety

1,3-Dimethoxy-2,5-dimethylbenzene proper disposal procedures

As a Senior Application Scientist, ensuring the structural integrity of your chemical workflows is just as critical as the synthesis itself. 1,3-Dimethoxy-2,5-dimethylbenzene is an electron-rich aromatic building block f...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the structural integrity of your chemical workflows is just as critical as the synthesis itself. 1,3-Dimethoxy-2,5-dimethylbenzene is an electron-rich aromatic building block frequently utilized in electrophilic aromatic substitutions and cross-coupling reactions. However, its physicochemical properties demand rigorous, scientifically grounded handling and disposal protocols.

This guide provides a comprehensive, self-validating operational framework for the safe management, spill response, and RCRA-compliant disposal of this compound.

Chemical Profile & Hazard Assessment

Before executing any physical manipulation of 1,3-Dimethoxy-2,5-dimethylbenzene, it is imperative to understand the quantitative data that dictates its hazard profile.

Property / Hazard ParameterData ValueOperational Implication
CAS Number 21390-25-0Primary identifier for inventory and EHS manifesting.
Molecular Formula C₁₀H₁₄O₂Lacks halogens; dictates non-halogenated disposal route.
Molecular Weight 166.22 g/mol Moderate molecular weight; standard organic vapor behavior.
LogP (Octanol/Water) ~2.6Highly lipophilic; readily penetrates PPE and skin barriers.
GHS Hazard Statements H315, H319, H335Causes skin, eye, and respiratory tract irritation.
Signal Word WarningRequires standard laboratory chemical safety protocols.

Data synthesized from the [1].

Mechanistic Toxicology & Safety Rationale

The irritation profile of 1,3-Dimethoxy-2,5-dimethylbenzene (H315, H319) is a direct consequence of its lipophilicity (LogP ~2.6). When exposed to biological tissue, the molecule rapidly partitions into the stratum corneum of the skin and the lipid bilayers of the corneal epithelium, causing localized membrane disruption. Furthermore, its vapor pressure at ambient temperature is sufficient to aerosolize, leading to respiratory irritation (H335) [1].

Causality in Safety: Because of this rapid lipid partitioning, standard latex gloves offer insufficient protection. You must utilize nitrile gloves (minimum 8 mil thickness) to provide an adequate chemical barrier against non-polar organic penetration.

Operational Handling & Spill Response Protocol

In the event of a localized spill, rapid containment is necessary to prevent vapor accumulation and surface contamination. The following protocol is a self-validating system designed to neutralize the hazard efficiently.

Step 1: Evacuation and Isolation Immediately isolate the spill area. Ensure all personnel don appropriate PPE: chemical-resistant nitrile gloves, tight-fitting safety goggles, and a flame-resistant lab coat. Validation: Visually confirm that no unprotected personnel are within a 10-foot radius of the spill zone.

Step 2: Ventilation Maximization If the spill occurs outside a fume hood, immediately increase room ventilation. Causality: Sweeping the ambient air minimizes the concentration of volatile organic compounds (VOCs), directly mitigating the H335 respiratory hazard.

Step 3: Inert Containment Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or diatomaceous earth). Causality: You must never use combustible absorbents like sawdust for organic chemical spills. The high surface area of sawdust combined with an organic solvent creates a severe localized fire hazard.

Step 4: Absorption and Collection Working from the perimeter inwards to prevent spreading, use non-sparking tools to scoop the saturated absorbent into a wide-mouth, high-density polyethylene (HDPE) container.

Step 5: Surface Decontamination Wash the spill surface with a mild detergent and water to emulsify and remove residual lipophilic traces. Validation: Confirm the absence of the chemical's characteristic aromatic odor in the spill zone, verifying that the area is fully decontaminated.

SpillResponse Spill Spill Detected Evac Isolate Area & Don PPE Spill->Evac Vent Ensure Ventilation Evac->Vent Absorb Apply Inert Absorbent Vent->Absorb Collect Collect in HDPE Container Absorb->Collect Label Label as Hazardous Waste Collect->Label

Fig 1. Immediate spill response workflow for 1,3-Dimethoxy-2,5-dimethylbenzene.

Waste Segregation & Disposal Workflows

Proper disposal is not just a regulatory requirement; it is a critical component of laboratory sustainability and safety. 1,3-Dimethoxy-2,5-dimethylbenzene falls under standard chemical waste disposal protocols governed by the [2].

Because the molecule (C₁₀H₁₄O₂) contains only carbon, hydrogen, and oxygen, its complete combustion yields only carbon dioxide and water. It must be segregated into the non-halogenated waste stream.

Causality in Segregation: Mixing this compound with halogenated waste is a critical operational failure. Halogenated waste requires specialized, highly expensive incineration equipped with alkaline scrubbers to neutralize corrosive hydrogen halide gases (e.g., HCl, HBr) and prevent dioxin formation. Diluting halogenated streams with non-halogenated organics unnecessarily inflates disposal costs and complicates the incineration chemistry.

Step 1: Waste Characterization Identify the physical state of the waste. Pure liquid waste or reaction mixtures containing this compound must be classified as "Non-Halogenated Organic Waste." Contaminated solids (gloves, Kimwipes, vermiculite) are classified as "Hazardous Solid Waste" [3].

Step 2: Segregation and Transfer Transfer liquid waste into a designated, clearly labeled Non-Halogenated Organic Waste carboy. Validation: Check the carboy's historical log to ensure no halogenated solvents (like Dichloromethane or Chloroform) have been previously added to this specific container.

Step 3: Secondary Containment Store the waste carboy in a secondary containment tray within a dedicated flammable storage cabinet. Ensure it is kept strictly away from strong oxidizing agents (e.g., peroxides, nitric acid), which could trigger an exothermic reaction.

Step 4: Manifesting and Incineration Seal the container, affix a compliant EPA hazardous waste label, and coordinate with your Environmental Health and Safety (EHS) department. The waste must be transported to a RCRA-permitted chemical incinerator equipped with an afterburner [2].

WasteDisposal Start 1,3-Dimethoxy-2,5-dimethylbenzene Waste Generation Type Determine Waste State Start->Type Liquid Liquid Waste (Pure / Solvent Mix) Type->Liquid Liquid Solid Solid Waste (PPE, Spill Absorbents) Type->Solid Solid NonHalo Non-Halogenated Organic Waste Stream Liquid->NonHalo SolidStream Hazardous Solid Waste Stream Solid->SolidStream Incineration RCRA-Permitted Chemical Incinerator NonHalo->Incineration EPA Compliant SolidStream->Incineration EPA Compliant

Fig 2. RCRA-compliant waste segregation and disposal decision tree.

References

  • U.S. Environmental Protection Agency (EPA). "40 CFR Part 261 - Identification and Listing of Hazardous Waste". Electronic Code of Federal Regulations (eCFR). Available at:[Link]

  • Cole-Parmer. "Material Safety Data Sheet - 1,3-Dimethoxybenzene". Cole-Parmer Scientific. Available at: [Link]

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1,3-Dimethoxy-2,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Procedural Integrity In the dynamic environment of laboratory research and pharmaceutical development, the safe handling of chemical re...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Procedural Integrity

In the dynamic environment of laboratory research and pharmaceutical development, the safe handling of chemical reagents is paramount. This guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE) and safety protocols for handling 1,3-Dimethoxy-2,5-dimethylbenzene (CAS No. 21390-25-0). By understanding the inherent hazards and implementing rigorous safety measures, you can mitigate risks and ensure a secure working environment.

Hazard Identification and Risk Assessment

1,3-Dimethoxy-2,5-dimethylbenzene is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation.[1] The primary hazards associated with this compound are:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

A thorough risk assessment should be conducted before commencing any work with this chemical. This involves evaluating the quantity of the substance being used, the nature of the procedure (e.g., heating, agitation), and the potential for spills or splashes.

Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE is the most critical line of defense against exposure to 1,3-Dimethoxy-2,5-dimethylbenzene. The following table outlines the recommended PPE for various laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine weighing and solution preparation Safety glasses with side shieldsNitrile or neoprene glovesStandard laboratory coatNot generally required if handled in a well-ventilated area
Heating or reactions under pressure Chemical safety goggles and a face shieldNitrile or neoprene glovesFlame-retardant laboratory coatRecommended if there is a potential for vapor generation
Large-scale transfers (>1 L) Chemical safety goggles and a face shieldNitrile or neoprene glovesChemical-resistant apron over a laboratory coatUse in a fume hood is strongly advised
Cleaning spills Chemical safety goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron or coverallsRespirator with an organic vapor cartridge may be necessary depending on the spill size

Justification for PPE Selection:

  • Eye and Face Protection: Due to the risk of serious eye irritation, protective eyewear is mandatory.[1] Safety glasses with side shields offer minimum protection. For procedures with a higher risk of splashes, such as heating or transfers, chemical safety goggles provide a more secure seal around the eyes. A face shield should be used in conjunction with goggles during high-risk activities to protect the entire face.

  • Hand Protection: To prevent skin irritation, chemically resistant gloves are essential.[1] Nitrile or neoprene gloves are generally suitable for handling this compound. It is crucial to inspect gloves for any signs of degradation or perforation before use and to wash hands thoroughly after removing them.

  • Body Protection: A standard laboratory coat is sufficient for most small-scale operations to protect against minor splashes. For larger quantities or procedures with a higher spill risk, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: While not typically required for small-scale use in a well-ventilated area, a respirator may be necessary if vapors are likely to be generated or if working outside of a fume hood.

PPE Selection Workflow

PPE_Selection Start Start: Assess Task Task Task Involving 1,3-Dimethoxy-2,5-dimethylbenzene Start->Task SmallScale Small Scale / Low Risk? Task->SmallScale HighRisk Heating, Pressure, or Large Volume? SmallScale->HighRisk No BasicPPE Standard PPE: - Safety Glasses - Nitrile/Neoprene Gloves - Lab Coat SmallScale->BasicPPE Yes EnhancedEye Upgrade to: - Chemical Goggles - Face Shield HighRisk->EnhancedEye Yes Spill Potential for Aerosolization or Spill? Respiratory Consider: - Fume Hood Use - Respirator Spill->Respiratory Yes End Proceed with Caution Spill->End No BasicPPE->Spill EnhancedBody Add: - Chemical-Resistant Apron EnhancedEye->EnhancedBody EnhancedBody->Spill Respiratory->End

Caption: PPE selection decision tree for handling 1,3-Dimethoxy-2,5-dimethylbenzene.

Safe Handling and Operational Plan

Adherence to a strict handling protocol is crucial for minimizing exposure and preventing accidents.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible and operational.

    • Don the appropriate PPE as determined by your risk assessment.

  • Dispensing:

    • When transferring the chemical, do so in a well-ventilated area, preferably within a fume hood.

    • Avoid generating dust or aerosols.

    • Use a spatula or other appropriate tool for solid transfers.

    • For liquid transfers, use a pipette or a funnel to minimize splashing.

  • During Use:

    • Keep containers of 1,3-Dimethoxy-2,5-dimethylbenzene sealed when not in use.

    • Avoid contact with skin and eyes.[1]

    • Wash hands thoroughly after handling, even if gloves were worn.[2]

  • After Use:

    • Clean any contaminated surfaces promptly.

    • Remove PPE carefully to avoid contaminating yourself.

    • Wash hands and any exposed skin with soap and water.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill:

    • For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Place the absorbed material into a sealed container for disposal.

    • For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of 1,3-Dimethoxy-2,5-dimethylbenzene and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical:

    • Collect waste 1,3-Dimethoxy-2,5-dimethylbenzene in a clearly labeled, sealed container.

    • Do not mix with other waste streams.

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Empty Containers:

    • Triple rinse empty containers with a suitable solvent.

    • The rinsate should be collected and treated as hazardous waste.

    • Puncture the container to prevent reuse before disposal.

    • Follow all federal, state, and local regulations for the disposal of chemical containers.

By adhering to these guidelines, researchers and scientists can handle 1,3-Dimethoxy-2,5-dimethylbenzene with confidence, ensuring both personal safety and the integrity of their work.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethoxy-2,5-dimethylbenzene
Reactant of Route 2
1,3-Dimethoxy-2,5-dimethylbenzene
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